2,4-Difluorobenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHLPYKPCQLAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341694 | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13656-60-5 | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4-Difluorobenzenesulfonamide
Abstract
This guide provides an in-depth technical overview of the synthetic pathways to 2,4-Difluorobenzenesulfonamide, a critical building block in modern medicinal chemistry and materials science. The document elucidates the predominant two-step synthetic route, commencing with the chlorosulfonation of 1,3-difluorobenzene to yield the key intermediate, 2,4-difluorobenzenesulfonyl chloride, followed by its subsequent amination. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and discuss critical process parameters and safety considerations. Alternative synthetic strategies are also reviewed, offering a comprehensive perspective for researchers, chemists, and professionals in drug development. The guide is structured to deliver not just procedural steps, but the causal logic behind them, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Fluorinated Arylsulfonamides
The confluence of sulfonyl and fluoro-aromatic functionalities in a single molecular scaffold has proven to be a highly effective strategy in the design of modern therapeutic agents and functional materials. Understanding the synthesis of key exemplars, such as this compound, is therefore of paramount importance.
The Sulfonamide Moiety: A Privileged Scaffold
First heralded by the discovery of sulfonamide antibacterial agents, the arylsulfonamide group has become a cornerstone of medicinal chemistry.[1] Its utility has expanded far beyond anti-infectives, with the sulfonamide moiety now present in drugs for a vast range of therapeutic areas, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals.[2] This prevalence is due to its unique properties: it is a strong hydrogen bond donor and a moderate acceptor, allowing it to form robust, directional interactions with biological targets. Furthermore, its tetrahedral geometry and chemical stability make it an excellent and reliable structural motif.[1]
The Role of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into bioactive molecules is a widely used tactic to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced metabolic stability and increased bioavailability.[3] The 2,4-difluoro substitution pattern, in particular, offers a unique electronic profile that can significantly influence binding affinity and cell permeability.
This compound: A Key Building Block
This compound emerges as a valuable synthetic intermediate that marries the benefits of both the sulfonamide and difluoroaromatic motifs. It serves as a precursor for a diverse array of more complex molecules, particularly in the development of enzyme inhibitors and receptor ligands for central nervous system (CNS) disorders and other disease targets.[1][4] Its synthesis is therefore a foundational process for many drug discovery programs.
Primary Synthetic Strategy: A Two-Step Approach
The most reliable and industrially scalable synthesis of this compound proceeds via a two-step sequence. This strategy involves the initial formation of a highly reactive sulfonyl chloride intermediate, which is then converted to the target sulfonamide.
Caption: Overall synthetic workflow for this compound.
This approach is predicated on the robust and well-established chemistry of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfur center.
Step 1: Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
The critical first step is the conversion of a readily available starting material, 1,3-difluorobenzene, into the key electrophilic intermediate, 2,4-difluorobenzenesulfonyl chloride.
The Chlorosulfonation Reaction
This transformation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The fluorine atoms on the aromatic ring are ortho-, para-directing activators (due to resonance) but also deactivators (due to induction). The reaction with chlorosulfonic acid (ClSO₃H) strongly favors substitution at the 4-position (para to one fluorine and ortho to the other), driven by both electronics and sterics.
Caption: Simplified mechanism of electrophilic chlorosulfonation.
Mechanistic Insights: The Electrophile
Chlorosulfonic acid is a powerful and hazardous reagent that serves as the source of the active electrophile.[6] While sulfonation with sulfuric acid involves SO₃ as the electrophile, chlorosulfonation is believed to proceed via the chlorosulfonium ion, SO₂Cl⁺.[7][8] This highly reactive species is generated in equilibrium within the chlorosulfonic acid medium and readily attacks the electron-rich difluorobenzene ring.[9] The subsequent loss of a proton from the resulting Wheland intermediate restores aromaticity and yields the desired sulfonyl chloride.[5]
Detailed Experimental Protocol: Chlorosulfonation
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler containing a dilute sodium hydroxide solution). Ensure all glassware is thoroughly dried.
-
Charging Reagents: In the reaction flask, place 1,3-difluorobenzene (1.0 eq). Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise via the dropping funnel to the stirred 1,3-difluorobenzene. Maintain the internal temperature below 10 °C throughout the addition. Causality: Slow, cooled addition is critical to control the highly exothermic nature of the reaction and prevent side reactions or thermal decomposition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Trustworthiness: This quenching step must be performed with extreme caution. Adding the reaction mixture to ice (not the other way around) helps dissipate the heat from the violent hydrolysis of excess chlorosulfonic acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-difluorobenzenesulfonyl chloride, typically as a colorless to light yellow liquid.[10]
| Property | 1,3-Difluorobenzene (Starting Material) | 2,4-Difluorobenzenesulfonyl Chloride (Intermediate) |
| Formula | C₆H₄F₂ | C₆H₃ClF₂O₂S |
| Molecular Weight | 114.09 g/mol | 212.60 g/mol [11] |
| Appearance | Colorless liquid | Colorless to light yellow liquid[10] |
| Boiling Point | ~83 °C | ~236-237 °C (lit.)[11] |
| Density | ~1.32 g/mL | ~1.581 g/mL at 25 °C (lit.)[10][11] |
Step 2: Conversion to this compound
The second step involves the conversion of the highly reactive sulfonyl chloride intermediate into the stable primary sulfonamide via an amination reaction.
The Amination Reaction
This reaction is a classic nucleophilic substitution at a sulfur center. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group.[2][12]
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.
Detailed Experimental Protocol: Amination
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Amine: Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ solution, ~5-10 eq) to the cooled solution. Causality: An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed, preventing it from reacting with the starting amine.
-
Reaction: Stir the resulting mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. A white precipitate of the sulfonamide will typically form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white solid.
Alternative Synthetic Approaches
While the chlorosulfonation route is dominant, other strategies can be considered, particularly if alternative starting materials are more readily available.
-
From 2,4-Difluoroaniline: This route involves a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt using sodium nitrite and a strong acid.[13] This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to generate the sulfonyl chloride, which can then be aminated.[14] This method avoids the direct use of chlorosulfonic acid but involves the handling of potentially unstable diazonium salts.
-
From 2,4-Difluorobenzenethiol: Thiophenols can be converted to sulfonyl chlorides through oxidative chlorination.[2][15] Reagents such as chlorine gas in an aqueous medium can achieve this transformation. The resulting sulfonyl chloride is then subjected to amination as previously described. This route is viable if the corresponding thiol is accessible.[16][17][18]
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic aromatic proton signals with complex splitting patterns due to H-F and F-F coupling. The -SO₂NH₂ protons will appear as a broad singlet. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern.
-
Infrared (IR) Spectroscopy: Key stretches will include N-H bands (~3300-3400 cm⁻¹) and strong, characteristic asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₆H₅F₂NO₂S).
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step process involving the chlorosulfonation of 1,3-difluorobenzene followed by amination of the resulting 2,4-difluorobenzenesulfonyl chloride. This method is scalable and utilizes well-understood chemical transformations. While alternative routes exist, they often involve more sensitive intermediates or less common starting materials. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols, especially when handling chlorosulfonic acid, and rigorous analytical characterization are essential for the successful and safe production of this valuable chemical building block.
References
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- [No Author]. (n.d.). What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?. Guidechem.
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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2,4-Difluorobenzenesulfonamide
This guide provides a comprehensive technical overview of the solubility of 2,4-Difluorobenzenesulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing that readily available quantitative solubility data for this specific molecule is limited, this document focuses on equipping the scientific community with the foundational knowledge, theoretical frameworks, and detailed experimental protocols necessary to determine and understand its solubility profile.
Executive Summary: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property in the drug discovery and development pipeline. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For sulfonamide derivatives such as this compound, which are prevalent motifs in medicinal chemistry, a thorough understanding of their solubility is paramount.[1] This guide will delve into the theoretical underpinnings of sulfonamide solubility, provide detailed, field-proven experimental methodologies for its determination, and discuss computational approaches for its prediction.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on solubility studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO₂S | [2] |
| Molecular Weight | 193.17 g/mol | [3] |
| Melting Point | 154-158 °C | [3] |
| Physical Form | White to almost white powder/crystal | [4] |
| CAS Number | 13656-60-5 |
These properties, particularly the crystalline solid form and the relatively high melting point, suggest that the dissolution of this compound will be an energy-intensive process, likely resulting in limited aqueous solubility. The presence of two fluorine atoms can also influence its solubility in various organic solvents.
Theoretical Framework: Understanding Sulfonamide Solubility
The solubility of sulfonamides is governed by a complex interplay of factors including their molecular structure, the nature of the solvent, and the temperature of the system. The extended Hildebrand solubility approach is a valuable theoretical framework for estimating the solubility of sulfonamides in various solvent systems.[5] This model considers the solute-solvent interaction energies, which can be critical for predicting solubility maxima. Additionally, thermodynamic models such as the modified Apelblat, van't Hoff, and λh models are frequently employed to correlate experimental solubility data with temperature.[6][7][8]
Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), offer a predictive approach to understanding solubility, which can be particularly useful for screening solvents and prioritizing experimental work.[9] These models can help in understanding the relationship between molecular structure and solubility, guiding the selection of appropriate solvents for a given sulfonamide.
Experimental Determination of Solubility: Protocols and Best Practices
In the absence of established solubility data for this compound, experimental determination is necessary. The following protocols are presented to guide the researcher in obtaining accurate and reproducible solubility data.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An amount that is visually in excess is sufficient to ensure saturation.
-
Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for pKa Determination and its Influence on Solubility
For ionizable compounds like sulfonamides, solubility is pH-dependent. Determining the acid dissociation constant (pKa) is crucial for understanding this relationship. Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.[13][14]
A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a pH electrode. The pKa can be determined from the titration curve.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient initial solubility.
-
The ionic strength of the solution should be kept constant using a background electrolyte such as KCl.
-
-
Titration:
-
Use a calibrated pH meter with a suitable electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region of the titration curve.
-
Alternatively, the pKa can be determined by analyzing the first derivative of the titration curve, where the equivalence point is the peak.
-
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Spectroscopic C-H-A-R-T-E-R of 2,4-Difluorobenzenesulfonamide: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectral data for 2,4-difluorobenzenesulfonamide (CAS No. 13656-60-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound possesses a nuanced molecular architecture that gives rise to a distinct spectroscopic fingerprint. The presence of two electron-withdrawing fluorine atoms on the benzene ring, coupled with the sulfonamide functional group, significantly influences the electronic environment of the molecule. This, in turn, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. Due to the lack of readily available experimental spectra in the public domain, the following data is based on high-quality computational predictions, which have been shown to be highly accurate for small organic molecules.[1][2]
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducible results.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing properties.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
-
-
Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): 2-5 seconds.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -50 to -150 ppm (referenced to CFCl₃).
-
Number of scans: 64-128.
-
Relaxation delay (d1): 1-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.
| Proton | Predicted Chemical Shift (ppm, DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-6 | ~8.0 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |
| H-5 | ~7.6 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-3 | ~7.3 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |
| -SO₂NH₂ | ~7.5 | br s | - |
Causality of Chemical Shifts and Couplings: The electron-withdrawing nature of the fluorine atoms and the sulfonamide group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The observed multiplicity is a result of coupling to adjacent protons and fluorine atoms. The magnitude of the coupling constants is dependent on the number of bonds separating the interacting nuclei.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons, each split by the neighboring fluorine atoms.
| Carbon | Predicted Chemical Shift (ppm, DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C-1 | ~138 | d | J(C-F) ≈ 3 |
| C-2 | ~160 | dd | J(C-F) ≈ 250, J(C-F) ≈ 12 |
| C-3 | ~115 | d | J(C-F) ≈ 21 |
| C-4 | ~165 | dd | J(C-F) ≈ 255, J(C-F) ≈ 12 |
| C-5 | ~132 | d | J(C-F) ≈ 10 |
| C-6 | ~112 | d | J(C-F) ≈ 25 |
Causality of Chemical Shifts and Couplings: Carbons directly bonded to fluorine (C-2 and C-4) show large one-bond coupling constants (¹JCF) and are significantly shifted downfield. The other carbons exhibit smaller two- or three-bond couplings (²JCF or ³JCF).
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each fluorine atom, with complex splitting due to coupling with protons and the other fluorine atom.
| Fluorine | Predicted Chemical Shift (ppm, ref. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| F-2 | ~ -108 | ddd | J(F-H) ≈ 8.5, J(F-F) ≈ 20, J(F-H) ≈ 5 |
| F-4 | ~ -104 | ddd | J(F-H) ≈ 8.5, J(F-F) ≈ 20, J(F-H) ≈ 8.5 |
Causality of Chemical Shifts and Couplings: The chemical shifts of the fluorine atoms are influenced by their position on the aromatic ring and the electronic effects of the sulfonamide group. The multiplicity arises from coupling to nearby protons and the other fluorine atom.
Figure 2: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan.
-
Acquire the sample spectrum.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3350-3250 | N-H stretch | Sulfonamide (-SO₂NH₂) | Medium |
| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |
| 1600-1585 | C=C stretch | Aromatic | Medium |
| 1500-1400 | C=C stretch | Aromatic | Medium |
| 1350-1300 | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) | Strong |
| 1180-1140 | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) | Strong |
| 1250-1000 | C-F stretch | Aryl-F | Strong |
| 900-675 | C-H out-of-plane bend | Aromatic | Strong |
Causality of Absorption Bands: The strong absorptions for the S=O stretches are characteristic of the sulfonamide group. The N-H stretching vibrations appear as medium intensity bands. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region. The aromatic ring is identified by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for GC-MS and provides extensive fragmentation, while ESI is a softer ionization technique often used with LC-MS.
-
-
Instrument Parameters (GC-MS with EI):
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 193. The fragmentation pattern will be influenced by the sulfonamide group and the fluorinated benzene ring.[3]
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 193 | [C₆H₅F₂NO₂S]⁺ (M⁺) | - |
| 129 | [C₆H₄F₂S]⁺ | -NH₂ and -O |
| 113 | [C₆H₄F₂]⁺ | -SO₂NH₂ |
| 95 | [C₅H₂F₂]⁺ | -SO₂NH₂ and -HCN |
Causality of Fragmentation: Upon electron ionization, the molecular ion is formed. The weakest bonds, such as the S-N and S-C bonds, are prone to cleavage. Common fragmentation pathways for sulfonamides include the loss of the amino group, sulfur dioxide, and cleavage of the benzene ring.[3] The presence of fluorine atoms will influence the stability of the resulting fragment ions.
Figure 3: Proposed key fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a foundational dataset for researchers working with this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer a robust framework for the identification and characterization of this important chemical entity. The interplay of the difluoro-substituted aromatic ring and the sulfonamide moiety creates a unique and interpretable spectroscopic signature, which, when properly understood, can be a powerful tool in synthetic and medicinal chemistry.
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An In-depth Technical Guide to the Stability and Storage of 2,4-Difluorobenzenesulfonamide
Foreword: The Critical Role of Intermediate Stability in Drug Discovery
In the landscape of modern medicinal chemistry, 2,4-Difluorobenzenesulfonamide serves as a pivotal structural motif and a versatile building block for a new generation of therapeutic agents. Its incorporation into drug candidates is valued for the physicochemical properties the sulfonamide group imparts, including its capacity for hydrogen bonding and its general hydrolytic stability.[1] However, the journey from a promising intermediate to a stable Active Pharmaceutical Ingredient (API) is paved with rigorous scientific investigation. Understanding the inherent stability of key building blocks like this compound is not a trivial matter; it is the foundation upon which reliable, reproducible, and scalable synthetic routes are built. This guide provides a comprehensive framework for assessing and ensuring the stability of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern its integrity.
Physicochemical Profile of this compound
A baseline understanding of the compound's physical and chemical properties is essential before delving into its stability. These characteristics, summarized in Table 1, influence its handling, dissolution, and susceptibility to various degradation pathways.
| Property | Value | Source |
| CAS Number | 13656-60-5 | [2] |
| Molecular Formula | C₆H₅F₂NO₂S | [3] |
| Molecular Weight | 193.17 g/mol | [2] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 154-158 °C | [2] |
| Purity (Typical) | ≥96% | [2] |
| InChI Key | PTHLPYKPCQLAOF-UHFFFAOYSA-N |
Core Chemical Stability Assessment
The stability of a pharmaceutical intermediate is its capacity to resist chemical change over time under the influence of various environmental factors.[4] For this compound, the primary concerns revolve around its susceptibility to hydrolysis, photolysis, and thermal stress.
Hydrolytic Stability
The sulfonamide functional group is generally recognized for its high resistance to hydrolysis under typical environmental conditions.[1][5] Studies on a range of sulfonamides have shown that they are hydrolytically stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with half-lives often exceeding one year at 25°C.[5][6]
-
Causality: The stability of the sulfur-nitrogen (S-N) bond is central to this resistance. Nucleophilic attack on the electron-deficient sulfur atom is the primary mechanism of hydrolytic cleavage.[7] Under acidic conditions, protonation of the amide nitrogen can make the sulfur atom more electrophilic and susceptible to attack by water, potentially leading to cleavage of the S-N bond to yield 2,4-difluorobenzenesulfonic acid and ammonia. Conversely, under strongly basic conditions, deprotonation of the amide can occur, but this generally does not facilitate hydrolysis.
While general data suggests stability, it is imperative to confirm this for this compound specifically, as the electron-withdrawing effects of the two fluorine atoms on the aromatic ring could influence the reactivity of the sulfonyl group. A forced degradation study under acidic, neutral, and basic conditions is the definitive approach.
Photostability
Aryl sulfonamides are known to be susceptible to photodegradation.[8] The absorption of UV light can promote the molecule to an excited state, leading to chemical reactions not observed under thermal conditions.
-
Causality: The most commonly reported photodegradation pathway for aryl sulfonamides is the homolytic cleavage of the S-N bond.[8][9] This generates a sulfonyl radical and an amino radical, which can then participate in a cascade of secondary reactions, leading to a complex mixture of degradants. The presence of the aromatic ring makes the molecule a chromophore, capable of absorbing UV radiation. The ICH Q1B guideline provides a standardized protocol for evaluating the photostability of drug substances and products, which should be considered the gold standard for this assessment.[10]
Thermal Stability
The integrity of this compound at elevated temperatures is crucial for determining acceptable conditions for drying, milling, and long-term storage in non-refrigerated environments.
-
Causality: Thermal decomposition involves the breaking of chemical bonds due to applied heat. For a crystalline solid like this compound, the process is often initiated at the melting point or slightly above. The specific decomposition pathway can be complex, potentially involving desulfonylation or fragmentation of the aromatic ring. Without specific experimental data, techniques like Thermogravimetric Analysis (TGA) are required to determine the onset temperature of decomposition and the pattern of mass loss.
Recommended Storage and Handling Protocols
Based on the chemical nature of sulfonamides and information from safety data sheets, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.
-
Temperature: Store in a cool location. While some suppliers suggest room temperature storage, controlled conditions (e.g., 2-8 °C for long-term storage) are preferable to minimize any potential for slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[11] This is a critical step to protect the compound from atmospheric moisture, which could facilitate hydrolysis, especially if acidic or basic impurities are present.
-
Light: Protect from light.[12] Given the potential for photolytic degradation of aryl sulfonamides, storage in amber glass vials or light-blocking containers is mandatory.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[12] These substances can induce degradation of the sulfonamide moiety.
The following diagram outlines the decision-making process for the proper storage of a new batch of this compound.
Caption: Decision workflow for handling and storing this compound.
Experimental Methodologies for Stability Verification
Theoretical knowledge must be substantiated by empirical data. A robust stability-indicating analytical method is the cornerstone of any stability program.[13][14]
Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the specificity of the analytical method.[4]
Protocol: Forced Degradation of this compound
-
Preparation: Prepare five solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second solution, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 24 hours.
-
Oxidation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep the fourth solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose the fifth solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil.
-
Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples, including an unstressed control, by a suitable stability-indicating method (see Protocol 4.2). Aim for 5-20% degradation for optimal results.
Stability-Indicating HPLC-UV Method
A validated High-Performance Liquid Chromatography (HPLC) method is required to separate the intact compound from any potential degradation products.
Protocol: Example HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: This reversed-phase method provides good retention for the aromatic compound. The gradient elution ensures that both the parent compound and any potentially more or less polar degradants are eluted and resolved. Formic acid is used as a modifier to improve peak shape.
The following diagram illustrates the potential degradation pathways that this method would be designed to monitor.
Caption: Potential degradation pathways for this compound.
Conclusion and Recommendations
While this compound benefits from the inherent stability of the sulfonamide class, its integrity is not absolute. A proactive stability program is essential. The evidence from analogous compounds strongly suggests a susceptibility to photolytic degradation and potential instability under strong acidic conditions.[5][8] Therefore, empirical testing via forced degradation studies is non-negotiable.
For drug development professionals, we recommend the following:
-
Characterize Upon Receipt: Every new batch should be analyzed for purity, identity, and water content.
-
Implement Strict Storage Controls: The compound must be stored protected from light and moisture. For long-term storage, refrigeration and an inert atmosphere are advised.
-
Conduct Forced Degradation: Stress testing should be performed early in the development process to understand potential liabilities and to develop a robust, stability-indicating analytical method.
By adhering to these principles, researchers and scientists can ensure the quality and reliability of this compound, safeguarding the integrity of their synthetic work and the downstream development of novel therapeutics.
References
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Gotor, R., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
- (Year not available). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
- (2025). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.
- GMP SOP (Date not available). Stability testing overview for Pharmaceutical products. GMP SOP.
- (2012). Stability Testing of Pharmaceutical Products. (Source name not available).
- (Year not available). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications (RSC Publishing).
- ICH (Date not available). Quality Guidelines. ICH.
- Fisher Scientific (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- TCI America (2024). SAFETY DATA SHEET. Tokyo Chemical Industry.
- Sigma-Aldrich (Date not available). This compound 96 13656-60-5. Sigma-Aldrich.
- Sigma-Aldrich (Date not available). This compound | 13656-60-5. Sigma-Aldrich.
- PubChem (Date not available). This compound. National Institutes of Health.
- Fier, P. S., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC, National Institutes of Health.
- WisTech Open (Date not available). 3.9 Sulfonamides. Nursing Pharmacology-2e.
- MSD Manual Professional Edition (Date not available). Sulfonamides. MSD Manual.
- (Year not available). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- Tokyo Chemical Industry UK Ltd. (Date not available). This compound | 13656-60-5. Tokyo Chemical Industry.
- European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA.
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- 3. This compound | C6H5F2NO2S | CID 574964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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discovery of 2,4-Difluorobenzenesulfonamide and its derivatives
Initiating Data Collection
I'm starting by zeroing in on 2,4-Difluorobenzenesulfonamide. My initial phase involves strategic Google searches to build a thorough knowledge base encompassing its discovery, creation, and uses. This deep dive should allow me to formulate a proper plan for further research.
Analyzing Search Results
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Expanding Research Scope
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Initiating the Research
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Expanding the Scope
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Deepening the Investigation
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Uncovering Synthesis Routes
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Expanding Synthetic Options
I have expanded my understanding of the 2,4-difluorobenzenesulfonyl chloride synthesis. I now know of two routes: chlorosulfonation of 1,3-difluorobenzene, and also a diazotization route from 2,4-difluoroaniline. I've also found derivatives with known IC50 data. I now need a detailed experimental protocol and a broader range of derivatives.
Addressing Key Data Gaps
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Refining Sulfonamide Synthesis
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Expanding Derivative Scope
I'm now focusing on strengthening the technical depth. My search has yielded a general N-aryl sulfonamide synthesis protocol, adaptable for this compound derivatives, and also found some example derivatives, but now I must find a detailed, step-by-step protocol for this compound synthesis and expand the range of derivative classes and therapeutic targets. I need to focus on identifying biological activities other than anticancer activity.
Detailing Fluorine's Impact
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Investigating Synthesis Routes
I've made headway in my synthesis route investigation. A plausible pathway for this compound is taking shape. It seems feasible to start with 2,4-difluoroaniline, diazotize it to the sulfonyl chloride, and then perform amination. I've also found a similar route for a related molecule, which could provide valuable insights.
Developing Experimental Protocols
I've been focusing on solidifying the experimental details. While a general route exists, I'm now actively searching for a specific, referenced protocol for synthesizing this compound. This level of detail is crucial for a robust technical guide, giving us the precision we need. I also need to broaden the examples of derivatives.
Expanding Derivative Examples
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theoretical studies on 2,4-Difluorobenzenesulfonamide
An In-Depth Technical Guide to the Theoretical Studies of 2,4-Difluorobenzenesulfonamide
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a key intermediate in medicinal chemistry. Leveraging quantum chemical calculations, this document explores the molecule's structural, vibrational, electronic, and reactivity properties. We delve into Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), and the exploration of the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. Furthermore, Natural Bond Orbital (NBO) analysis is employed to understand intramolecular charge transfer and stability. The guide culminates with a discussion on molecular docking simulations to probe the molecule's potential as an enzyme inhibitor, providing a roadmap for its application in rational drug design. Detailed computational protocols are provided for reproducibility and further research.
Introduction: The Significance of this compound
Benzenesulfonamides represent a critical class of compounds in pharmacology, forming the structural core of numerous drugs with antibacterial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This compound combines the proven pharmacophore of the sulfonamide group with the strategic placement of two fluorine atoms, making it a valuable building block for novel therapeutic agents.
Theoretical and computational studies provide an indispensable lens through which we can understand and predict the behavior of such molecules at an atomic level.[4] By simulating its properties, we can elucidate structure-activity relationships, predict reactivity, and guide synthetic efforts, thereby accelerating the drug discovery pipeline. This guide synthesizes established computational methodologies to present a detailed theoretical characterization of this compound.
Molecular Structure and Vibrational Analysis
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, which is then validated and further explored through vibrational analysis.
Optimized Molecular Geometry
The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations.[5] The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for such systems to achieve a good balance between accuracy and computational cost.[4] The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define its spatial arrangement. The absence of imaginary frequencies in the subsequent vibrational calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa.[6][7] Theoretical vibrational frequencies calculated via DFT, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), show excellent agreement with experimental spectra.[8]
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to the molecule's internal coordinates. Key expected vibrational modes for this compound are summarized below.
Table 1: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Assignment (Contribution from PED) | Vibrational Mode |
| ~3400-3300 | N-H Asymmetric & Symmetric Stretch | Strong in IR |
| ~1600-1580 | Aromatic C=C Stretch | Strong in Raman |
| ~1350-1300 | SO₂ Asymmetric Stretch | Strong in IR |
| ~1180-1150 | SO₂ Symmetric Stretch | Strong in IR |
| ~1250-1100 | C-F Stretch | Strong in IR |
| ~950-900 | S-N Stretch | Medium in IR |
| ~850-800 | C-H Out-of-plane Bend | Strong in IR |
Analysis of Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. We employ several computational tools to map this electronic landscape.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[9] The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[11]
-
Low HOMO-LUMO Gap: Indicates high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.
-
High HOMO-LUMO Gap: Suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonamide group, while the LUMO is likely distributed across the aromatic ring and the sulfonyl moiety. This distribution dictates how the molecule will interact with other reactive species.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule.[12] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13] The color scheme is standardized:
-
Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack. These are expected around the electronegative oxygen and nitrogen atoms of the sulfonamide group.
-
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These are expected around the acidic hydrogen atoms of the -NH₂ group.
-
Green: Regions of neutral potential.
The MEP map for this compound would clearly show the electronegative sulfonyl oxygens as the primary sites for interaction with electrophiles or hydrogen bond donors, while the amide protons are the primary sites for interaction with nucleophiles or hydrogen bond acceptors.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds.[14] This method provides profound insights into intramolecular charge delocalization and hyperconjugative interactions.[15] The analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor orbital to a vacant acceptor orbital.[16] Significant E(2) values indicate strong intramolecular interactions that contribute to the overall stability of the molecule. For this compound, key interactions would include delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(S-N)).
Molecular Docking and Biological Potential
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein.[17] It is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action.[18][19]
Given the known biological activities of sulfonamides, a plausible target for this compound is a bacterial enzyme, such as glucosamine-6-phosphate synthase, which is essential for bacterial cell wall synthesis.[3][20]
A typical docking simulation reveals:
-
Binding Affinity (or Docking Score): An estimation of the binding free energy (in kcal/mol). More negative values suggest stronger binding.
-
Binding Pose: The predicted orientation of the ligand within the protein's active site.
-
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues.
The MEP and NBO analyses inform the docking results. The electron-rich oxygen atoms of the sulfonyl group are predicted to act as hydrogen bond acceptors, while the -NH₂ group can act as a hydrogen bond donor. These interactions are critical for anchoring the molecule within the enzyme's active site and are a key determinant of its inhibitory potential.
Detailed Methodologies
To ensure scientific integrity and reproducibility, the protocols for the theoretical calculations are detailed below.
Protocol: Quantum Chemical Calculations
-
Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed using DFT with the Gaussian 16 software package. The B3LYP functional and the 6-311++G(d,p) basis set are specified.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm it as a true minimum (no imaginary frequencies) and to calculate theoretical FT-IR and FT-Raman spectra.
-
Electronic Property Calculation: The final optimized coordinates are used to perform single-point energy calculations to derive HOMO-LUMO energies, MEP maps, and NBO analysis.
-
Data Analysis: Vibrational frequencies are scaled by a factor of 0.967. PED analysis is performed using appropriate software (e.g., VEDA4). MEP, HOMO, and LUMO surfaces are visualized using molecular graphics software.
Protocol: Molecular Docking Simulation
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., glucosamine-6-phosphate synthase, PDB ID: 2VF5) is downloaded from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using software like AutoDock Tools.
-
Ligand Preparation: The DFT-optimized structure of this compound is saved in a suitable format (.pdb or .mol2). Torsional degrees of freedom are defined.
-
Grid Box Generation: A grid box is defined around the active site of the receptor, ensuring it is large enough to encompass the entire binding pocket.
-
Docking Execution: The docking simulation is run using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is typically used to explore possible binding conformations.[20]
-
Analysis of Results: The resulting docked poses are ranked by their binding affinity. The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions using visualization tools like PyMOL or Discovery Studio.
Conclusion
This guide has systematically detailed a multi-faceted theoretical investigation of this compound. Through the application of DFT and other computational methods, we have characterized its stable geometry, vibrational signatures, and electronic properties. The HOMO-LUMO analysis provides quantitative measures of its reactivity, while MEP and NBO analyses offer a qualitative and quantitative understanding of its charge distribution and intramolecular interactions. These fundamental properties directly inform the molecule's potential for biological activity, which was further explored via molecular docking simulations. The findings suggest that this compound possesses key structural and electronic features—notably the hydrogen bonding capabilities of its sulfonamide group—that make it a promising candidate for development as an enzyme inhibitor. The methodologies and insights presented herein provide a solid theoretical foundation for researchers and drug development professionals to build upon in the rational design of new therapeutic agents.
References
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- Barbier, T., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. ResearchGate.
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3368.
- Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
- Kuppamuthu, S., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854.
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- Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
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- Priebe, J. P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(22), 6886.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps plotted onto 0.002 au... ResearchGate.
- ResearchGate. (n.d.). Graphical representation of HOMO and LUMO orbitals of selected 1,2,4-triazine Sulfonamide Derivatives. ResearchGate.
- Said, M. M., et al. (n.d.). DOCKING STUDY OF SOME N-[4-(4-ARYLIDENE)-2-(4- SUBSTITUTED-PHENYL)-5-OXO-4,5-DIHYDRO-IMIDAZOL- 1-YL]-BENZENESULFONAMIDE DERIVATI. TSI Journals.
- Yarahmadi, M., et al. (2020). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research.
- Yildiz, U., et al. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. ACS Omega.
- Zaky, R. R., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Molecules, 27(14), 4381.
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2,4-Difluorobenzenesulfonamide literature review
An In-depth Technical Guide to 2,4-Difluorobenzenesulfonamide: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, offer a powerful toolset for optimizing pharmacokinetic and pharmacodynamic profiles. Within this context, this compound has emerged as a particularly valuable building block. Its rigid aromatic core, decorated with two electron-withdrawing fluorine atoms and a versatile sulfonamide functional group, provides a privileged scaffold for the development of novel therapeutic agents across a range of disease areas.
This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its applications in contemporary drug discovery. We will delve into the rationale behind its use as a lead structure, examine its role in the development of potent and selective inhibitors, and provide detailed methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own research endeavors.
I. Synthesis and Methodologies
The synthesis of this compound is a well-established process that typically proceeds through a two-step sequence: the formation of the sulfonyl chloride intermediate followed by amination.
A. Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
The primary precursor, 2,4-difluorobenzenesulfonyl chloride, can be synthesized from 1,3-difluorobenzene via chlorosulfonation. However, a more common laboratory and industrial-scale synthesis involves the exchange fluorination of a readily available chlorinated precursor.
Experimental Protocol: Synthesis of 2,4-Difluorobenzenesulfonyl Fluoride from 2,4-Dichlorobenzenesulfonyl Chloride.[1][2]
This method, adapted from patent literature, describes the synthesis of the sulfonyl fluoride, which can then be converted to the sulfonyl chloride or directly to the sulfonamide.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Anhydrous potassium fluoride (KF)
-
Anhydrous sulfolane
-
Tris(3,6,9-trioxadecyl)amine (phase-transfer catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2,4-dichlorobenzenesulfonyl chloride (0.1 mole), anhydrous potassium fluoride (0.5 mole), and anhydrous sulfolane (200 g).
-
Add a catalytic amount of tris(3,6,9-trioxadecyl)amine (0.01 mole).
-
Heat the reaction mixture to 100°C for 4 hours.
-
Increase the temperature to 170°C and maintain for 8 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The resulting 2,4-difluorobenzenesulfonyl fluoride can be purified by vacuum distillation.
B. Synthesis of this compound
The conversion of the sulfonyl chloride or fluoride to the corresponding sulfonamide is a standard nucleophilic substitution reaction.
Experimental Protocol: Amination of 2,4-Difluorobenzenesulfonyl Chloride
Materials:
-
2,4-Difluorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,4-difluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and DCM.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.
II. Physicochemical Properties
The utility of this compound as a scaffold in medicinal chemistry is underpinned by its distinct physicochemical properties. The two fluorine atoms exert a strong inductive effect, influencing the electronics of the aromatic ring and the acidity of the sulfonamide proton.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂NO₂S | [3] |
| Molecular Weight | 193.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 154-158 °C | |
| SMILES | NS(=O)(=O)c1ccc(F)cc1F | |
| InChI Key | PTHLPYKPCQLAOF-UHFFFAOYSA-N | |
| Purity | Typically >96% |
III. Applications in Drug Discovery
The this compound moiety is a versatile scaffold that has been successfully employed in the design of inhibitors for various biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the difluorophenyl ring can engage in various non-covalent interactions, including halogen bonding and π-stacking.
A. Inhibitors of Amyloid-β Aggregation for Alzheimer's Disease
Recent studies have highlighted the potential of fluorinated benzenesulfonamides in preventing the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4][5][6] The 2,4-difluoro substitution pattern has been explored in the design of small molecules that can slow down the Aβ aggregation process.[4] These compounds are thought to interact with the Aβ peptide, shifting the equilibrium towards its soluble, non-toxic form.[4] The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety has been shown to be crucial for inhibitory activity.[4]
B. Modulators of Peroxisome Proliferator-Activated Receptors (PPARs)
The this compound scaffold has also been incorporated into the design of ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid metabolism.[7][8] Partial agonists of PPARγ are of particular interest for the treatment of type 2 diabetes, as they may offer the therapeutic benefits of full agonists with a reduced side-effect profile.[7][8] The sulfonamide linker is often critical for activity in these compounds, and substitutions on the benzene ring, such as the 2,4-difluoro pattern, can enhance binding affinity and modulate the agonist response.[7]
C. Structure-Activity Relationship (SAR) Insights
The 2,4-difluoro substitution pattern offers several advantages from a medicinal chemistry perspective:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.
-
Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones and can also form halogen bonds, providing additional binding affinity and selectivity.
D. Biological Activity of this compound Derivatives
The following table summarizes the biological activity of selected compounds incorporating the this compound scaffold.
| Compound Class | Target | Key Findings | IC₅₀/EC₅₀ | Reference(s) |
| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation | Significantly slowed the aggregation process by more than three-fold. | Not explicitly stated for the parent scaffold, but derivatives show potent inhibition. | [4] |
| INT131 Analogs | PPARγ | The sulfonamide linker is critical to activity; substitutions at position 4 of the benzene ring were associated with higher transcriptional activity. | Analogs displayed a wide range of activity from an EC₅₀ of 2 nM to no binding. | Not available in search results |
Note: IC₅₀ and EC₅₀ values are highly dependent on the specific derivative and the assay conditions.[9][10]
Conclusion
This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the beneficial physicochemical properties conferred by the difluoro substitution pattern, makes it an attractive starting point for the design of novel therapeutic agents. The demonstrated success of this scaffold in developing inhibitors of amyloid-β aggregation and modulators of PPARγ underscores its potential for addressing a wide range of challenging diseases. As our understanding of structure-activity relationships continues to evolve, it is anticipated that the this compound core will continue to feature prominently in the discovery of next-generation therapeutics.
References
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- Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. PubMed Central. [Link]
- The chemical structures and IC50 values of designing derivatives with...
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- Process for preparing fluorobenzene-sulfonyl fluorides.
- Structure-Based Peptide Inhibitor Design of Amyloid-β Aggreg
- Structure-Based Peptide Inhibitor Design of Amyloid-β Aggreg
- Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
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- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
- Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic f
- Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Difluorobenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The three-dimensional arrangement of these molecules in the solid state, dictated by a delicate balance of intermolecular forces, is critical to their physicochemical properties, such as solubility and stability. This guide provides a comprehensive walkthrough of the crystal structure analysis of 2,4-Difluorobenzenesulfonamide, a representative fluorinated sulfonamide. We will navigate the entire workflow, from synthesis and single-crystal growth to advanced structural elucidation and computational analysis. This document serves as a methodological blueprint, explaining not just the "how" but the fundamental "why" behind each experimental and analytical choice, grounding each step in established crystallographic principles.
Introduction: The Significance of Sulfonamide Crystal Structures
The sulfonamide functional group (–SO₂NH₂) is a powerful hydrogen-bond donor and acceptor, a characteristic that profoundly influences the assembly of these molecules into ordered crystalline lattices.[1][2] The resulting supramolecular architecture, governed by interactions like hydrogen bonds and π–π stacking, dictates the material's bulk properties.[3][4] For pharmaceutical development, understanding these crystal structures is not merely an academic exercise; it is fundamental to controlling polymorphism, improving bioavailability, and ensuring the stability of active pharmaceutical ingredients (APIs).
Fluorination of aromatic rings, as in this compound, introduces further complexity and opportunity. The fluorine atoms can modulate the electronic properties of the molecule and participate in weaker C–H···F and F···F interactions, subtly altering the crystal packing and, consequently, the compound's behavior. This guide will use this compound as a model system to detail the state-of-the-art techniques used to unravel these intricate three-dimensional structures.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common and effective route to primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. The precursor, 2,4-difluorobenzenesulfonyl chloride, can be synthesized from 1,3-difluorobenzene through a multi-step process.[5]
Protocol 1: Synthesis of this compound
-
Precursor Synthesis (2,4-Difluorobenzenesulfonyl Chloride):
-
Rationale: This step creates the reactive sulfonyl chloride intermediate. Chlorosulfonation of 1,3-difluorobenzene is a standard method.
-
Under anhydrous conditions, slowly add 1,3-difluorobenzene to a stirred solution of chlorosulfonic acid at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluorobenzenesulfonyl chloride.[6]
-
-
Ammonolysis:
-
Rationale: This step introduces the amine group to form the final sulfonamide. Using excess aqueous ammonia drives the reaction to completion.
-
Dissolve the crude 2,4-difluorobenzenesulfonyl chloride in a solvent such as acetone or THF.
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield crude this compound.
-
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a perfectly ordered lattice, free from defects, and typically 0.1-0.4 mm in size.[7]
Protocol 2: Crystallization by Slow Evaporation
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity (>98%).
-
Solvent Selection: Screen various solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane) to find one in which the compound has moderate solubility.
-
Crystal Growth:
-
Rationale: Slow solvent evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects.
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor over several days to weeks for the formation of clear, well-defined crystals.[8][9]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the underlying structure can be deduced.
Data Collection
Protocol 3: SC-XRD Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (commonly 100-173 K).
-
Rationale: Low temperatures reduce atomic thermal vibrations, leading to sharper diffraction spots and higher quality data.[7]
-
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer (e.g., a Bruker APEX II) equipped with an X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα for smaller unit cells) and a detector (e.g., a CCD or CMOS detector).[11]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.[10]
-
Data Collection Strategy: A strategy is calculated to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays.[12] Data is typically collected for 6-24 hours.[10]
-
Data Integration and Scaling: The raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for absorption), and scaling the data from different images to a consistent level.
Structure Solution and Refinement
This phase transforms the processed diffraction data into a chemically meaningful atomic model.
Protocol 4: Structure Solution and Refinement
-
Software: A crystallographic software suite like WinGX, Olex2, or the SHELX programs is used.[13][14][15]
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: An initial model of the structure is generated. For small molecules, this is typically achieved using Direct Methods or Intrinsic Phasing (e.g., with SHELXT), which use statistical phase relationships to locate the positions of the heavier atoms (S, F, O, N, C).[15]
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL).
-
Rationale: This iterative process minimizes the difference between the observed diffraction intensities and those calculated from the model by adjusting atomic positions, displacement parameters, and other variables.
-
Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.
-
-
Validation: The quality of the final model is assessed using several metrics:
-
R1 factor: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.
-
wR2 factor: A weighted residual factor based on intensities (F²).
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
Residual Electron Density: The final difference map should be largely featureless.
-
Analysis of the Crystal Structure
While no public crystal structure for this compound was found in the Cambridge Structural Database (CSD) at the time of this writing, we can predict its key features based on the extensive data available for analogous sulfonamides.[1][2][3][4][16]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Crystal System | Monoclinic | Common for simple aromatic sulfonamides. |
| Space Group | P2₁/c or C2/c | Centrosymmetric space groups are prevalent. |
| a (Å) | 5 - 10 | Typical range for small organic molecules. |
| b (Å) | 8 - 15 | |
| c (Å) | 10 - 20 | |
| β (°) | 90 - 110 |
| Z | 4 | Number of molecules in the unit cell. |
Molecular Conformation
The molecule will exhibit a twisted conformation around the S-N bond. The geometry around the sulfur atom is expected to be tetrahedral. The two benzene rings in related N-phenylbenzenesulfonamides are typically tilted relative to each other.[2]
Supramolecular Assembly and Hydrogen Bonding
The crystal packing will be dominated by intermolecular hydrogen bonds involving the sulfonamide group.
-
N–H···O Hydrogen Bonds: The primary interaction driving the supramolecular assembly is the hydrogen bond between the amide proton (N–H) and a sulfonyl oxygen (S=O) of a neighboring molecule.[2][16] This interaction is highly directional and robust.
-
Common Motifs: These N–H···O bonds frequently lead to the formation of characteristic patterns, such as centrosymmetric dimers or infinite chains.[4] Analysis of graph sets is used to systematically describe these patterns.[1]
Table 2: Typical Hydrogen Bond Geometry in Sulfonamide Crystals
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|
| N–H···O=S | ~0.86 | 1.9 - 2.2 | 2.8 - 3.1 | 150 - 175 |
-
Other Interactions: Weaker interactions, including C–H···O, C–H···F, and π–π stacking between the difluorophenyl rings, will also play a crucial role in stabilizing the three-dimensional structure.
Advanced Analysis: Hirshfeld Surface Analysis
To visualize and quantify the complex network of intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[17][18][19] This technique partitions the crystal space into regions belonging to each molecule.
Protocol 5: Performing Hirshfeld Surface Analysis
-
Software: Use the CrystalExplorer program.[20]
-
Input: Load the final Crystallographic Information File (CIF) from the structure refinement.
-
Surface Generation: Generate the Hirshfeld surface for the molecule of interest. The surface is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.[17]
-
Surface Mapping: Map the normalized contact distance (dnorm) onto the surface.
-
Rationale: dnorm is calculated from the distances to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii. This mapping provides an immediate visual guide to intermolecular contacts.
-
Interpretation: Bright red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, corresponding to the strongest interactions, such as N–H···O hydrogen bonds.[18]
-
-
2D Fingerprint Plots: Generate 2D fingerprint plots, which are histograms of (di, de) pairs.[21]
-
Rationale: These plots summarize all intermolecular contacts in the crystal. They can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, O···H, F···H, C···H), providing quantitative insight into the crystal packing forces.
-
Table 3: Predicted Hirshfeld Surface Contact Contributions
| Contact Type | Predicted Contribution (%) | Significance |
|---|---|---|
| H···H | 30 - 40% | Represents the largest surface area, typical for organic molecules. |
| O···H / H···O | 20 - 30% | Quantifies the crucial N–H···O and C–H···O hydrogen bonds. |
| F···H / H···F | 10 - 20% | Highlights the role of fluorine in C–H···F interactions. |
| C···H / H···C | 5 - 15% | Indicates weaker van der Waals contacts. |
| Other (F···F, C···C) | < 5% | Minor contributions to the overall packing. |
Conclusion
The crystal structure analysis of this compound, and sulfonamides in general, is a multi-step process that integrates synthesis, precise experimental measurement, and sophisticated computational analysis. A successful analysis provides not just a static picture of a molecule, but a deep understanding of the intermolecular forces that govern its solid-state behavior. The protocols and analytical frameworks detailed in this guide—from crystallization and SC-XRD to Hirshfeld surface analysis—represent a robust pathway to elucidating these structures. For drug development professionals, this detailed structural knowledge is paramount for rational API design, polymorph screening, and the formulation of stable and effective pharmaceutical products.
References
- Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., Hansen, L. K., & Raevsky, O. A. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478–3495. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Goud, B. S., Desiraju, G. R. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(10), 1644-1653. [Link]
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]
- Bernstein, J., Etter, M. C., & MacDonald, J. C. (1995). Crystal engineering of and by the hydrogen bond. Angewandte Chemie International Edition in English, 34(17), 1857-1876. [Link]
- University of Glasgow. (n.d.). WinGX Program System. School of Chemistry. [Link]
- Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2916-2923. [Link]
- Khan, I., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 934. [Link]
- ChemBK. (2024). 2,4-difluorobenzenesulfonyl chloride. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Spackman, M. A. (n.d.). Hirshfeld methods and Quantum Crystallography. CDIFX. [Link]
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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- Unipos. (n.d.). Single crystal structure analysis software "SHELX". [Link]
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 141-155. [Link]
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Rupp, B. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
- University of Texas at Dallas. (n.d.). Resources – Crystallography Center. [Link]
- Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3). [Link]
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
- Rhone-Poulenc Industries. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Rhone-Poulenc Industries. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
- Oakwood Chemical. (n.d.). 2,4-Difluorobenzenesulfonyl chloride. [Link]
- Jiangsu Aikon Biopharmaceutical R&D Co Ltd. (2018). The synthetic method of 2,4 difluoro benzene methanamines.
- PrepChem. (n.d.). Synthesis of 2,4-difluorobiphenyl. [Link]
- Gallagher, J. F. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(1), M1549. [Link]
- Lark Scientific and Technological Co Ltd. (2013). Method for preparing high-purity 2,4'-difluorobenzophenone.
- Sojitra, N. A., et al. (2016). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
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Methodological & Application
Synthesis of 2,4-Difluorobenzenesulfonamide Derivatives: An In-Depth Technical Guide for Researchers
Introduction: The Significance of the 2,4-Difluorobenzenesulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] When incorporated into a 2,4-difluorinated phenyl ring, the resulting this compound scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug development. The strategic placement of two fluorine atoms can significantly enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the sulfonamide proton, thereby influencing solubility and pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the synthetic routes to this valuable class of compounds, with detailed, field-proven protocols suitable for both academic and industrial research settings.
Strategic Overview of the Synthetic Approach
The most established and versatile method for the synthesis of this compound derivatives is a two-step process. This approach offers high modularity, allowing for the late-stage introduction of diverse amine functionalities to generate a library of analogues for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound derivatives.
Part 1: Synthesis of the Key Intermediate: 2,4-Difluorobenzenesulfonyl Chloride
The cornerstone of this synthetic strategy is the efficient preparation of 2,4-difluorobenzenesulfonyl chloride. The most reliable method for this transformation is a Sandmeyer-type reaction, which involves the diazotization of 2,4-difluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide.[3] This classical transformation ensures precise regiochemical control, installing the sulfonyl chloride group specifically at the position of the precursor amine.[3]
Causality Behind Experimental Choices:
-
Diazotization at Low Temperatures (0-5 °C): The aryldiazonium salt intermediate is thermally unstable and can decompose if the temperature is not strictly controlled.[4] Maintaining a low temperature maximizes the yield of the desired intermediate and enhances the safety of the procedure.
-
Use of a Copper Catalyst (CuCl or CuCl₂): The copper(I) salt is essential for the single-electron transfer (SET) mechanism that converts the diazonium salt into an aryl radical, which then reacts with sulfur dioxide.[5]
-
Source of Sulfur Dioxide: Traditionally, gaseous SO₂ is used. However, for improved safety and handling, stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) are increasingly employed in modern protocols.[6][7]
Protocol 1.1: Classical Sandmeyer Chlorosulfonylation
This protocol is adapted from established procedures for analogous anilines and offers a robust method for synthesizing the key sulfonyl chloride intermediate.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,4-Difluoroaniline | 129.11 | 10.0 g | 0.077 | 1.0 |
| Acetic Acid (glacial) | 60.05 | 75 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.86 g | 0.085 | 1.1 |
| Water | 18.02 | 15 mL | - | - |
| Sulfur Dioxide (liquid) | 64.07 | ~30 mL | - | - |
| Copper(I) Chloride (CuCl) | 98.99 | 1.52 g | 0.015 | 0.2 |
| Toluene | 92.14 | 100 mL | - | - |
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-difluoroaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 equiv) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Chlorosulfonylation:
-
In a separate, well-ventilated fume hood, carefully prepare a suspension of copper(I) chloride (0.2 equiv) in liquid sulfur dioxide in a beaker cooled in an acetone/dry ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the sulfur dioxide/CuCl suspension with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours while slowly warming to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice (~200 g).
-
Extract the aqueous mixture with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorobenzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Part 2: Synthesis of this compound Derivatives
The final step in the synthesis is the reaction of the 2,4-difluorobenzenesulfonyl chloride intermediate with a primary or secondary amine. This is a standard nucleophilic substitution reaction at the sulfonyl group.
Caption: Reaction mechanism for sulfonamide formation.
Causality Behind Experimental Choices:
-
Use of a Base: The reaction generates hydrochloric acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A base, such as pyridine or triethylamine, is crucial to neutralize the HCl and drive the reaction to completion.[1]
-
Choice of Solvent: Dichloromethane (DCM) or other aprotic solvents are typically used as they are inert to the reaction conditions and readily dissolve the reactants.[1]
-
Reaction Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[8]
Protocol 2.1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of N-substituted-2,4-difluorobenzenesulfonamides from the sulfonyl chloride intermediate.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1.0 mmol scale) | Moles (mmol) | Equivalents |
| 2,4-Difluorobenzenesulfonyl Chloride | 212.60 | 213 mg | 1.0 | 1.0 |
| Primary/Secondary Amine | Variable | 1.1 mmol | 1.1 | 1.1 |
| Pyridine | 79.10 | 0.12 mL | 1.5 | 1.5 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (5 mL).
-
Add pyridine (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 2,4-difluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer successively with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4-difluorobenzenesulfonamide.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for solid products.
-
Characterization
The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. The characteristic splitting patterns in the aromatic region of the ¹H NMR and the chemical shifts in the ¹⁹F NMR are diagnostic for the 2,4-difluorophenyl moiety.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling Precautions
-
Thionyl chloride and sulfuryl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][10]
-
Aryldiazonium salts are potentially explosive, especially when dry. They should be generated in situ and used immediately without isolation.[4]
-
Concentrated acids and bases should be handled with care, using appropriate PPE.
By following these detailed protocols and adhering to the necessary safety precautions, researchers can efficiently synthesize a diverse range of this compound derivatives for applications in drug discovery and development.
References
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955.
- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4477.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- ChemTrack.org. (n.d.). Safety Guideline - Thionyl Chloride.
- NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- NIH. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- NIH. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
- ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- RSC Publishing. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Bohrium. (2018). conversion-of-2-4-difluoroaniline-to-1-3-difluorobenzene-using-a-continuous-flow-reactor.
- MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde.
- Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone.
- Google Patents. (n.d.). Process for the preparation of 2,4-diaminobenzenesulfonic acid.
- Google Patents. (n.d.). Preparation method of 1,2,4-trifluoro-benzene.
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Application Notes & Protocols: The Strategic Application of 2,4-Difluorobenzenesulfonamide in Modern Medicinal Chemistry
Introduction: More Than a Building Block—A Tool for Precision Drug Design
In the landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a vast array of therapeutic agents.[1][2] However, the strategic functionalization of the aromatic ring to which it is attached can dramatically influence a drug candidate's profile. 2,4-Difluorobenzenesulfonamide emerges not merely as a synthetic intermediate, but as a privileged scaffold for imparting desirable physicochemical and biological properties. The deliberate placement of two fluorine atoms on the phenyl ring is a key design element rooted in the unique properties of fluorine, the most electronegative element.[3][4]
The utility of this scaffold is driven by a confluence of effects:
-
Electronic Modulation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKₐ of the sulfonamide N-H proton. This increased acidity can facilitate stronger hydrogen bonding interactions with target proteins and improve aqueous solubility.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism on the aromatic ring, a common liability for many drug candidates.[5][6] This "metabolic shielding" often leads to an improved pharmacokinetic profile, including a longer half-life.
-
Enhanced Binding Affinity: The carbon-fluorine bond, while generally inert, can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, thereby enhancing binding affinity and target selectivity.[5]
-
Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for balancing solubility with membrane permeability to achieve optimal oral bioavailability and cell penetration.[4][5]
This guide provides an in-depth exploration of this compound's application, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will present detailed synthetic protocols, explain the rationale behind experimental choices, and illustrate key concepts to empower researchers in their drug discovery efforts.
Application Focus: A Cornerstone in Kinase Inhibitor Scaffolding
The this compound moiety is a recurring motif in a number of clinically important kinase inhibitors. Its properties are particularly well-suited for the ATP-binding site of many kinases, where it can engage in critical hydrogen bonding and hydrophobic interactions.
Case Study 1: Vemurafenib (Zelboraf®) - A Paradigm of Targeted Therapy
Vemurafenib is a potent inhibitor of the BRAFV600E mutant serine-threonine kinase, a driver mutation in a significant portion of metastatic melanomas.[7][8] The chemical structure of Vemurafenib prominently features a propane-1-sulfonamide appended to a 2,4-difluorophenyl group. This fragment is crucial for the drug's mechanism of action. The sulfonamide provides a key hydrogen bond donor/acceptor pair that interacts with the kinase hinge region, while the difluorinated phenyl ring fits into a hydrophobic pocket, with the fluorine atoms contributing to binding affinity and metabolic stability. The synthesis of Vemurafenib and its precursors often involves coupling a functionalized 2,4-difluoroaniline or a related intermediate with the core heterocyclic structure.[9]
Case Study 2: Naporafenib (LXH254) - A Selective B/C-RAF Inhibitor
Naporafenib (LXH254) is a selective inhibitor of BRAF and CRAF kinases developed to treat MAPK-driven tumors, particularly those with RAS mutations.[10][11][12] While synthetic routes vary, the final structure contains a complex substituted phenyl ring that benefits from the physicochemical advantages imparted by fluorine atoms. The design principles that make this compound an attractive scaffold are clearly at play in molecules like Naporafenib, where precise control over electronics, lipophilicity, and metabolic stability is paramount for achieving high potency and a desirable safety profile.[11][13]
Summary of Key Drug Candidates
| Drug Candidate | Target(s) | Role of the (Difluoro)benzenesulfonamide Moiety | Therapeutic Area |
| Vemurafenib | BRAFV600E Kinase | Key hinge-binding element; enhances binding affinity and metabolic stability.[7][8] | Oncology (Melanoma) |
| Naporafenib (LXH254) | BRAF / CRAF Kinase | Contributes to optimal physicochemical properties, potency, and selectivity.[10][11] | Oncology |
| PF-05089771 | NaV1.7 | The 2-fluoro-benzenesulfonamide core was optimized for potency and metabolic stability.[14] | Pain |
Experimental Protocols: Synthesis of N-Substituted 2,4-Difluorobenzenesulfonamides
The primary application of this compound in discovery chemistry involves its derivatization, most commonly through the reaction of its corresponding sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is a robust and versatile method for generating diverse libraries of compounds.
General Reaction Scheme
The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of 2,4-difluorobenzenesulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. A non-nucleophilic base is required to quench the HCl byproduct.
Caption: General reaction for N-arylsulfonamide synthesis.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides on a laboratory scale.
Materials:
-
2,4-Difluorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Rationale: A flame-dried flask and inert atmosphere prevent moisture, which could hydrolyze the reactive sulfonyl chloride, from interfering with the reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Rationale: Cooling the reaction mixture controls the initial exotherm upon addition of the base and sulfonyl chloride. Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst.
-
-
Sulfonyl Chloride Addition: Dissolve 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The reaction is typically complete within this timeframe. TLC is used to confirm the consumption of the limiting reagent (usually the sulfonyl chloride).
-
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[15]
-
Rationale: The HCl wash removes excess pyridine/base. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[15]
Protocol 2: Rapid Synthesis via Microwave Irradiation
This method is ideal for rapid library synthesis and optimization, significantly reducing reaction times.
Materials:
-
2,4-Difluorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (Microwave-grade)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave vial, add the amine (1.2 eq), 2,4-difluorobenzenesulfonyl chloride (1.0 eq), and acetonitrile (to a concentration of ~0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) to the vial and immediately seal it with a cap.
-
Rationale: DIPEA is a bulky, non-nucleophilic base suitable for microwave reactions. Sealing the vial is crucial to allow pressure to build, enabling heating above the solvent's boiling point.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.
-
Rationale: Microwave energy efficiently and uniformly heats the reaction, dramatically accelerating the rate of reaction compared to conventional heating.
-
-
Workup and Purification: After cooling, the crude product can be directly purified by preparative HPLC or undergo the standard aqueous workup described in Protocol 1 before purification.
Characterization of Synthesized Compounds
The identity and purity of the final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and incorporation of the difluorophenyl ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Mechanistic Insights and Structure-Activity Relationships (SAR)
A deep understanding of the underlying reaction mechanism and SAR principles is crucial for rational drug design.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of a nucleophilic acyl substitution-type reaction at a sulfur center.
Caption: Mechanism of sulfonamide bond formation.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group. A proton is subsequently lost from the nitrogen (neutralized by the base) to yield the final sulfonamide product.
Harnessing the Scaffold for SAR Studies
The this compound core provides a constant anchor, allowing medicinal chemists to systematically investigate how changes in the amine component (the 'R' group) affect biological activity. This is a foundational principle of structure-activity relationship (SAR) studies.[17][18][19] By synthesizing a library of analogues where only the R-group is varied, researchers can probe the steric and electronic requirements of the target's binding pocket.
Caption: Using the scaffold to explore Structure-Activity Relationships.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic properties, conferred by the dual fluorine substitution, provide a reliable scaffold for developing drug candidates with enhanced metabolic stability, target affinity, and optimized physicochemical properties.[3][4][5] The straightforward and robust protocols for its derivatization enable the rapid generation of compound libraries essential for modern drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. As our understanding of protein-ligand interactions deepens, the rational application of such strategically functionalized building blocks will continue to be a cornerstone of successful drug design.
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- Selleck Chemicals. (2024). Naporafenib (LXH254) Raf Inhibitor.
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The 2,4-Difluorobenzenesulfonamide Moiety: A Privileged Scaffold in Modern Kinase Inhibitor Design
Introduction: The Rise of a Key Pharmacophore in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Among the vast chemical scaffolds utilized to achieve potency and selectivity, the 2,4-difluorobenzenesulfonamide group has garnered significant attention. This moiety is a prominent feature in several successful kinase inhibitors, most notably in the BRAF inhibitors Vemurafenib and Dabrafenib, which have revolutionized the treatment of BRAF-mutant melanoma.[2][3][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the this compound scaffold in the design and evaluation of novel kinase inhibitors. We will delve into the mechanistic underpinnings of its efficacy, provide detailed protocols for synthesis and biochemical evaluation, and offer insights into the interpretation of structure-activity relationships (SAR).
The Strategic Advantage of the this compound Group
The sulfonamide group (-SO2NH2) is a versatile pharmacophore with a rich history in medicinal chemistry, known for its wide range of biological activities.[6][7] In the context of kinase inhibition, the benzenesulfonamide portion often serves as a crucial hinge-binding motif, forming key hydrogen bond interactions with the kinase's backbone in the ATP-binding pocket.[8][9] The addition of two fluorine atoms at the 2 and 4 positions of the phenyl ring provides several distinct advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the sulfonamide proton, leading to stronger hydrogen bonding with the kinase hinge region.[10]
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity, metabolic stability, and membrane permeability, often improving its overall drug-like properties.
-
Vector for Further Optimization: The phenyl ring offers multiple points for substitution, allowing for the exploration of chemical space to enhance potency and selectivity.[11][12]
Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, exemplifies the successful application of this scaffold.[13] Its this compound moiety anchors the molecule in the ATP-binding site, while other parts of the molecule extend into adjacent pockets to achieve high affinity and selectivity.[8]
Visualizing the Mechanism: BRAF Signaling and Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas and other cancers.[5][8]
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Application Notes & Protocols for the N-Arylation of 2,4-Difluorobenzenesulfonamide
Introduction: The Strategic Importance of N-Aryl Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its ability to act as a bioisostere for amides and its unique physicochemical properties make it a privileged scaffold in drug design. The N-arylation of sulfonamides, in particular, opens up vast chemical space, allowing for the synthesis of compounds with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3] 2,4-Difluorobenzenesulfonamide serves as a valuable building block, with the fluorine atoms often enhancing metabolic stability and binding affinity of the final molecule. This document provides a detailed guide for researchers on the N-arylation of this compound, focusing on the widely applicable Palladium-catalyzed Buchwald-Hartwig amination.
Understanding the Core Chemistry: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][5] In the context of our target synthesis, it facilitates the coupling of this compound with various aryl halides.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide typically follows the order: I > Br > OTf > Cl.[6][8]
-
Amide Coordination and Deprotonation: The sulfonamide coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl sulfonamide product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
An unproductive side reaction can be the beta-hydride elimination from the amide, which can be minimized by the appropriate choice of ligands.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination for N-arylation of sulfonamides.
Experimental Design and Key Parameters
The success of the N-arylation of this compound hinges on the careful selection of several key reaction parameters. The following table summarizes the crucial components and provides guidance for their selection.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-ligand complexes (e.g., SPhos Pd G3).[1][9] | Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an initial reduction step. Pd(OAc)₂ is also common but requires in-situ reduction.[5] Preformed catalysts can offer higher activity and stability. |
| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), Josiphos-type ligands, BINAP, dppf.[4][7] | The choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands are generally effective for coupling sulfonamides. They promote oxidative addition and reductive elimination while inhibiting side reactions.[4] |
| Base | Strong, non-nucleophilic bases are typical. K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS.[6][10] | The base is required to deprotonate the sulfonamide. The choice of base can significantly impact the reaction rate and substrate compatibility. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended.[6] |
| Solvent | Anhydrous, aprotic solvents. Toluene, Dioxane, THF.[10] | The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | Typically ranges from room temperature to >100 °C.[10] | The required temperature depends on the reactivity of the aryl halide and the catalyst system. Aryl bromides and iodides often react at lower temperatures than aryl chlorides. |
Generalized Protocol for N-Arylation of this compound
This generalized protocol serves as a starting point for the optimization of the N-arylation reaction.
Caption: A generalized workflow for the N-arylation of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol provides a detailed procedure for a representative N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified N-aryl-2,4-difluorobenzenesulfonamide by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Alternative Methodologies: Copper-Catalyzed N-Arylation
For certain applications, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be a viable and more economical alternative to palladium-catalyzed methods.[11][12] These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, and a base.[13][14][15] While historically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.[16] A notable advantage is the lower cost of copper compared to palladium.[11]
Troubleshooting and Expert Insights
-
Low Yields: If the reaction shows low conversion, consider increasing the catalyst and ligand loading, using a more reactive aryl halide (iodide > bromide > chloride), or employing a stronger base like NaOtBu. Ensure that all reagents and solvents are strictly anhydrous.
-
Side Product Formation: The formation of dehalogenated arene can be an issue. Using bidentate phosphine ligands can sometimes mitigate this side reaction.[4]
-
Difficult Substrates: For sterically hindered aryl halides or sulfonamides, more specialized and bulky ligands such as those from the Buchwald or Hartwig groups may be necessary to achieve good yields.[7]
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Buchwald-Hartwig amination offers a robust and versatile method for achieving this transformation with a broad substrate scope. By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively synthesize a diverse library of N-aryl-2,4-difluorobenzenesulfonamides for further investigation.
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- Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis...
- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Journal of the American Chemical Society. [Link]
- Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed. [Link]
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- 13. researchgate.net [researchgate.net]
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- 16. tandfonline.com [tandfonline.com]
Application Note: Strategic Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling
Focus: Palladium-Catalyzed Cross-Coupling of Halogenated 2,4-Difluorobenzenesulfonamide Derivatives
Introduction: The Convergence of Fluorine, Sulfonamides, and Biaryls in Modern Drug Discovery
The biaryl sulfonamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of therapeutic agents. The sulfonamide group, a bioisostere of amides, imparts crucial physicochemical properties, including improved solubility and the ability to act as a hydrogen bond donor and acceptor.[1] Concurrently, the incorporation of fluorine atoms into drug candidates has become a premier strategy for enhancing metabolic stability, modulating pKa, and improving binding affinity through unique electronic interactions.[2] The 2,4-difluoro substitution pattern, in particular, offers a distinct electronic profile that can be leveraged in molecular design.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl core.[4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5]
A common misconception is the direct use of an arylsulfonamide as a coupling partner by cleaving its C–S bond. In reality, the C(aryl)–S bond in a sulfonamide is exceptionally stable and not susceptible to oxidative addition by palladium(0) under standard Suzuki conditions. The effective strategy, and the focus of this guide, is the use of a halogenated this compound as the electrophilic partner. This approach allows for the precise and efficient synthesis of diverse biaryl sulfonamides, unlocking a vast chemical space for drug development professionals.
The Core Synthetic Strategy: A Workflow for Precision and Diversity
The most reliable pathway to synthesize biaryl molecules containing the this compound moiety is a Suzuki-Miyaura reaction between a halo-substituted this compound (where the halogen is typically I, Br, or Cl) and a suitable arylboronic acid or ester. This workflow leverages the well-established reactivity of aryl halides in palladium catalysis while preserving the critical sulfonamide functional group.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the halo-substituted this compound. This is often the rate-determining step and forms a Pd(II) complex.[6][7] The reactivity order for the halide is I > Br > Cl.
-
Transmetalation: The aryl group from the organoboron species is transferred to the Pd(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[4][8]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This final step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound with a generic arylboronic acid.
Materials and Equipment:
-
5-Bromo-2,4-difluorobenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
Place the 5-bromo-2,4-difluorobenzenesulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv) into a flame-dried Schlenk flask containing a magnetic stir bar.
-
Causality: Flame-drying removes adsorbed water from the glassware, and an inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state before the catalytic cycle begins.[7]
-
-
Solvent Addition:
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Causality: The solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9] Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition step, particularly with less reactive aryl bromides. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Reaction Monitoring:
-
Periodically, a small aliquot can be withdrawn, diluted with ethyl acetate, and spotted on a TLC plate to monitor the consumption of the starting material.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl this compound product.
-
Key Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides rationale for their selection, serving as a guide for optimization.
| Parameter | Options | Rationale & Field-Proven Insights |
| Electrophile (X) | Ar-I, Ar-Br, Ar-Cl | Reactivity Order: I > Br > Cl . Ar-I is the most reactive and requires the mildest conditions. Ar-Cl is the least reactive and often requires specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the difficult oxidative addition step.[7][10] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is an excellent, general-purpose pre-catalyst that delivers the active Pd(0) species directly. For challenging couplings, a combination of a palladium precursor like Pd(OAc)₂ with a tailored ligand (e.g., Buchwald or Herrmann-type ligands) offers superior performance.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | K₂CO₃ is a cost-effective and broadly applicable base. K₃PO₄ is a stronger, non-nucleophilic base often used for less reactive substrates or sensitive functional groups. Cs₂CO₃ is highly effective but more expensive, often reserved for the most challenging transformations.[13] The base is critical for activating the boronic acid.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF | The choice of solvent affects solubility and reaction temperature. Dioxane/H₂O is a classic, robust system. Toluene allows for higher reaction temperatures. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may be harder to remove. |
| Temperature | Room Temp to >100 °C | Temperature is dictated by the reactivity of the aryl halide. Aryl iodides may couple at room temperature or with mild heating, while aryl chlorides typically require temperatures exceeding 100 °C.[5] |
Conclusion
The strategic use of halo-substituted 2,4-difluorobenzenesulfonamides in Suzuki-Miyaura cross-coupling reactions is a powerful and reliable method for the synthesis of high-value biaryl sulfonamides. By understanding the underlying catalytic mechanism and carefully selecting the reaction parameters, researchers in drug discovery and development can efficiently generate diverse libraries of these important scaffolds. This application note provides a foundational protocol and a framework for optimization, enabling the rapid advancement of medicinal chemistry programs targeting novel therapeutics.
References
- Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: PubMed Central URL:[Link]
- Title: N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction Source: Organometallics - ACS Public
- Title: Synthesis of Biaryl Sulfonamides (184)
- Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL:[Link]
- Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: Organic Letters - ACS Public
- Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
- Title: The Suzuki−Miyaura Coupling of Aryl Sulfones Source: ChemRxiv URL:[Link]
- Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL:[Link]
- Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PubMed Central URL:[Link]
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- 3. CAS 13656-60-5: this compound [cymitquimica.com]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes and Protocols: Developing Robust Enzyme Assays for 2,4-Difluorobenzenesulfonamide Inhibitors
Introduction: The Significance of 2,4-Difluorobenzenesulfonamides in Enzyme Inhibition
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its role in a multitude of therapeutic agents. Within this class, aryl sulfonamides, and particularly those featuring fluorine substitutions, have emerged as highly effective and often selective enzyme inhibitors. The 2,4-difluorobenzenesulfonamide scaffold represents a key pharmacophore, with the fluorine atoms playing a critical role in modulating the compound's electronic properties, binding affinity, and metabolic stability.
These inhibitors are prominently featured in the development of drugs targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[1][2] Dysregulation of CA activity is implicated in pathologies ranging from glaucoma and epilepsy to certain types of cancer, making them a significant therapeutic target.[2][3] The development of potent and selective CA inhibitors is therefore a major focus of drug discovery.[1]
This guide provides a comprehensive overview of the principles and practical steps involved in developing and validating enzyme assays for the characterization of this compound inhibitors. We will use human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform, as our primary model system. The methodologies described herein are, however, adaptable to other enzyme targets. Our focus will be on not just the "how" but the "why," providing the scientific rationale behind each step to ensure the generation of robust, reproducible, and meaningful data.
Pillar 1: Foundational Principles of Enzyme Inhibition and Assay Design
A successful enzyme assay is built on a solid understanding of enzyme kinetics. Enzymes (E) catalyze reactions by binding to a substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form a product (P) and regenerate the free enzyme.[4] The velocity of this reaction is influenced by substrate concentration, typically following Michaelis-Menten kinetics.[5]
An inhibitor (I) functions by reducing the rate of this enzymatic reaction.[4] Sulfonamides, including the this compound class, typically act as reversible inhibitors of carbonic anhydrase. They bind to the zinc ion in the enzyme's active site, preventing the binding of the natural substrate.[6]
Choosing the Right Assay Format: A Critical First Step
The choice of assay format is dictated by the specific enzyme and the available reagents. For carbonic anhydrase, two primary methods are widely used:
-
Stopped-Flow CO2 Hydration Assay: This is the gold-standard method for measuring the direct physiological reaction of CA: the hydration of carbon dioxide.[7] It uses a stopped-flow instrument to rapidly mix the enzyme and CO2-saturated buffer, with the resulting pH change monitored by an indicator dye.[8][9] This method provides the most accurate kinetic parameters but requires specialized equipment.[10]
-
Esterase Activity Assay (Colorimetric/Fluorometric): CAs also exhibit esterase activity, hydrolyzing certain ester substrates to produce a chromogenic or fluorogenic product.[11] This method is highly amenable to high-throughput screening in a microplate format.[11] A common substrate is 4-nitrophenyl acetate (pNPA), which is hydrolyzed to the yellow-colored 4-nitrophenol.[12]
For the purposes of this guide, we will focus on the more accessible and high-throughput compatible esterase activity assay .
The Challenge of "Tight-Binding" Inhibitors
Fluorinated sulfonamides can be exceptionally potent, often exhibiting "tight-binding" inhibition.[13] This occurs when the inhibitor's affinity for the enzyme is so high that the concentration of inhibitor required for 50% inhibition (IC50) approaches the concentration of the enzyme in the assay.[14] In such cases, the standard Michaelis-Menten equations are no longer valid, and the more complex Morrison equation must be used to accurately determine the inhibition constant (Ki).[12][14] Awareness of this potential is crucial for accurate data analysis.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed with internal controls and validation steps to ensure the integrity of the data generated.
Protocol 1: Initial Characterization of Enzyme Kinetics (Michaelis-Menten)
Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of hCA II with the substrate p-nitrophenyl acetate (pNPA). This is a prerequisite for subsequent inhibitor studies.
Materials:
-
Purified recombinant human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving substrate and inhibitors)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare pNPA Stock Solution: Dissolve pNPA in DMSO to create a 100 mM stock solution.
-
Prepare a Dilution Series of pNPA: Serially dilute the pNPA stock in Assay Buffer to create a range of working concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.313 mM, 0 mM).
-
Prepare hCA II Working Solution: Dilute the hCA II stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 2 nM). This concentration must be determined empirically in preliminary experiments.
-
Set up the Assay Plate:
-
Blank Wells: 180 µL Assay Buffer
-
Substrate Wells: 180 µL of each pNPA working concentration (in triplicate).
-
-
Initiate the Reaction: Add 20 µL of the hCA II working solution to all substrate wells. Add 20 µL of Assay Buffer to the blank wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
For each pNPA concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 2: IC50 Determination for a this compound Inhibitor
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).
Materials:
-
All materials from Protocol 1.
-
This compound inhibitor.
-
Positive Control Inhibitor: Acetazolamide.
Procedure:
-
Prepare Inhibitor Stock Solutions: Dissolve the this compound inhibitor and Acetazolamide in DMSO to create 10 mM stock solutions.
-
Prepare Inhibitor Dilution Series: Create a serial dilution of each inhibitor in Assay Buffer (e.g., from 100 µM to 0.01 nM).
-
Set up the Assay Plate (in triplicate):
-
Blank: 178 µL Assay Buffer + 2 µL DMSO.
-
100% Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II.
-
Test Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution + 20 µL hCA II.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL hCA II.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of pNPA substrate solution to all wells. The concentration of pNPA should be at or below the previously determined Km value to ensure sensitivity to competitive inhibitors.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode, as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Normalize the data: % Inhibition = 100 * (1 - (V0_inhibitor / V0_vehicle)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[15]
-
Protocol 3: Determining the Mechanism of Inhibition (MOI)
Objective: To determine if the this compound inhibitor acts via a competitive, non-competitive, or other mechanism.
Procedure:
-
Perform the kinetic assay as described in Protocol 1, but at several fixed concentrations of the this compound inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Data Analysis:
-
Generate separate Michaelis-Menten plots for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each data set.
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[5]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[5]
-
Mixed Inhibition: Lines intersect in the second quadrant.
-
Uncompetitive Inhibition: Lines are parallel.[16]
-
-
Pillar 3: Authoritative Grounding and Data Interpretation
Data Presentation
Table 1: Hypothetical Kinetic Parameters for hCA II
| Parameter | Value |
| Km (pNPA) | 1.2 mM |
| Vmax | 0.05 AU/min |
Table 2: Hypothetical IC50 Values for Selected Inhibitors against hCA II
| Compound | IC50 (nM) | Hill Slope |
| Acetazolamide (Control) | 12.5 | -1.05 |
| This compound | 3.2 | -1.10 |
Visualization of Workflows and Mechanisms
Diagram 1: General Workflow for Enzyme Inhibitor Characterization
Workflow for inhibitor characterization.
Diagram 2: Competitive Inhibition Mechanism
Competitive inhibition of an enzyme.
Field-Proven Insights: Addressing Potential Pitfalls
-
Assay Interference from Fluorinated Compounds: A critical consideration when working with fluorinated molecules like this compound is their potential to interfere with assay readouts, particularly in fluorescence-based assays.[15] Fluorinated compounds can sometimes exhibit intrinsic fluorescence or act as quenchers, leading to false-positive or false-negative results.[5] It is imperative to run controls with the inhibitor in the absence of the enzyme to check for any background signal. The use of a colorimetric assay, as detailed here, minimizes this specific risk.
-
Solubility Issues: Sulfonamides can have limited aqueous solubility. Ensure that the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells.[11] If a compound precipitates, the resulting data will be unreliable. Always check for precipitation visually and by monitoring for erratic kinetic reads.
-
The Importance of Orthogonal Assays: No single assay tells the whole story. To build a robust case for a compound's mechanism and potency, it is best practice to use orthogonal, or different, assay methods. For potent inhibitors, techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding thermodynamics (enthalpy and entropy), providing a Ki value independent of an enzymatic reaction.[16][17] Additionally, Cellular Thermal Shift Assays (CETSA) can confirm target engagement within a cellular environment, bridging the gap between biochemical and cell-based activity.[4][18][19]
Conclusion
The development of a reliable enzyme assay is a foundational activity in the characterization of novel inhibitors like those based on the this compound scaffold. By grounding our protocols in the principles of enzyme kinetics and incorporating self-validating steps, we can generate high-quality, reproducible data. Understanding the specific chemical nature of the inhibitors and potential assay artifacts is paramount. The systematic approach detailed in this guide—from initial kinetic characterization to IC50 determination and mechanistic studies—provides a robust framework for researchers in drug discovery to confidently assess the potential of their compounds.
References
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- Enzyme kinetics - Wikipedia. (n.d.).
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
- Shaw, J. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Discovery World.
- Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 319(2), 263–271.
- Reinhard, F. B. M., Eberhard, D., Werner, T., Franken, H., Childs, D., Doce, C., Savitski, M. F., Huber, W., Bantscheff, M., Savitski, M. M., & Drewes, G. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
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- Copeland, R. A. (2016). Tight Binding Inhibition.
- Stopped-flow. (n.d.). Wikipedia.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
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- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2014). ACS Medicinal Chemistry Letters, 5(8), 926-930.
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- Matuliene, J., & Matulis, D. (2011). Thiophene sulfonamides as carbonic anhydrase inhibitors by titration calorimetry and thermal shift assay. Central European Journal of Biology, 6(5), 729-736.
- Pilipuityte, L., & Matulis, D. (2017). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 774-784.
- Investigate enzymatic mechanisms using stopped-flow. (n.d.). Applied Photophysics.
- Kazoka, M., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(21), 6542-6550.
- Rapid reaction kinetics (Stopped-Flow). (n.d.). University of York.
- Carbonic Anhydrase Inhibitor Development for Glaucoma. (n.d.). Ace Therapeutics.
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- Carbonic Anhydrase Activity Assay. (2019). Protocols.io.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 238-244.
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). SLAS Discovery, 25(2), 140-154.
- 1,2-Difluorobenzene. (n.d.). Wikipedia.
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- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2004). Journal of Medicinal Chemistry, 47(10), 2561-2572.
- Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. (2018). GoodRx.
- Carbonic anhydrase inhibitor. (n.d.). Wikipedia.
- 1,3-Difluorobenzene. (n.d.). PubChem.
- Investigating Immunoassay Interferences. (2022). Clinical Chemistry, 68(4), 481-487.
- 1,4-Difluorobenzene. (n.d.). PubChem.
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Application Note & Protocol: Quantifying the Cellular Uptake of 2,4-Difluorobenzenesulfonamide Compounds
Introduction: Unlocking the Therapeutic Potential of 2,4-Difluorobenzenesulfonamide
The this compound scaffold is a key pharmacophore in a range of biologically active molecules. As a privileged structure, its derivatives have garnered significant interest in drug discovery for their potential as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. A fundamental aspect of understanding the therapeutic efficacy and pharmacokinetic profile of these compounds is their ability to cross the cell membrane and accumulate at their site of action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cellular uptake experiments for novel this compound compounds.
This document moves beyond a simple recitation of steps. It delves into the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles to ensure the generation of reliable and reproducible data.
Scientific Foundation: The Journey Across the Membrane
The cellular uptake of small molecules like this compound derivatives is a multifaceted process. For sulfonamides, the primary mechanism of entry into cells is often modeled as a diffusion-like transport of both the neutral and ionic forms of the molecule.[4] The degree of ionization, which is dependent on the compound's pKa and the pH of the extracellular and intracellular environments, significantly influences the rate of uptake.[4] Generally, the neutral, more lipophilic form of a molecule can more readily diffuse across the lipid bilayer.
Furthermore, many sulfonamides are known inhibitors of carbonic anhydrases (CAs), ubiquitous zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes.[5][6] The high affinity of some sulfonamides for CAs can lead to their accumulation in cells and tissues where these enzymes are highly expressed, such as red blood cells.[5] This interaction is a critical consideration in the distribution and pharmacokinetic profile of these compounds.[5] Additionally, for certain sulfonamide derivatives, transporter-mediated uptake, such as via organic cation transporters (OCTs), can play a significant role in their cellular accumulation.[7][8]
Therefore, when designing cellular uptake studies for this compound compounds, it is imperative to consider not only passive diffusion but also potential interactions with intracellular targets like CAs and the involvement of membrane transporters.
Experimental Workflow Overview
A well-designed cellular uptake study for this compound compounds typically involves a multi-pronged approach, starting with qualitative or semi-quantitative methods for initial screening, followed by rigorous quantitative analysis for lead compounds.
Figure 1: A comprehensive workflow for cellular uptake studies of this compound compounds.
Part 1: Qualitative and Semi-Quantitative Analysis using Fluorescence
For initial screening of a library of this compound derivatives, fluorescence-based methods offer a high-throughput and visually intuitive approach to assess cellular permeability. This can be achieved either by synthesizing a fluorescently labeled analog of the parent compound or by using a competitive uptake assay with a known fluorescent probe that utilizes a similar uptake pathway.
Protocol 1: Fluorescence Microscopy for Visualizing Cellular Uptake
This protocol provides a method to qualitatively assess the intracellular accumulation and distribution of a fluorescently-labeled this compound analog.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled this compound compound
-
Hoechst 33342 or DAPI nuclear stain
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Glass-bottom culture dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare a working solution of the fluorescently-labeled compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration that provides a detectable signal without causing cytotoxicity.[9]
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescent compound to the cells and incubate at 37°C for a predetermined time (e.g., 1, 4, or 24 hours).
-
Cell Staining and Fixation:
-
(Optional) For live-cell imaging, add a nuclear stain like Hoechst 33342 to the medium 15-30 minutes before the end of the incubation.
-
For fixed-cell imaging, aspirate the compound-containing medium and wash the cells three times with PBS to remove any extracellular compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add a nuclear stain like DAPI in PBS for 5-10 minutes.
-
Wash twice with PBS.
-
-
Imaging: Add a small volume of PBS or mounting medium to the cells and visualize using a fluorescence microscope. Capture images using consistent settings for all experimental conditions to allow for qualitative comparison.[10]
Data Interpretation:
-
Assess the presence and intensity of the fluorescent signal within the cells compared to a vehicle control.
-
Observe the subcellular localization of the compound (e.g., diffuse cytoplasmic, punctate, nuclear).
Protocol 2: Flow Cytometry for Semi-Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to semi-quantify the uptake of a fluorescently-labeled compound in a large population of cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
PBS
-
Fluorescently-labeled this compound compound
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the fluorescent compound as described in Protocol 1.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter for the fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
-
Data Analysis and Interpretation:
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of treated cells to control cells to determine the relative uptake of the compound. This method allows for a standardized comparison across different experimental conditions.[11]
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Application Note: A Robust and Scalable Synthesis of 2,4-Difluorobenzenesulfonamide for Pharmaceutical Development
Abstract
2,4-Difluorobenzenesulfonamide is a pivotal building block in contemporary drug discovery, integral to the structure of numerous therapeutic agents across various disease areas, including oncology and central nervous system disorders.[1] Its specific fluorine substitution pattern is strategically employed by medicinal chemists to modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This application note provides a comprehensive, field-proven guide for the safe and efficient scale-up synthesis of this compound. We present a detailed two-step protocol, starting from the chlorosulfonation of 1,3-difluorobenzene to yield the key intermediate, 2,4-difluorobenzenesulfonyl chloride, followed by its amination. The causality behind critical process parameters, rigorous safety protocols for handling hazardous reagents, and robust analytical methods for quality control are thoroughly discussed to ensure a reproducible and reliable synthesis suitable for drug development campaigns.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its ability to act as a stable, hydrogen-bond-donating bioisostere for other functional groups.[2] When combined with aryl fluorine atoms, the resulting scaffold offers a powerful tool for lead optimization. The 2,4-difluoro substitution pattern, in particular, leverages the high electronegativity and unique steric profile of fluorine to influence molecular conformation and block metabolic attack at otherwise susceptible positions. This guide is designed for researchers, process chemists, and drug development professionals requiring a reliable supply of high-purity this compound for their research and development pipelines.
Synthetic Strategy: A Two-Step Approach to High-Purity Product
The most direct and industrially viable route for synthesizing this compound involves a two-step sequence. This strategy is predicated on its efficiency, use of readily available starting materials, and amenability to scale-up.
-
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation). 1,3-Difluorobenzene is reacted with an excess of chlorosulfonic acid. The electron-withdrawing fluorine atoms direct the electrophilic sulfonation primarily to the C4 position (para to one fluorine and ortho to the other), yielding the intermediate 2,4-difluorobenzenesulfonyl chloride.[3]
-
Step 2: Nucleophilic Substitution (Amination). The resulting sulfonyl chloride is a highly reactive electrophile. It is subsequently treated with an aqueous solution of ammonia (ammonium hydroxide), where the nitrogen atom acts as a nucleophile, displacing the chloride to form the stable sulfonamide bond.[4]
This sequential process allows for the isolation and purification of the intermediate if desired, but can also be streamlined. The protocols herein are optimized for high yield and purity on a multi-gram to kilogram scale.
Experimental Protocols
Part 1: Scale-Up Synthesis of 2,4-Difluorobenzenesulfonyl chloride
This initial step is the most hazardous stage of the synthesis due to the properties of chlorosulfonic acid and requires strict adherence to safety protocols.
Reaction: C₆H₄F₂ + HSO₃Cl → F₂C₆H₃SO₂Cl + H₂O
Causality: The use of excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion. The reaction temperature is kept low initially to control the highly exothermic nature of the reaction and to minimize the formation of undesired side products.
Table 1: Reagent Specifications for 2,4-Difluorobenzenesulfonyl chloride Synthesis
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.16 | 1.00 | 114.1 | 98.4 | 1.0 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 1.75 | 4.00 | 466.1 | 266.3 | 4.0 |
Step-by-Step Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel. The reactor outlet must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving hydrogen chloride (HCl) gas.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with chlorosulfonic acid (4.0 eq). Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slow Addition: Add 1,3-difluorobenzene (1.0 eq) dropwise via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. An uncontrolled exotherm can lead to dangerous pressure buildup and decomposition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking a small, carefully quenched aliquot and analyzing it by GC-MS or ¹H NMR to confirm the consumption of the starting material.
-
Workup - Quenching: Prepare a separate vessel containing a large volume of crushed ice and water (approximately 10 parts ice/water to 1 part reaction mixture by volume). With vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice. This is a highly exothermic process that generates large volumes of HCl gas. Ensure the quench vessel is in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x 2 volumes relative to the initial 1,3-difluorobenzene).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2,4-difluorobenzenesulfonyl chloride as a colorless to light-yellow oil.[5] The product is often used directly in the next step without further purification.
Safety Protocol for Chlorosulfonic Acid:
-
Extreme Corrosivity: Chlorosulfonic acid causes severe burns to skin, eyes, and the respiratory tract.[6] It reacts violently with water, releasing large quantities of heat and corrosive HCl and sulfuric acid mists.[7][8]
-
Personal Protective Equipment (PPE): All handling must be performed in a certified chemical fume hood. Mandatory PPE includes: a full-face shield, acid-resistant gloves (butyl rubber or Viton), a chemical-resistant apron or suit, and closed-toe shoes.[6][8] An appropriate respirator may be required for large-scale operations.[8]
-
Handling: Use only in well-ventilated areas.[9][10] Ensure all glassware is scrupulously dry. Keep away from combustible materials, alcohols, and bases.[6] Emergency safety showers and eyewash stations must be immediately accessible.[8]
-
Spill Response: In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[9] Do NOT use water or combustible absorbents.[7]
Part 2: Scale-Up Synthesis of this compound
This step converts the sulfonyl chloride intermediate into the final sulfonamide product.
Reaction: F₂C₆H₃SO₂Cl + 2 NH₃ → F₂C₆H₃SO₂NH₂ + NH₄Cl
Causality: An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction, driving the formation of the sulfonamide. The reaction is typically exothermic and may require cooling to control.
Table 2: Reagent Specifications for this compound Synthesis
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 2,4-Difluorobenzenesulfonyl chloride | F₂C₆H₃SO₂Cl | 212.60 | 1.00 | 212.6 | ~134.5 | 1.0 |
| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.04 | 5.00 | 175.2 | ~195 | 5.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 500 | - |
Step-by-Step Protocol:
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer and thermocouple, dissolve the crude 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 2-3 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Ammonia Addition: Slowly add concentrated ammonium hydroxide (28-30%, 5.0 eq) dropwise to the stirred solution. Maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the sulfonyl chloride starting material.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. The product is often poorly soluble and may precipitate. If so, proceed directly to filtration. If it remains in solution, separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with additional DCM. Combine all organic layers and wash with water and then brine.
-
Isolation and Purification:
-
Precipitation/Filtration: The product, this compound, is a solid and often precipitates from the reaction mixture upon completion or during solvent removal. Concentrate the organic layer partially to induce precipitation if necessary.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a wash with a cold non-polar solvent like hexanes to aid in drying.
-
-
Drying: Dry the white to off-white solid product in a vacuum oven at 40-50 °C to a constant weight. The typical melting point is 154-158 °C.[11]
Quality Control and Analytical Characterization
To ensure the product meets the high-purity standards required for drug development, a panel of analytical tests should be performed.
Table 3: Analytical Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC | ≥98.0% (by area at 220 nm) |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure |
| Melting Point | Capillary Method | 154-158 °C[11] |
| Residual Solvents | GC-HS | As per ICH guidelines |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining purity. A typical system would use a C18 column with a gradient elution of acetonitrile and water, with UV detection at 220 nm.[12]
-
NMR Spectroscopy:
-
¹H NMR (in DMSO-d₆): Will show characteristic aromatic proton signals and a broad singlet for the -SO₂NH₂ protons.
-
¹⁹F NMR (in DMSO-d₆): Will show two distinct fluorine signals, confirming the 2,4-substitution pattern.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will show the [M-H]⁻ ion, confirming the molecular weight of 193.17 g/mol .[11]
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The two-step synthesis route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. The cornerstone of a successful scale-up is a deep understanding of the reaction mechanisms and, most importantly, uncompromising adherence to the safety protocols required for handling hazardous reagents like chlorosulfonic acid. By following this guide, research and development teams can confidently produce the multi-gram quantities of this key building block necessary to advance modern drug discovery programs.
References
- ChemBK. 2,4-difluorobenzenesulfonyl chloride.
- University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors.
- New Jersey Department of Health. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.
- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- Australian Government Department of Health. Analytical Method Summaries.
- Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
- Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- goods.com. 2,5-Difluorobenzenesulfonamide.
- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Macedonian Journal of Chemistry and Chemical Engineering. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
- ACS Publications. Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate.
- Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
- ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Google Patents. WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof.
- PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery.
- ScienceDirect. Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde.
- YouTube. Synthesizing Tetrazoles with Fluorosulfonyl Azide.
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Application Notes and Protocols for the Preparation and Use of 2,4-Difluorobenzenesulfonamide-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of 2,4-difluorobenzenesulfonamide-based chemical probes. These probes are powerful tools in chemical biology and drug discovery, primarily utilized for Activity-Based Protein Profiling (ABPP) to identify and characterize the functional state of enzymes, particularly serine hydrolases, in complex biological systems.
Introduction: The Power of a Privileged Scaffold
The this compound scaffold is a cornerstone for the design of covalent probes. The sulfonyl fluoride moiety (—SO₂F) acts as a moderately reactive electrophile, or "warhead," that can form stable, covalent bonds with nucleophilic residues in enzyme active sites.[1] This reactivity is finely tuned—stable enough to traverse complex biological milieu but reactive enough to label target enzymes.[2] Unlike more aggressive electrophiles, sulfonyl fluorides can target not only the canonical serine residue in serine hydrolases but also other nucleophilic residues like tyrosine, lysine, and threonine, depending on the specific microenvironment of the protein's active site.[3]
The difluoro-substitution pattern on the benzene ring offers advantageous physicochemical properties, including increased metabolic stability and altered electronic properties that can modulate the reactivity of the sulfonyl fluoride warhead. By appending a reporter tag, such as an alkyne or azide for "click chemistry," or a fluorophore, this core scaffold is transformed into a versatile probe for enzyme discovery, inhibitor screening, and target validation.[4][5]
Part 1: The Chemistry of Probe Synthesis
The successful application of these probes begins with their precise and verifiable chemical synthesis. This section details the preparation of the core scaffold and its elaboration into a functional, reporter-tagged probe.
Section 1.1: Synthesis of the Core Scaffold: 2,4-Difluorobenzenesulfonyl Chloride
The synthesis of the key intermediate, 2,4-difluorobenzenesulfonyl chloride, can be approached from several routes. A common and effective method is the diazotization of 2,4-difluoroaniline followed by a Sandmeyer-type reaction. This process avoids the direct use of harsh chlorosulfonic acid on the difluorobenzene ring.
Rationale: This synthetic route is chosen for its reliability and control. The Sandmeyer reaction allows for the specific introduction of the sulfonyl chloride group at the position of the former amine on the aromatic ring.[1]
Protocol 1: Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
| Step | Reagent/Parameter | Quantity (per 10g 2,4-difluoroaniline) | Rationale & Key Insights |
| 1. Diazotization | 2,4-Difluoroaniline | 10.0 g | Starting material. |
| Acetic Acid | 25 mL | Solvent for the aniline. | |
| Conc. Hydrochloric Acid | 80 mL | Creates the acidic medium necessary for diazotization. | |
| Sodium Nitrite (NaNO₂) | 5.9 g in 15 mL H₂O | The diazotizing agent. Must be added slowly at low temp to prevent decomposition of nitrous acid. | |
| Temperature | 0 to -5 °C | Critical for the stability of the diazonium salt intermediate. | |
| 2. Sulfonylation | Sulfur Dioxide (SO₂) | ~20 g (bubbled) | Source of the sulfonyl group. |
| Copper(I) Chloride (CuCl) | 1.5 g | Catalyst for the Sandmeyer-type reaction. | |
| Acetic Acid | 50 mL | Co-solvent for the SO₂ suspension. | |
| Temperature | 0 to 5 °C | Controls the reaction rate and minimizes side products. | |
| 3. Work-up | Ice-water | 500 mL | To quench the reaction and precipitate the product. |
| Diethyl Ether | 3 x 100 mL | For extraction of the product from the aqueous mixture. | |
| Brine | 100 mL | To wash the combined organic layers and remove residual water. | |
| Anhydrous MgSO₄ | ~10 g | Drying agent for the organic phase. |
Step-by-Step Methodology:
-
Diazotization: In a 500 mL flask, suspend 2,4-difluoroaniline in a mixture of acetic acid and concentrated hydrochloric acid. Cool the suspension to between 0 and -5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Preparation of SO₂ Suspension: In a separate 1 L beaker, bubble sulfur dioxide gas into a stirred suspension of copper(I) chloride in acetic acid, pre-chilled to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 1 to the SO₂ suspension over 30-45 minutes, maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.
-
Isolation: After the addition is complete, allow the mixture to stir for an additional hour as it slowly warms to room temperature. Pour the reaction mixture into 500 mL of ice-water.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2,4-difluorobenzenesulfonyl chloride. The product can be further purified by vacuum distillation.[6]
Section 1.2: Functionalization and Probe Assembly
To be useful for ABPP, the core scaffold must be converted into a sulfonamide and functionalized with a reporter handle. An alkyne group is a common choice, as it allows for subsequent "clicking" to an azide-containing fluorophore or biotin tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8]
Protocol 2: Synthesis of a Clickable this compound Probe
This protocol describes the synthesis of N-(prop-2-yn-1-yl)-2,4-difluorobenzenesulfonamide.
| Step | Reagent/Parameter | Quantity (per 5g sulfonyl chloride) | Rationale & Key Insights |
| 1. Sulfonamide Formation | 2,4-Difluorobenzenesulfonyl Chloride | 5.0 g | The synthesized core scaffold. |
| Propargylamine | 1.4 g | Provides the primary amine and the alkyne reporter handle. | |
| Pyridine | 25 mL | Acts as both a solvent and a base to neutralize the HCl byproduct. | |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the exothermic reaction. | |
| 2. Work-up | 1 M Hydrochloric Acid | ~100 mL | To neutralize excess pyridine and precipitate the product. |
| Ethyl Acetate | 2 x 75 mL | For extraction of the final probe. | |
| Saturated NaHCO₃ (aq) | 50 mL | To wash and remove any residual acid. | |
| Brine | 50 mL | Final wash of the organic layer. | |
| Anhydrous Na₂SO₄ | ~10 g | Drying agent. |
Step-by-Step Methodology:
-
Reaction: Dissolve 2,4-difluorobenzenesulfonyl chloride in pyridine in a round-bottom flask and cool to 0 °C in an ice bath. Add propargylamine dropwise with stirring.
-
Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching & Precipitation: Slowly pour the reaction mixture into cold 1 M HCl. A precipitate should form. If an oil forms, continue stirring until it solidifies.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized probe.
Section 1.3: Quality Control and Characterization
It is imperative to confirm the identity and purity of the synthesized probe before its use in biological experiments.
| Technique | Purpose | Expected Outcome for N-(prop-2-yn-1-yl)-2,4-difluorobenzenesulfonamide |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons, the methylene (CH₂) protons adjacent to the nitrogen, and the terminal alkyne proton (C≡CH). |
| ¹⁹F NMR | Fluorine confirmation | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the benzene ring. |
| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of the probe (C₉H₇F₂NO₂S, MW: 231.22). |
| HPLC | Purity assessment | A single major peak indicating >95% purity. |
Part 2: Application in Activity-Based Protein Profiling (ABPP)
ABPP utilizes covalent probes to profile the functional state of entire enzyme families within complex proteomes.[9][10] The protocols below detail how to use the synthesized this compound probe for both visualization and identification of target enzymes.
Section 2.1: Principles of ABPP with Sulfonyl Fluoride Probes
The sulfonyl fluoride probe covalently modifies the active site of target enzymes, typically serine hydrolases.[4] This labeling event is activity-dependent, meaning only functionally active enzymes are targeted. The alkyne handle on the probe allows for the subsequent attachment of a reporter tag (e.g., Rhodamine-Azide for fluorescence or Biotin-Azide for enrichment) via click chemistry.[5]
Section 2.2: Protocol for In-Gel Fluorescence Scanning
This method provides a rapid visual profile of probe-labeled enzymes.[11][12]
Protocol 3: ABPP with In-Gel Fluorescence Detection
| Step | Reagent/Parameter | Concentration/Amount | Rationale & Key Insights |
| 1. Labeling | Proteome (e.g., cell lysate) | 1 mg/mL total protein | The biological sample containing active enzymes. |
| Alkyne Probe (from Protocol 2) | 1-10 µM (final) | Titrate concentration to optimize signal vs. background. | |
| Incubation | 30-60 min at 37 °C | Allows for covalent labeling of target enzymes. | |
| 2. Click Chemistry | Rhodamine-Azide | 100 µM | Fluorescent tag for visualization. |
| TCEP | 1 mM | Reducing agent to maintain copper in the Cu(I) state. | |
| TBTA Ligand | 100 µM | Stabilizes the Cu(I) catalyst and improves reaction efficiency. | |
| Copper(II) Sulfate (CuSO₄) | 1 mM | The copper catalyst source. | |
| Incubation | 1 hr at Room Temp. | Attaches the fluorescent tag to the probe-labeled proteins. | |
| 3. Analysis | 4x SDS-PAGE Loading Buffer | Add to 1x final | To denature proteins for gel electrophoresis. |
| SDS-PAGE | 12% Acrylamide Gel | Separates proteins by molecular weight. | |
| Gel Scanner | 532 nm excitation | To visualize the fluorescently labeled protein bands. |
Step-by-Step Methodology:
-
Proteome Preparation: Prepare cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration (e.g., via BCA assay).
-
Labeling: Adjust the proteome concentration to 1 mg/mL. Add the alkyne probe from a DMSO stock solution to the desired final concentration (e.g., 5 µM). Include a DMSO-only control. Incubate at 37 °C for 1 hour.
-
Click Reaction: To the labeled proteome, add the click chemistry reagents sequentially: Rhodamine-azide, TCEP, TBTA ligand, and finally CuSO₄. Vortex briefly after each addition. Incubate at room temperature for 1 hour, protected from light.
-
SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95 °C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Imaging: Without staining, visualize the gel using a fluorescence scanner. Fluorescent bands indicate proteins that were actively labeled by the probe.
Section 2.3: Protocol for Target Identification via Pulldown and Mass Spectrometry
This workflow is used to enrich and identify the specific proteins labeled by the probe.[13]
Protocol 4: Target Enrichment and Identification
| Step | Reagent/Parameter | Details | Rationale & Key Insights |
| 1. Labeling | Proteome & Alkyne Probe | As per Protocol 3, Step 1 | Covalent labeling of active enzymes. |
| 2. Click Chemistry | Biotin-Azide | 100 µM final conc. | Attaches an affinity handle for enrichment. |
| 3. Enrichment | Streptavidin Agarose Beads | 50 µL slurry per sample | High-affinity interaction between biotin and streptavidin captures labeled proteins. |
| 4. Digestion | Trypsin | 1 µg per sample | Protease that cleaves proteins into peptides suitable for MS analysis. |
| 5. Analysis | LC-MS/MS | Standard proteomics workflow | Separates and identifies peptides, which are then mapped back to their parent proteins. |
Step-by-Step Methodology:
-
Labeling and Biotinylation: Label the proteome with the alkyne probe as described in Protocol 3. Perform the click chemistry reaction using Biotin-Azide instead of a fluorescent azide.
-
Enrichment: Precipitate the proteins (e.g., with cold acetone) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS. Add streptavidin agarose beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with buffers of decreasing stringency (e.g., 1% SDS in PBS, 6 M Urea, and finally PBS) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM Tris with 2 M Urea). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37 °C.
-
Sample Preparation for MS: Collect the supernatant containing the cleaved peptides. Acidify the peptides with formic acid and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. The resulting spectra can be searched against a protein database to identify the proteins that were originally labeled by the probe.[14]
Part 3: Data Analysis and Advanced Applications
-
Competitive ABPP: To assess the potency and selectivity of a potential inhibitor, pre-incubate the proteome with the inhibitor before adding the this compound probe. A decrease in the fluorescence signal for a specific band (or a decrease in spectral counts in MS) indicates that the inhibitor is binding to that enzyme and preventing probe labeling.[15]
-
Target Validation: Identifying the targets of a bioactive compound is a critical step in drug development. Competitive ABPP can confirm that a drug engages its intended target in a native biological system.[16]
Part 4: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal in Gel | Inactive probe | Verify probe structure and purity by NMR and MS. |
| Low enzyme activity | Use a positive control lysate known to have high hydrolase activity. Ensure proper sample handling. | |
| Inefficient click reaction | Use fresh TCEP and CuSO₄ solutions. Ensure TBTA ligand is present. | |
| High Background Signal | Probe concentration too high | Perform a dose-response experiment to find the optimal probe concentration (typically 1-5 µM). |
| Non-specific binding | Reduce probe incubation time. Ensure stringent washing steps in the pulldown protocol. | |
| Many Proteins in MS | Incomplete washing | Increase the number and stringency of wash steps during streptavidin enrichment. |
| Non-specific binders to beads | Pre-clear the lysate with unconjugated streptavidin beads before adding the sample to the affinity matrix. |
References
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
- Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1641-1646.
- Kovács, L., et al. (2019).
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2640–2649.
- Thermo Fisher Scientific. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes. Thermo Fisher Scientific.
- Lentz, C. S., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
- Grunnvåg, J. S., et al. (2024). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes.
- Parveen, N., et al. (2021). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 26(11), 3329.
- Shannon, D. A., & Weerapana, E. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(12), 2448–2458.
- Google Patents. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Google Patents. (1981). Method of preparing 2,4-difluoroaniline.
- Google Patents. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
- Organic Syntheses. (n.d.). Procedure.
- PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline.
- Ali, M. R., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291.
- Hou, Z., et al. (2022). Sulfonium Triggered Alkyne-Azide Click Cycloaddition. Organic Letters, 24(7), 1448-1453.
- Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339.
- Willems, L. I., et al. (2014). Activity-based protein profiling for the identification of novel carbohydrate-active enzymes involved in xylan degradation in the hyperthermophilic euryarchaeon Thermococcus sp. strain 2319x1E. Applied and Environmental Microbiology, 80(10), 3149-3159.
- Overkleeft, H. S., & van der Marel, G. A. (Eds.). (2018). Activity-based proteomics: methods and protocols. Springer.
- Lewis, W. G., et al. (2007). Methods of using click chemistry in the discovery of enzyme inhibitors.
- Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 963170.
- Li, H., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547.
- ResearchGate. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.
- ResearchGate. (n.d.). Structures of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) (1),....
- Scinapse. (n.d.). Enantioselective Synthesis of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) via Enzymatic Desymmetrization.
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Application Notes and Protocols for the Use of 2,4-Difluorobenzenesulfonamide in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design
The incorporation of fluorine atoms into the molecular framework of active ingredients has become a cornerstone of modern agrochemical research and development. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and selectivity. Within this context, 2,4-difluorobenzenesulfonamide and its derivatives have emerged as critical building blocks in the synthesis of a new generation of high-performance herbicides and fungicides. The strategic placement of two fluorine atoms on the phenyl ring can enhance binding affinity to target enzymes and improve translocation within the plant, leading to superior efficacy at lower application rates.[1] This document serves as a comprehensive guide for researchers, providing in-depth technical insights and validated protocols for the application of this compound in the synthesis of advanced agrochemicals.
Core Intermediate: Synthesis of this compound
The primary precursor for introducing the this compound moiety is its corresponding sulfonyl chloride. 2,4-Difluorobenzenesulfonyl chloride is a commercially available reagent that can be readily converted to the sulfonamide.[2][3] The sulfonamide itself is typically formed in situ during the coupling reaction with an appropriate amine, or it can be synthesized as a discrete intermediate.
Protocol 1: Synthesis of this compound
This protocol details the straightforward synthesis of this compound from 2,4-difluorobenzenesulfonyl chloride.
Materials:
-
2,4-Difluorobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (5-10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0-5 °C in the ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (3.0-5.0 eq) dropwise to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Application in Herbicide Synthesis: A Gateway to Advanced Sulfonylureas
The this compound moiety is a key structural feature in several modern herbicides, particularly those belonging to the sulfonylurea and triazolopyrimidine sulfonamide classes.[1][4] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][5] The difluorinated phenyl ring plays a significant role in the molecule's interaction with the enzyme's active site, often leading to enhanced herbicidal activity and a broader spectrum of weed control.
Causality in Experimental Design: Why the 2,4-Difluoro Substitution?
The choice of the 2,4-difluoro substitution pattern is a deliberate one, driven by structure-activity relationship (SAR) studies.[6] The electron-withdrawing nature of the fluorine atoms increases the acidity of the sulfonamide N-H proton, which can be critical for binding to the ALS enzyme. Furthermore, the presence of fluorine can block sites of metabolic degradation, prolonging the herbicide's activity in the target weed. The specific positioning of the fluorine atoms at the 2- and 4-positions has been found to optimize the electronic and steric properties of the molecule for potent and selective herbicidal action.[6]
Synthetic Workflow for a Herbicidal Precursor
The following diagram illustrates a typical synthetic workflow for preparing a key intermediate for a sulfonylurea herbicide, starting from 1,3-difluorobenzene. This multi-step process highlights the creation of the crucial 2,4-difluorobenzenesulfonyl chloride, which is then coupled with an appropriate amine to form the desired sulfonamide backbone.
Caption: Synthetic workflow for a sulfonylurea herbicide.
Protocol 2: Synthesis of a N-(Heterocyclic)-2,4-difluorobenzenesulfonamide Intermediate
This protocol describes the coupling of 2,4-difluorobenzenesulfonyl chloride with a representative heterocyclic amine, a common step in the synthesis of many ALS-inhibiting herbicides.
Materials:
-
2,4-Difluorobenzenesulfonyl chloride
-
2-Amino-4,6-dimethoxypyrimidine (or other suitable heterocyclic amine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve 2,4-difluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture again in an ice bath and slowly add 1M hydrochloric acid to quench the reaction and neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(heterocyclic)-2,4-difluorobenzenesulfonamide.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Reaction Conditions | Typical Yield (%) |
| Protocol 1 | 2,4-Difluorobenzenesulfonyl chloride, NH4OH | - | DCM | 0 °C to RT, 2-4 h | 85-95 |
| Protocol 2 | 2,4-Difluorobenzenesulfonyl chloride, 2-Amino-4,6-dimethoxypyrimidine | Pyridine | DCM | 0 °C to RT, 12-24 h | 75-90 |
Conclusion
This compound is a versatile and highly valuable intermediate in the synthesis of modern agrochemicals. Its strategic use, underpinned by a deep understanding of structure-activity relationships, enables the development of potent and selective herbicides. The protocols provided herein offer a reliable foundation for researchers to explore the synthesis and application of this important building block. As the demand for more efficient and environmentally benign crop protection solutions continues to grow, the role of fluorinated intermediates like this compound is set to expand, driving innovation in the agrochemical industry.
References
- Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 134-138. [Link]
- Yadav, V., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 4, 100323. [Link]
- FAO AGRIS. (2024). New fluoro intermediates for herbicidal sulfonylureas. Pesticide science, 55(5), 566-570. [Link]
- Wang, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109713. [Link]
- Bayer CropScience LP. (2014). Herbicide combination.
- Bayer Intellectual Property GMBH. (2016). Fluorosurfactants in pesticides.
- Yang, S., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(10), 3689-3695. [Link]
- Rhone-Poulenc Industries. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Rhone-Poulenc Industries. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
- ChemRobotics. (2024). Indian Patents Updates || April To July 2024 || Agrochemical Actives.
- AgriBusiness Global. (2021). 22 Active Ingredient Patents to Expire by 2030: What It Means for Indian Agrochemical Companies.
- ChemRobotics. (2023). Patent Granted to Syngenta for Agrochemical Combinations (Tebuconazole, Azoxystrobin and Fludioxonil) Despite Pre-Grant Opposition.
- Zhang, J., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5483. [Link]
- Reddy, K. R., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 345(6), 463-469. [Link]
- Oakwood Chemical. (n.d.). 2,4-Difluorobenzenesulfonyl chloride.
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- 5. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2,4-Difluorobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2,4-Difluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot problems, optimize reaction conditions, and ultimately improve your yield and purity.
Reaction Overview & Key Challenges
The synthesis of this compound is typically a two-step process starting from 1,3-difluorobenzene. While seemingly straightforward, achieving high yields requires careful control over reaction conditions, particularly in the first step, which dictates the regiochemical outcome.
The primary challenges in this synthesis are:
-
Regiocontrol: Ensuring the electrophilic attack occurs at the C4 position of 1,3-difluorobenzene to form the desired 2,4-disubstituted product.
-
Hydrolysis: The intermediate, 2,4-difluorobenzenesulfonyl chloride, is highly susceptible to hydrolysis, which can significantly reduce the yield.[1][2]
-
Reagent Handling: The reagents used, such as chlorosulfonic acid, are highly corrosive and moisture-sensitive, requiring stringent handling procedures.[3]
Overall Synthetic Workflow
Caption: The two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
The chlorosulfonation of 1,3-difluorobenzene (Step 1) is the most critical stage. The yield and purity of the 2,4-difluorobenzenesulfonyl chloride intermediate directly determine the potential yield of the final product. Poor regioselectivity in this step leads to isomeric impurities that are difficult to separate later.
Q2: My overall yield is consistently low. What is the most likely culprit?
The most common cause of low yield is the hydrolysis of the 2,4-difluorobenzenesulfonyl chloride intermediate.[4][5] This compound is highly reactive towards water. Any moisture present in the reagents, solvents, glassware, or even exposure to atmospheric humidity during workup can convert the intermediate into the corresponding sulfonic acid, which will not proceed to the amination step.
Q3: What are the main isomeric impurities I should expect?
The primary impurities arise from the initial sulfonation reaction. While the 2,4-isomer is the major product, small amounts of the 2,6-difluorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride isomers can also be formed. The formation of diaryl sulfones is another potential side reaction, though typically minor under controlled conditions.[6]
Q4: How can I rigorously exclude water to prevent hydrolysis of the sulfonyl chloride intermediate?
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Reagents: Use freshly opened bottles of high-purity chlorosulfonic acid. Other solvents should be dried using appropriate methods (e.g., molecular sieves).
-
Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto crushed ice) to control the exotherm and minimize the time the sulfonyl chloride is in an aqueous environment before extraction.
Detailed Troubleshooting Guides
Guide 1: Chlorosulfonation of 1,3-Difluorobenzene
This electrophilic aromatic substitution (EAS) reaction is the cornerstone of the synthesis.[7] The electrophile, sulfur trioxide (SO₃), is generated in situ from chlorosulfonic acid and attacks the electron-rich aromatic ring.[8] The two fluorine atoms are deactivating but act as ortho, para-directors. The 4-position is electronically favored (para to one fluorine) and sterically less hindered than the 2- or 6-positions (ortho to both fluorines), leading to the desired 2,4-isomer as the major product.
Regioselectivity and Side Product Formation
Caption: Reaction pathways in the chlorosulfonation of 1,3-difluorobenzene.
Recommended Experimental Protocol
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas scrubber (to neutralize evolving HCl gas).
-
Reagents: Charge the flask with 1,3-difluorobenzene (1.0 eq). In the dropping funnel, place chlorosulfonic acid (3.0-4.0 eq).
-
Reaction: Cool the flask containing 1,3-difluorobenzene to 0-5°C using an ice bath.
-
Addition: Add the chlorosulfonic acid dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice.
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorobenzenesulfonyl chloride. The product should be used immediately in the next step.
Troubleshooting the Chlorosulfonation Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive chlorosulfonic acid (due to moisture absorption). 2. Reaction temperature too low. | 1. Use a fresh, unopened bottle of chlorosulfonic acid. 2. After slow addition at 0-5°C, allow the reaction to proceed at room temperature. Monitor by TLC/GC. |
| Low Isolated Yield | 1. Hydrolysis of product during workup.[9] 2. Incomplete extraction. 3. Reversibility of sulfonation.[10][11] | 1. Perform the quench and washes quickly and at low temperatures. Ensure all equipment is dry. 2. Perform multiple extractions (e.g., 3x) with the organic solvent. 3. Avoid excessive heating or prolonged exposure to acidic aqueous conditions during workup. |
| Formation of Dark/Polymeric Byproducts | 1. Reaction temperature too high during acid addition. 2. Molar ratio of chlorosulfonic acid is too high. | 1. Maintain strict temperature control (0-5°C) during the addition phase. 2. Use a molar ratio of ~3 equivalents of chlorosulfonic acid. Excess can promote side reactions. |
Guide 2: Amination of 2,4-Difluorobenzenesulfonyl Chloride
This step is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.
Recommended Experimental Protocol
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, place a concentrated solution of aqueous ammonia (ammonium hydroxide, ~10-15 eq).
-
Substrate Solution: Dissolve the crude 2,4-difluorobenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of a water-miscible solvent like THF or acetone.
-
Addition: Add the solution of the sulfonyl chloride dropwise to the vigorously stirred, cold ammonia solution. A white precipitate of the sulfonamide should form immediately.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.
-
Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Troubleshooting the Amination Step
Caption: A decision-making diagram for troubleshooting the amination step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide | 1. The sulfonyl chloride starting material had already hydrolyzed to sulfonic acid. 2. Insufficient ammonia was used. | 1. Ensure the sulfonyl chloride from Step 1 was properly prepared under anhydrous conditions and used immediately. 2. Use a large excess of concentrated aqueous ammonia to ensure the kinetics favor amination over any competing hydrolysis. |
| Product is Oily or Gummy | 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of impurities from the previous step. | 1. Extend the reaction time at room temperature. 2. Attempt to triturate the crude product with cold water or a non-polar solvent like hexanes to induce crystallization and wash away soluble impurities. |
| Difficult Filtration | 1. Very fine, amorphous particles formed. | 1. Allow the suspension to stir longer, sometimes gentle warming and slow cooling can promote crystal growth (Ostwald ripening), leading to larger, more easily filterable particles. |
Safety Precautions
-
Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Pressure Buildup: Both the chlorosulfonation (releases HCl) and amination (ammonia is volatile) steps can generate gas. Ensure the reaction vessel is not sealed and is properly vented to a scrubber system.
-
Quenching: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic. Perform this step slowly and with vigorous stirring to dissipate heat effectively.
By understanding the chemical principles and potential pitfalls outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity.
References
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Link: [Link]
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(6), 2323-2330. Link: [Link]
- ChemBK. (2024). 2,4-difluorobenzenesulfonyl chloride. Link: [Link]
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. Link: [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739. Link: [Link]
- OpenOChem Learn. (n.d.).
- Chemithon Corporation. (1997).
- Chemistry LibreTexts. (2023).
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Link: [Link]
- Saskia, R. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Link: [Link]
- PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride.
- Cerfontain, H., et al. (1985). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Recueil des Travaux Chimiques des Pays-Bas, 104(6), 157-163. Link: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 8. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2,4-Difluorobenzenesulfonamide
Welcome to the technical support center for the purification of crude 2,4-Difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
Understanding the Compound: Key Properties of this compound
This compound is a solid compound with a melting point in the range of 154-158 °C. Its chemical structure, featuring two fluorine atoms and a sulfonamide group, dictates its polarity and solubility, which are critical factors in selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO₂S | [1] |
| Molecular Weight | 193.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 154-158 °C |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound in a question-and-answer format.
Q1: My crude this compound has a noticeable color. What is the likely cause and how can I remove it?
Colored impurities in synthetic products are common and often arise from by-products or degradation products formed during the reaction or workup.[2] For sulfonamides, these can be complex aromatic species.
Solution: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing colored impurities due to its porous structure and large surface area.[2]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the Crude Product: In an appropriate solvent (see solvent selection section), dissolve the crude this compound by gently heating.
-
Cool Slightly: Before adding the charcoal, cool the solution slightly to prevent bumping or boiling over.[2]
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the solution.[2]
-
Reheat and Stir: Gently reheat the mixture to boiling for a few minutes to allow for efficient adsorption of the impurities.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the activated charcoal.[2] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the desired product.[2][3]
Q2: I'm observing "oiling out" instead of crystal formation during recrystallization. What's happening and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming an immiscible liquid phase.[4] This is often because the boiling point of the solvent is higher than the melting point of the solute.
Solutions:
-
Increase Solvent Volume: Add more of the primary solvent to the mixture. This can lower the saturation point and allow the oil to dissolve.[4]
-
Lower the Solvent Boiling Point: Select a different solvent or a solvent mixture with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A lack of crystallization can be due to several factors, including using too much solvent or the solution being supersaturated.[4]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[4]
-
-
Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute.[4] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound?
Common impurities in the synthesis of aromatic sulfonamides can include:
-
Starting Materials: Unreacted 2,4-difluorobenzenesulfonyl chloride or the amine source.
-
By-products: Products from side reactions, which can be numerous depending on the synthetic route.
-
Degradation Products: Compounds formed by the decomposition of the product or intermediates.[5]
What is the best purification method for crude this compound?
Recrystallization is generally the most effective and common method for purifying solid organic compounds like this compound.[2] It is a cost-effective technique that can yield high-purity material when the proper solvent system is chosen. For more challenging separations, column chromatography may be necessary.
How do I select the right solvent for recrystallization?
The ideal recrystallization solvent should:
-
Dissolve the compound well at its boiling point but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, a moderately polar compound, suitable solvent systems could include:
-
Single Solvents: Ethanol, isopropanol, or water.[6]
-
Two-Solvent Systems: A polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane).[7]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (the one in which it is more soluble).[7]
-
Add the "bad" solvent (the one in which it is less soluble) dropwise to the hot solution until you observe persistent cloudiness.[7]
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[2]
What are the key safety precautions when handling this compound and its precursors?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or the precursor, 2,4-difluorobenzenesulfonyl chloride, which is corrosive and reacts with water.[8][10][11]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[8][10]
Visualizing the Workflow
Diagram: Troubleshooting Recrystallization
Sources
- 1. This compound | C6H5F2NO2S | CID 574964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iajps.com [iajps.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: 2,4-Difluorobenzenesulfonamide Reactions
Welcome to the Technical Support Center for 2,4-Difluorobenzenesulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during the synthesis and handling of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its successful preparation is critical for the advancement of many research and development projects. However, like many chemical reactions, the synthesis of this compound is not without its challenges. The presence of moisture, improper reaction conditions, or impurities in starting materials can lead to the formation of undesirable side products, complicating purification and reducing overall yield.
This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, explaining the underlying chemical principles and offering validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of this compound
Q: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes?
A: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors. The primary culprit is often the hydrolysis of the starting material, 2,4-difluorobenzenesulfonyl chloride, due to the presence of moisture.
-
Causality: 2,4-Difluorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis. Even trace amounts of water in the reaction solvent or on the glassware can react with the sulfonyl chloride to form the corresponding 2,4-difluorobenzenesulfonic acid.[1] This sulfonic acid is unreactive towards the amine source (ammonia) under standard sulfonamide formation conditions, thus leading to a significant reduction in the yield of the desired product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, preferably in an oven at >100 °C for several hours and cooled under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents that have been appropriately dried using standard laboratory procedures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh, high-purity bottle of 2,4-difluorobenzenesulfonyl chloride. If the purity is in doubt, it may need to be purified by distillation under reduced pressure.
Issue 2: Identification of a Highly Polar, Water-Soluble Impurity
Q: After my aqueous workup, I observe a significant amount of a highly polar impurity in my crude product that is difficult to remove. What is this impurity and how can I get rid of it?
A: This highly polar, water-soluble impurity is almost certainly 2,4-difluorobenzenesulfonic acid , the hydrolysis product of your starting material, 2,4-difluorobenzenesulfonyl chloride.
-
Mechanism of Formation:
Caption: Hydrolysis of 2,4-difluorobenzenesulfonyl chloride.
Troubleshooting and Purification:
-
Prevention: The most effective strategy is prevention by rigorously excluding water from your reaction, as detailed in Issue 1 .
-
Purification Strategy: Acid-Base Extraction
The acidic nature of the sulfonic acid allows for its selective removal through an acid-base extraction during the workup.
Protocol for Removal of 2,4-Difluorobenzenesulfonic Acid:
-
After the reaction is complete, quench the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the sulfonic acid, forming the highly water-soluble sodium 2,4-difluorobenzenesulfonate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution to ensure complete removal of the sulfonic acid.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Issue 3: Presence of a Less Polar Impurity, Potentially a Dimer
Q: I've noticed a less polar impurity in my crude product by TLC and NMR. Could this be a self-condensation product?
A: Yes, it is possible to form a self-condensation or dimerization product, especially if the reaction conditions are not carefully controlled. The likely structure of this side product is N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide .
-
Mechanism of Formation: This side product can form when a molecule of the already formed this compound acts as a nucleophile and attacks a molecule of the starting material, 2,4-difluorobenzenesulfonyl chloride. This is more likely to occur if there is a localized excess of the sulfonyl chloride and a suitable base is present to deprotonate the sulfonamide nitrogen.
Caption: Self-condensation leading to dimer formation.
Troubleshooting and Purification:
-
Control of Stoichiometry: Add the 2,4-difluorobenzenesulfonyl chloride slowly and in a controlled manner to the ammonia solution. This prevents a localized high concentration of the sulfonyl chloride.
-
Purification Strategy: Recrystallization
The self-condensation product is generally less polar and has a higher molecular weight than the desired this compound. This difference in polarity and crystal lattice energy can often be exploited for separation by recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Common solvent systems for sulfonamides include ethanol/water, acetone/water, or ethyl acetate/heptane.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals of this compound.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Characterization of Product and Impurities
Accurate identification of the desired product and potential side products is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹⁹F NMR Signals (DMSO-d₆) |
| This compound | Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns due to fluorine coupling. A broad singlet for the -SO₂NH₂ protons. | Two distinct signals for the fluorine atoms, each showing coupling to the other fluorine and to adjacent protons. |
| 2,4-Difluorobenzenesulfonic Acid | Similar aromatic proton signals to the sulfonamide, but the acidic -SO₃H proton may be exchangeable and not always observed. | Two distinct signals for the fluorine atoms, with chemical shifts slightly different from the sulfonamide. |
| N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide | More complex aromatic region due to two different difluorophenyl rings. A single NH proton signal. | Four distinct fluorine signals, as the two rings are chemically non-equivalent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. It is recommended to consult reference spectra or perform co-injection with standards if available.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-Difluorobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add aqueous ammonia. Cool the flask in an ice-water bath.
-
Dissolve 2,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or EtOAc.
-
Add the solution of the sulfonyl chloride dropwise to the cold, stirred ammonia solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used in step 2.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization as described in Issue 3 .
Workflow and Decision Tree for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
References
- BenchChem. (2025, November). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support Center.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
Sources
Technical Support Center: Optimizing Sulfonamide Coupling Reactions
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming the critical sulfonamide bond. The sulfonamide motif is a cornerstone in medicinal chemistry, appearing in a vast range of therapeutic agents.[1][2][3] However, the classic reaction between a sulfonyl chloride and an amine, while fundamental, is fraught with potential pitfalls.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. Here, we diagnose common experimental failures, explain the underlying chemical principles, and offer field-tested solutions to optimize your reaction conditions.
Core Reaction Principles: The Sulfonylation Mechanism
The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This generates a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: A workflow for diagnosing the cause of low reaction yields. [4] Question: I'm working with a weakly nucleophilic aniline. How should I modify the standard protocol?
Answer: This is a classic challenge. Electron-deficient or sterically hindered amines require more forcing conditions or a catalytic boost.
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C or reflux in DCM) can provide the necessary activation energy.
-
Use a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) can be a highly effective catalyst. It reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium intermediate, which is then more readily attacked by the weak amine nucleophile. [5]Use DMAP in catalytic amounts (e.g., 0.05-0.2 equivalents).
-
Alternative Methods: For extremely challenging couplings, consider modern catalytic methods, such as nickel-catalyzed cross-coupling reactions, which are specifically designed for coupling weak N-nucleophiles. [6][7]
Category 2: Side Reactions & Impurities
Question: My primary amine is giving a di-sulfonated product (R-N(SO₂R')₂). How can I prevent this?
Answer: The formation of a di-sulfonated product occurs because the initially formed secondary sulfonamide (R-NH-SO₂R') still has an acidic N-H proton. In the presence of excess base and sulfonyl chloride, this proton can be removed, and the resulting anion can react a second time.
-
Control Stoichiometry and Addition: This is the most critical factor. Use the amine as the limiting reagent or a slight excess (1.1-1.2 eq). [8]Crucially, add the sulfonyl chloride slowly (dropwise via addition funnel) to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring the initial mono-sulfonylation. [5]* Use Excess Amine: If your amine is inexpensive, using a large excess (2-3 equivalents) can be effective. The unreacted amine will act as both the nucleophile and the base, and its high concentration outcompetes the sulfonamide intermediate for the sulfonyl chloride.
Question: I see a byproduct that corresponds to my sulfonic acid. What is causing this and how do I stop it?
Answer: This is a clear indication of sulfonyl chloride hydrolysis. [8][9]As mentioned previously, sulfonyl chlorides react readily with water.
-
Strict Anhydrous Conditions: This cannot be overstated. Dry your glassware in an oven (120 °C) for several hours and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Avoid Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base like NaOH) are sometimes used, they significantly increase the risk of hydrolysis. [8]For most lab-scale syntheses, an organic base like pyridine or triethylamine in an anhydrous organic solvent is the preferred method. [8]
Caption: Common side reactions in sulfonamide synthesis.
Category 3: Purification & Workup
Question: How do I effectively remove the pyridinium or triethylammonium salt byproduct during workup?
Answer: These salts are formed from the reaction of the base (pyridine or triethylamine) with HCl. They are often soluble in both organic and aqueous layers, making them tricky to remove.
-
Aqueous Acid Wash: The standard procedure is to dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it sequentially with a dilute acid solution (e.g., 1M HCl). [8]This protonates the base, forming a water-soluble salt that partitions into the aqueous layer. Perform this wash 2-3 times.
-
Follow with Base and Brine: After the acid wash, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine (saturated NaCl) wash to remove excess water before drying. [8] Question: My crude product is an oil and won't crystallize. What purification strategies can I use?
Answer: When crystallization fails, chromatography is the primary alternative.
-
Silica Gel Chromatography: Sulfonamides are typically moderately polar and are well-suited for purification by flash chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Monitor the separation by TLC.
-
Trituration: If the oil is viscous, you can try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can sometimes induce crystallization or wash away soluble impurities, leaving a more pure solid.
Key Parameter Selection Guide
The choice of base and solvent can dramatically influence the outcome of the reaction. [4]
Table 1: Common Bases for Sulfonamide Coupling
| Base | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| Pyridine | ~5.2 [1] | Moderately basic. Can act as a nucleophilic catalyst. Good solvent properties. Easily removed. [1] |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. A very common and effective choice. |
| DIPEA | ~10.7 | N,N-Diisopropylethylamine. Sterically hindered, making it non-nucleophilic. Useful when substrates are sensitive to nucleophilic attack by the base. |
| DMAP | ~9.7 | 4-Dimethylaminopyridine. Used as a nucleophilic catalyst, not as a stoichiometric base, to activate the sulfonyl chloride. [5] |
Note: pKa values can vary slightly depending on the solvent and measurement conditions. [10][11][12]
Table 2: Common Solvents for Sulfonamide Coupling
| Solvent | Dielectric Constant (ε) | Properties & Use Cases |
| Dichloromethane (DCM) | 9.1 | Excellent general-purpose solvent. Dissolves a wide range of reactants. Relatively low boiling point (40 °C). [13] |
| Tetrahydrofuran (THF) | 7.6 | Good solvent for many organic compounds. Higher boiling point (66 °C) allows for heating if necessary. Must be anhydrous. |
| Acetonitrile (ACN) | 37.5 | More polar solvent. Can be useful for less soluble starting materials. Must be anhydrous. |
| Pyridine | 12.4 | Can serve as both the base and the solvent, simplifying the reaction setup. [1] |
Detailed Experimental Protocols
Protocol 1: Standard Coupling of an Aliphatic Amine
This protocol is suitable for a standard primary or secondary aliphatic amine with p-toluenesulfonyl chloride.
Materials:
-
Cyclohexylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq) [8]* Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add cyclohexylamine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in a minimum amount of anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. [8]7. Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). [8]9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or silica gel chromatography as needed.
Protocol 2: Optimized Coupling for a Weakly Nucleophilic Amine
This protocol is adapted for a more challenging substrate, such as 4-nitroaniline.
Materials:
-
4-Nitroaniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
DMAP (0.1 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add 4-nitroaniline, TEA, DMAP, and anhydrous ACN.
-
Add benzenesulfonyl chloride to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 6-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., 10-40% ethyl acetate in hexanes gradient).
References
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem Technical Support.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Articles.
- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis. ChemicalBook.
- BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine. ResearchGate.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- NIH National Library of Medicine. (n.d.). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. PubMed Central.
- Unknown Source. (n.d.). pKa Values of Common Bases.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
- RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Publishing.
- ACS Publications. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. JACS Au.
- NIH National Library of Medicine. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central.
- Chemistry LibreTexts. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
- ResearchGate. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate.
- BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem Technical Support.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters.
- Books - Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table. Organic Chemistry Data.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Difluorobenzenesulfonamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-difluorobenzenesulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of compounds. 2,4-Difluorobenzenesulfonamides are key structural motifs in numerous pharmacologically active molecules. However, their synthesis can present significant challenges, from preparing the sulfonyl chloride precursor to controlling the final sulfonamidation step and purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, address common points of failure, and offer validated protocols to enhance the success and reproducibility of your work.
Core Synthesis Pathway Overview
The most common and direct route to this compound derivatives involves two principal stages: the preparation of the key intermediate, 2,4-difluorobenzenesulfonyl chloride, followed by its reaction with a primary or secondary amine. Each stage presents its own set of challenges that can impact yield, purity, and scalability.
Caption: General workflow for the synthesis of this compound derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues frequently encountered during synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Section A: Synthesis of the Precursor: 2,4-Difluorobenzenesulfonyl Chloride
The quality and yield of the final sulfonamide are critically dependent on the successful synthesis of the 2,4-difluorobenzenesulfonyl chloride intermediate.
Q1: What is the most reliable method for preparing 2,4-difluorobenzenesulfonyl chloride, and what are the primary challenges?
A1: The most common laboratory-scale method is the Sandmeyer-type reaction starting from 2,4-difluoroaniline.[1] This multi-step, one-pot process involves:
-
Diazotization: The conversion of the aniline's amino group into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) and a strong acid (typically HCl) at low temperatures (0-5 °C).
-
Sulfonylation: The displacement of the diazonium group with a sulfonyl chloride moiety using sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst.[1][2]
Primary Challenges:
-
Instability of the Diazonium Salt: The 2,4-difluorobenzenediazonium salt is unstable at elevated temperatures and can decompose, leading to unwanted side products and reduced yields. Strict temperature control is paramount.[3]
-
Handling Gaseous SO₂: Sulfur dioxide is a toxic and corrosive gas, requiring a well-ventilated fume hood and appropriate handling procedures.
-
Side Reactions: Competing reactions, such as the formation of phenols (from reaction with water) or colored azo-dyes (from coupling with unreacted aniline), can contaminate the product.[3]
Q2: My yield of 2,4-difluorobenzenesulfonyl chloride is poor. What are the likely causes?
A2: Low yields often trace back to suboptimal conditions during the diazotization or Sandmeyer stages.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | Insufficient acid or sodium nitrite fails to convert all the starting aniline. The remaining aniline can later react with the diazonium salt to form azo impurities. | Ensure the aniline is fully dissolved and protonated by using a sufficient excess of strong acid (e.g., concentrated HCl). Add the sodium nitrite solution slowly while maintaining a temperature between 0-5 °C to prevent decomposition.[3] |
| Diazonium Salt Decomposition | If the temperature rises above 5-10 °C, the diazonium salt will readily decompose to form 2,4-difluorophenol by reacting with water. | Use an ice/salt bath to maintain strict temperature control throughout the diazotization and addition to the SO₂/CuCl mixture.[3] |
| Inefficient Sandmeyer Reaction | The copper(I) catalyst may be inactive, or the SO₂ concentration could be too low for efficient conversion. | Use freshly prepared, active copper(I) chloride. Ensure a continuous and sufficient supply of SO₂ gas is bubbled through the acetic acid solution before and during the addition of the diazonium salt.[1][2] |
| Losses During Workup | The sulfonyl chloride is reactive and can hydrolyze back to the sulfonic acid upon prolonged contact with water during extraction. | Perform the aqueous workup quickly and at a low temperature. Use an inert organic solvent like diethyl ether or dichloromethane for extraction and ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.[4][5] |
Section B: The Sulfonamide Formation Reaction
This is the core coupling step where the sulfonyl chloride reacts with an amine. Controlling this reaction is key to achieving high purity and yield.
Q3: My sulfonamide yield is consistently low. What are the primary factors?
A3: Low yields in this step are a frequent issue and can almost always be traced back to one of three areas: reagent stability, reaction conditions, or amine reactivity.[4][6]
Sources
Technical Support Center: 2,4-Difluorobenzenesulfonamide
Welcome to the technical support center for 2,4-Difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use in experimental settings. The information provided herein is curated to offer practical solutions and a deeper understanding of the molecule's stability and degradation profile.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Why am I observing unexpected peaks in my HPLC analysis of a this compound sample?
Answer:
The appearance of unexpected peaks in your HPLC chromatogram often indicates the presence of impurities or degradation products. This compound, like other sulfonamides, can be susceptible to degradation under various conditions.
Potential Causes and Solutions:
-
Hydrolysis: The sulfonamide bond is known to be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to the formation of 2,4-difluorobenzenesulfonic acid and ammonia.
-
Troubleshooting Steps:
-
Analyze your sample preparation and storage conditions. Have your solutions been exposed to strong acids or bases, even for a short period?
-
Run a forced degradation study by intentionally exposing a sample of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[1][2] This will help you identify the retention times of the primary hydrolysis products.
-
If hydrolysis is confirmed, ensure your solvents and buffers are within a neutral pH range for storage and analysis.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of sulfonamides.[3]
-
Troubleshooting Steps:
-
Protect your samples and solutions from light by using amber vials or covering your containers with aluminum foil.
-
If you suspect photodegradation, compare a light-exposed sample with a sample that has been kept in the dark.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound.
-
Troubleshooting Steps:
-
Review your experimental conditions. Have the samples been subjected to high temperatures during processing or storage?
-
Store the compound and its solutions at recommended temperatures (typically cool and dry).
-
-
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various degradation products.
-
Troubleshooting Steps:
-
To confirm oxidative degradation, treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%) and analyze the resulting chromatogram.[2]
-
If oxidative degradation is a concern, consider using de-gassed solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a specified time (e.g., 48 hours). Dissolve the stressed sample in the solvent before analysis.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a specified duration. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
My reaction yield is significantly lower than expected when using this compound. Could this be due to degradation?
Answer:
Yes, a lower-than-expected reaction yield can be a consequence of the degradation of your starting material, this compound, especially if the reaction conditions are harsh.
Potential Causes and Solutions:
-
Reaction with Solvents or Reagents: Certain solvents or reagents in your reaction mixture might be promoting the degradation of the sulfonamide. For instance, strongly nucleophilic or basic reagents can attack the sulfonyl group.
-
Troubleshooting Steps:
-
Review the compatibility of all reagents and solvents with the sulfonamide functional group.
-
Consider running a control experiment where this compound is stirred in the reaction solvent under the reaction conditions (temperature, time) without the other reactants to assess its stability.
-
-
-
High Reaction Temperature: As with storage, high reaction temperatures can lead to thermal decomposition.
-
Troubleshooting Steps:
-
If possible, attempt the reaction at a lower temperature.
-
Monitor the reaction progress over time to see if the starting material is degrading before the reaction is complete.
-
-
-
Moisture Sensitivity: Although not as reactive as sulfonyl chlorides, sulfonamides can be sensitive to moisture, especially in the presence of acidic or basic catalysts, leading to hydrolysis.
-
Troubleshooting Steps:
-
Ensure that your solvents and reagents are anhydrous, especially if the reaction is sensitive to water.
-
Conduct the reaction under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on this compound are limited, based on the known chemistry of aryl sulfonamides and fluoroaromatic compounds, the following are the most probable decomposition pathways:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, resulting in the cleavage of the S-N bond to form 2,4-difluorobenzenesulfonic acid and ammonia. This can be catalyzed by both acid and base.
-
SO₂ Extrusion: Under certain conditions, such as photolysis, sulfonamides can undergo extrusion of sulfur dioxide.
-
Cleavage of the C-S Bond: This is another potential degradation pathway, leading to the formation of 1,3-difluorobenzene and sulfur-containing inorganic species.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).
Diagram: Predicted Decomposition Pathways of this compound
Caption: Predicted major decomposition pathways for this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |
| Light | Keep container tightly closed and protected from light. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere if long-term stability is critical. | To prevent oxidative degradation. |
| Handling | Use in a well-ventilated area and avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To ensure personal safety and prevent contamination. |
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6]
Key Steps for Method Development:
-
Column Selection: A C18 column is a good starting point for the separation of small aromatic molecules like this compound and its potential degradation products.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Start with a gradient elution to separate all potential components, then optimize to an isocratic method if possible for simplicity and robustness.
-
Wavelength Selection: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength should be used for detection to maximize sensitivity.
-
Forced Degradation: Perform a forced degradation study as described in the troubleshooting section to generate degradation products.
-
Method Validation: Once the method can separate the parent compound from all degradation products, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Diagram: Workflow for Stability-Indicating HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online.
- Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Kovacs, Z. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Sharma, S., & Singh, S. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. (2019). MDPI.
- Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. (2017). Science Journal of Energy Engineering.
- Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms. (2023). ACS Publications.
- Thermal degradation of fluoropolymers. (2020). State of Washington Department of Ecology.
- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2021). MDPI.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2021). National Center for Biotechnology Information.
- A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (2012). SciELO.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed.
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
- Influence of reactor composition on the thermal decomposition of perfluorooctanesulfonic acid (PFOS). (2023). Open Research Newcastle.
- Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). (2009). PubMed.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia.
- 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scielo.br [scielo.br]
- 7. scienceopen.com [scienceopen.com]
Technical Support Center: Troubleshooting Low Solubility of 2,4-Difluorobenzenesulfonamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluorobenzenesulfonamide analogs. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenge of low aqueous solubility encountered with this class of compounds. By understanding the underlying physicochemical principles and employing systematic experimental approaches, you can overcome solubility hurdles and advance your research.
Section 1: Understanding the Core Problem: Why Do These Analogs Have Low Solubility?
The inherent low aqueous solubility of many this compound analogs can be attributed to their molecular structure. The fluorinated benzene ring contributes to the molecule's hydrophobicity (lipophilicity), while the sulfonamide group, although polar, may not be sufficient to overcome the nonpolar character of the overall structure. Factors such as molecular size, crystal lattice energy, and the presence of other lipophilic substituents on your analog will further influence its solubility.[1][2]
FAQ 1: I've synthesized a new this compound analog, and it's poorly soluble in my aqueous assay buffer. What are the initial steps I should take?
This is a very common starting point. Before attempting complex solubilization techniques, it's crucial to systematically characterize the problem.
Initial Troubleshooting Workflow:
Caption: Initial workflow for assessing low solubility.
A logical first step is to confirm that you are indeed dealing with a solubility issue. Visual inspection for turbidity or precipitate is a good start. Microscopic examination can provide further clues about the nature of the solid material (e.g., crystalline needles vs. amorphous solid). Concurrently, a basic solvent screen will help you understand the compound's general solubility characteristics and identify a suitable solvent for preparing a stock solution.
Section 2: Systematic Troubleshooting and Solubilization Strategies
Once you have confirmed poor aqueous solubility, a variety of techniques can be employed to enhance it. The choice of method will depend on the specific properties of your analog and the requirements of your downstream application.
FAQ 2: My compound is soluble in DMSO, but precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
This is a classic issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly soluble compound to crash out of solution.
Strategies to Overcome Precipitation Upon Dilution:
-
Co-solvents: The use of co-solvents is a highly effective technique to increase the solubility of poorly soluble drugs.[3] Instead of diluting directly into a purely aqueous buffer, try using a buffer containing a certain percentage of a water-miscible organic solvent.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used.[3]
-
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the buffer can significantly impact solubility.[4][5] Sulfonamides are generally weakly acidic.
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles, which can encapsulate the hydrophobic compound.[4][6]
-
Examples: Tween® 20, Tween® 80, and Pluronic® F-68.
-
Experimental Protocol: Co-solvent Screening for Improved Solubility
Objective: To identify a suitable co-solvent system that maintains the solubility of the this compound analog in an aqueous buffer.
Materials:
-
Your this compound analog
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a high-concentration stock solution of your analog in 100% DMSO (e.g., 10 mM).
-
In the 96-well plate, prepare a series of co-solvent/aqueous buffer solutions with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% co-solvent in aqueous buffer).
-
Add a small, fixed volume of your DMSO stock solution to each well to achieve the desired final concentration of your analog.
-
Mix the plate thoroughly.
-
Incubate at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect each well for precipitation.
-
Quantify the amount of precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
Data Analysis:
| Co-solvent | 0% | 5% | 10% | 20% | 50% |
| Ethanol | High | Medium | Low | Clear | Clear |
| Propylene Glycol | High | Medium | Low | Low | Clear |
| PEG 400 | High | High | Medium | Low | Clear |
| Table represents hypothetical nephelometry readings (higher values indicate more precipitation). |
FAQ 3: I've tried co-solvents and pH adjustment, but my compound's solubility is still too low for my in vivo studies. What are more advanced formulation strategies I can consider?
For challenging compounds intended for in vivo use, more advanced formulation techniques may be necessary. These methods aim to either reduce the particle size to increase the surface area for dissolution or create a more soluble form of the drug.
Advanced Solubilization Techniques:
-
Particle Size Reduction:
-
Solid Dispersions: In this technique, the poorly soluble drug is dispersed in a highly soluble carrier matrix.[1] When the solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine particles.
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within the hydrophobic core, forming an inclusion complex with enhanced aqueous solubility.[7]
-
Logical Flow for Advanced Solubilization:
Caption: Decision tree for advanced solubilization methods.
Section 3: Analytical Techniques for Solubility Determination
Accurate measurement of solubility is critical for making informed decisions about formulation development.
FAQ 4: How can I accurately measure the solubility of my this compound analog?
Several methods can be used, ranging from simple to more sophisticated techniques.
Common Solubility Measurement Methods:
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask Method | Excess solid is equilibrated with a solvent, and the concentration of the dissolved compound is measured. | Gold standard, thermodynamically accurate. | Time-consuming, requires a sensitive analytical method. |
| Potentiometric Titration | The pKa and intrinsic solubility are determined by titrating a solution of the compound. | Provides pKa and solubility data. | Only applicable to ionizable compounds. |
| High-Throughput Screening (HTS) Methods | Miniaturized and automated versions of traditional methods, often using plate-based formats and spectroscopic detection. | Fast, requires small amounts of compound. | May be less accurate than the shake-flask method. |
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of a this compound analog in a specific buffer.
Materials:
-
Your this compound analog
-
Chosen aqueous buffer
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC with a suitable column and detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of the solid analog to a vial containing a known volume of the buffer. The goal is to have undissolved solid remaining at the end of the experiment.
-
Seal the vials and place them on the shaker in a constant temperature environment (e.g., 25°C or 37°C).
-
Equilibrate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.
-
Analyze the diluted supernatant by a validated HPLC method to determine the concentration of the dissolved analog.
-
Prepare a standard curve of your analog to accurately quantify the concentration in the sample.
Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution factor)
This comprehensive guide provides a starting point for addressing the low solubility of this compound analogs. By systematically applying these troubleshooting strategies and analytical methods, you can develop robust formulations to advance your research and development efforts.
References
- (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Krishna Shailaja, M. Usha, P. Sankeerthana, R. Jaya Sri, S. Niharika and S. Madhuri (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. J. Pharmaceutics and Pharmacology Research, 6(3).
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
- (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Sigma-Aldrich. This compound 96%.
- Sigma-Aldrich. This compound.
- National Center for Biotechnology Information. This compound. PubChem.
- (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
- (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline.
- (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
- Angeel Oak Speciality Chemtech. 2,4-DIFLUOROBENZYLAMINE.
- National Center for Biotechnology Information. N-(2-azidoethyl)-2,4-difluorobenzenesulfonamide. PubChem.
- (2025). physicochemical properties of 2,4-Difluorobenzylamine. BenchChem.
- (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health.
- AAT Bioquest. Solubility Reference Table.
- Sigma-Aldrich. This compound 96%.
- Matrix Scientific. 13656-60-5 Cas No. | this compound.
Sources
- 1. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,4-Difluorobenzenesulfonamide
Introduction
Welcome to the technical support guide for the purification of 2,4-Difluorobenzenesulfonamide via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in pharmaceutical and agrochemical synthesis, the crystalline quality of this compound is paramount.[1] This guide provides a framework for selecting optimal solvent systems, troubleshooting common experimental challenges, and executing robust recrystallization protocols, grounded in established chemical principles.
Physicochemical Profile of this compound
A thorough understanding of the compound's physical properties is the cornerstone of developing a successful recrystallization protocol. The relatively high melting point is a crucial parameter, particularly for avoiding issues like "oiling out".
| Property | Value | Source(s) |
| CAS Number | 13656-60-5 | [2][3][4] |
| Molecular Formula | C₆H₅F₂NO₂S | [2][3][4] |
| Molecular Weight | 193.17 g/mol | [2][4] |
| Melting Point | 154 - 159 °C | [2][3][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Purity (Typical) | 96-98% | [3][4][6] |
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent to start with for recrystallizing this compound? A: A definitive single "best" solvent is application-dependent. However, a good starting point is to screen polar organic solvents. Given the structure, solvents like ethanol, isopropanol, or acetone are promising candidates.[7] For sulfonamides, mixed solvent systems such as ethanol/water or isopropanol/water are often highly effective.[8] A small-scale solvent screening is always the recommended first step to determine the ideal system for your specific crude material.[9][10]
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than a crystalline solid.[8][11] This typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[12][13] Since the melting point of this compound is ~154-159°C, using a solvent with a boiling point well below this temperature is critical.
-
Immediate Fix: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[8][13] Insulating the flask can help.[8]
-
Long-Term Fix: Select a lower-boiling point solvent or solvent system.
Q3: Why is my final crystal yield so low? A: Low recovery is the most common issue in recrystallization. The primary culprit is using an excessive volume of solvent to dissolve the crude product, which keeps a significant portion of your compound in the mother liquor upon cooling.[8][14]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After cooling to room temperature, place the flask in an ice bath to maximize precipitation before filtration.[15] If you suspect you've used too much solvent, you can carefully evaporate a portion of it and attempt the cooling cycle again.[13][14]
Q4: I've cooled my solution, but no crystals are forming. What should I do? A: This is likely due to either excessive solvent use (the solution is not saturated enough) or the solution is supersaturated but lacks a nucleation point for crystal growth.[8]
-
Solution: First, try to induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod.[13] If that fails, add a "seed crystal" (a tiny speck of the pure compound) to the solution.[13][15] If neither method works, your solution is likely too dilute, and you will need to boil off some solvent and cool it again.[13]
Troubleshooting & Optimization Workflow
This guide helps diagnose and resolve complex recrystallization issues. Follow the logical flow to identify the root cause of the problem and implement the appropriate solution.
Caption: Troubleshooting Decision Workflow for Recrystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single or mixed-solvent system for recrystallization.[9]
Methodology:
-
Place approximately 50-100 mg of crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[10][16]
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
A good solvent will completely dissolve the compound at or near its boiling point.[9][16]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is one that produces a large quantity of crystalline precipitate upon cooling.
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify crude this compound using a pre-determined optimal solvent.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring.[17] Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[15]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[18] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent to prevent premature crystallization in the funnel.[8] Filter the hot solution as quickly as possible.
-
Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[16]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[17]
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
Objective: To purify the compound when no single solvent is suitable. This method uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[9][19]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes faintly and persistently cloudy (turbid).[15][19] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization & Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Takano, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
- LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from ANGEEL OAK SPECIALITY CHEMTECH. [Link]
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]
- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- CUNY Baruch College. (n.d.). Purification by Recrystallization.
Sources
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- 4. 2,4-二氟苯磺酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluorobenzenesulfonamide CAS#: 402-46-0 [m.chemicalbook.com]
- 6. This compound | 13656-60-5 [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Catalyst Selection for 2,4-Difluorobenzenesulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in reactions involving 2,4-Difluorobenzenesulfonamide, with a primary focus on Palladium-catalyzed Buchwald-Hartwig N-arylation.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the difluorinated phenyl ring increases the acidity of the sulfonamide N-H proton, which can be advantageous. However, this electronic profile also presents unique challenges for catalyst selection in C-N cross-coupling reactions. Achieving high yields and avoiding side reactions requires a carefully optimized catalytic system. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I am planning an N-arylation of this compound with an aryl halide. What is the best "first-pass" catalyst system to try?
For a standard Buchwald-Hartwig amination involving a primary sulfonamide, a palladium(0) catalyst supported by a bulky, electron-rich biaryl monophosphine ligand is the established starting point.[1]
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that readily reduces to Pd(0) in situ, such as (SPhos) Pd G3.[2] Using precatalysts is often preferred as they can lead to a more efficient and reproducible formation of the active catalytic species.[3][4]
-
Ligand: Third-generation biaryl phosphine ligands like XPhos or t-BuXPhos are excellent choices.[5] These ligands possess the necessary steric bulk to promote the crucial reductive elimination step, which is often rate-limiting in the catalytic cycle and leads to the formation of the desired C-N bond.[6]
-
Base: A moderately strong base is required to deprotonate the sulfonamide. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust starting points.[3][7] Stronger bases like sodium tert-butoxide (NaOt-Bu) can be effective but may not be necessary given the increased acidity of the this compound and could introduce side reactions with sensitive functional groups.[3]
-
Solvent: Anhydrous, degassed aprotic polar solvents such as toluene or 1,4-dioxane are standard.[7]
The fundamental catalytic cycle for this transformation is illustrated below. The choice of ligand and base is critical for efficiently navigating the steps from oxidative addition to reductive elimination.[8]
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q3: I am observing significant side products, such as hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction that consumes your starting material and reduces yield.
-
Mechanism Insight: This side reaction can occur via β-hydride elimination from palladium alkoxide species, which can form if your base (e.g., NaOt-Bu) or solvent (e.g., t-Amyl alcohol) acts as a hydride source. It can also arise from catalyst deactivation pathways that generate Pd-H species.
-
Solutions:
-
Switch to a non-alkoxide base: If using NaOt-Bu, switch to an inorganic carbonate or phosphate base (K₂CO₃, Cs₂CO₃, K₃PO₄). These are less likely to be sources of hydrides.
-
Use a bulky ligand: Ligands with significant steric bulk, such as t-BuXPhos, can disfavor the formation of intermediates that lead to β-hydride elimination. [5] 3. Ensure an inert atmosphere: Traces of water can also contribute to pathways that generate unwanted side products.
-
Q4: Could my catalyst be deactivating during the reaction?
Yes, catalyst deactivation is a key reason for stalled reactions. [9]
-
Insight: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations. [10]Additionally, for aryl iodide substrates, the iodide anion generated during the reaction can sometimes form unreactive bridged palladium dimers, effectively taking the catalyst out of the cycle. [8]* Solutions:
-
Use a Pre-catalyst: Modern palladium precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently, minimizing the formation of palladium black. [3] 2. Adjust Ligand:Palladium Ratio: Sometimes, a slight excess of the phosphine ligand (e.g., 1.1:1 or 1.2:1 L:Pd) can help stabilize the active monomeric catalyst and prevent aggregation. [11] 3. Consider a different halide: If you are using an aryl iodide and suspect catalyst inhibition, switching to the analogous aryl bromide may solve the problem, as bromide is less likely to form inhibitory dimers. [12]
-
Experimental Protocol Example
General Procedure for the N-Arylation of this compound with an Aryl Bromide
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., (t-BuXPhos)Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution with respect to the aryl bromide).
-
Reaction: Seal the vessel and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filter pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Role of the Base in Buchwald–Hartwig Amination. (2014). Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2014).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015).
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2016).
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024).
- A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed. (2011).
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... (n.d.).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2015).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Thermal Stability of 2,4-Difluorobenzenesulfonamide Compounds
Welcome to the technical support center for 2,4-difluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of these compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of your compounds.
Introduction to Thermal Stability of this compound
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. The thermal stability of this and related sulfonamide compounds is a critical parameter that can significantly impact synthesis, purification, formulation, and long-term storage. Degradation due to thermal stress can lead to the formation of impurities, loss of potency, and altered physicochemical properties, ultimately compromising experimental outcomes and the safety and efficacy of potential drug candidates.
This guide will provide you with the necessary knowledge to anticipate and mitigate thermal stability challenges, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of this compound.
Q1: What is the typical melting point of this compound, and what does it indicate about its thermal stability?
The reported melting point for this compound is in the range of 154-159°C[1][2]. The melting point is a key indicator of the compound's thermal stability in the solid state. A sharp melting point in this range suggests a relatively stable crystalline structure. However, it's crucial to note that thermal decomposition can occur at temperatures below the melting point, especially with prolonged exposure.
Q2: What are the primary degradation pathways for sulfonamides when exposed to thermal stress?
Sulfonamides can undergo several degradation pathways under thermal stress. The most common include:
-
Cleavage of the S-N and S-C bonds: This is a primary degradation pathway, leading to the formation of aniline and sulfanilic acid derivatives[3].
-
Deamination and hydroxylation: These reactions can occur on the aniline group of the molecule[3].
-
Transformation to sulfanilamide: Some studies have shown that certain sulfonamides can transform into sulfanilamide upon heating[4].
Understanding these pathways is crucial for identifying potential impurities during stability studies.
Q3: How does polymorphism affect the thermal stability of this compound?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its thermal stability[5][6][7]. Different polymorphs of the same compound can have different melting points, dissolution rates, and stability profiles[6][8]. An unstable polymorphic form may convert to a more stable form upon heating, which can be detected by techniques like Differential Scanning Calorimetry (DSC)[9]. It is postulated that electron-withdrawing and electron-donating groups can influence the hydrogen bonding that distinguishes polymorphic forms[6].
Q4: What analytical techniques are recommended for assessing the thermal stability of this compound?
Several analytical techniques are essential for a comprehensive assessment of thermal stability:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water[10][11].
-
Differential Scanning Calorimetry (DSC): DSC detects heat flow associated with thermal transitions, such as melting, crystallization, and polymorphic transformations[12][13][14][15]. This is invaluable for determining purity and studying phase transitions[13][14].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a stability-indicating method used to separate and quantify the parent compound and its degradation products, allowing for the determination of purity and the extent of degradation[16][17].
Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?
To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container[18][19][20][21]. Exposure to high temperatures, moisture, and light should be minimized to prevent degradation[17]. For long-term storage, refrigeration may be advisable, but it's essential to allow the container to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound compounds.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after heating the sample. | Thermal degradation of the compound. | Lower the temperature of your experiment if possible. Analyze the degradation products by LC-MS to understand the degradation pathway. Implement stricter temperature controls during synthesis and purification. |
| Broad or multiple melting points observed in DSC. | Presence of impurities or multiple polymorphic forms. | Purify the sample using recrystallization or chromatography. Characterize the different crystal forms using techniques like X-ray powder diffraction (XRPD). |
| Weight loss observed in TGA at temperatures below the melting point. | Presence of residual solvent or water, or early onset of decomposition. | Dry the sample under vacuum before analysis. If decomposition is suspected, analyze the evolved gases using TGA-MS or TGA-FTIR to identify the decomposition products. |
| Discoloration of the compound upon heating. | Thermal decomposition leading to chromophoric impurities. | This is a clear visual indicator of degradation. The experiment should be repeated at a lower temperature. If the color change persists at lower temperatures, the compound may be inherently unstable under those conditions. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or polymorphic form. | Characterize each new batch thoroughly using HPLC, DSC, and TGA to ensure consistency. Establish strict quality control specifications for the starting material. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the thermal stability of this compound.
Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound.
Materials:
-
This compound sample (5-10 mg)
-
TGA instrument
-
Nitrogen gas (high purity)
-
TGA sample pans (aluminum or platinum)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
Protocol 2: Purity and Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, purity, and detect any polymorphic transitions of this compound.
Materials:
-
This compound sample (2-5 mg)
-
DSC instrument
-
Nitrogen gas (high purity)
-
DSC sample pans (hermetically sealed aluminum pans are recommended to prevent sublimation)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan and hermetically seal it.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point (e.g., 200°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the melting endotherm and any other thermal events. The peak of the endotherm corresponds to the melting point. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
Visualizing Thermal Stability Management
To aid in understanding the workflow for troubleshooting thermal stability issues, the following diagram illustrates a logical approach.
Caption: A troubleshooting workflow for addressing thermal instability issues.
The following diagram illustrates the key factors that can influence the thermal stability of this compound.
Sources
- 1. 13656-60-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
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- 7. Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry [chinjmap.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry in drug-membrane interactions [pubmed.ncbi.nlm.nih.gov]
- 16. Stability-indicating sulfa drug analysis using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
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- 20. This compound | 13656-60-5 [sigmaaldrich.com]
- 21. This compound | 13656-60-5 [sigmaaldrich.com]
preventing desulfonylation of 2,4-Difluorobenzenesulfonamide
Welcome to the technical support resource for 2,4-Difluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the stability of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions concerning the unintended desulfonylation of this compound.
Understanding the Desulfonylation Challenge
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical stability is enhanced by the presence of two electron-withdrawing fluorine atoms on the benzene ring.[1] However, under certain reaction conditions, the carbon-sulfur (C–S) bond can be susceptible to cleavage, a process known as desulfonylation. This unwanted side reaction leads to the formation of 1,3-difluorobenzene and inorganic sulfite or sulfate byproducts, reducing the yield of the desired product and complicating purification.
The primary mechanisms responsible for the cleavage of the C–S bond in aryl sulfonamides are:
-
Reductive Cleavage: This is the most common pathway, where reducing agents donate an electron to the sulfonyl group. This process can generate a radical anion intermediate, which then fragments, cleaving the C–S bond.[2][3] This is particularly prevalent with active metals (e.g., sodium amalgam, magnesium), certain metal hydrides, and some transition-metal complexes.[2]
-
Hydrolytic Cleavage: Under harsh acidic or basic conditions, particularly at elevated temperatures, the sulfonamide can undergo hydrolysis. While the S-N bond is often more susceptible, C-S bond cleavage can also occur, sometimes catalyzed by metal oxides like ceria.[4][5]
-
Transition-Metal Catalyzed Cleavage: Palladium catalysts, widely used in cross-coupling reactions, can sometimes promote undesired desulfonylation. While these catalysts are intended to activate C-Halogen bonds, they can inadvertently insert into the C–S bond of arylsulfonyl compounds, leading to C-S bond cleavage.[6]
Visualizing the Problem: Intended vs. Unintended Pathways
Below is a workflow illustrating the desired synthetic utility of this compound versus the problematic desulfonylation pathway.
Caption: Desired reaction vs. unintended desulfonylation.
Troubleshooting Guide: Diagnosis and Solutions
This section is formatted as a series of questions and answers to directly address common issues encountered during reactions involving this compound.
Q1: My reaction produced a significant amount of 1,3-difluorobenzene as a byproduct. What is the likely cause?
The presence of 1,3-difluorobenzene is a definitive indicator of C-S bond cleavage. To diagnose the cause, review your reaction components and conditions:
-
Are you using a reducing agent? Reagents like sodium amalgam (Na/Hg), samarium(II) iodide (SmI₂), magnesium (Mg), or strong hydrides can cause reductive desulfonylation.[2] The sulfonyl group is electron-withdrawing and can be reduced, leading to the cleavage of the C-S bond.[2]
-
Is a transition metal catalyst present? Palladium or nickel catalysts, especially in low oxidation states (Pd(0), Ni(0)), used for reactions like Suzuki or Buchwald-Hartwig couplings, can catalyze desulfonylation as a side reaction.[6]
-
Are you running the reaction under strongly basic or acidic conditions at high temperatures? While less common, extreme pH and heat can promote hydrolytic cleavage of the C-S bond.[4]
Q2: I am performing a reduction on another part of my molecule. How can I avoid cleaving the this compound group?
This requires selecting a reducing agent with sufficient chemoselectivity.
-
Avoid Dissolving Metal Reductions: Steer clear of reagents like Na/Hg, Li/NH₃, or NaBH₄ in combination with certain additives that increase their reductive potential. These are known to be effective for desulfonylation.[7]
-
Consider Catalytic Hydrogenation: For many functional groups (e.g., nitro groups, alkenes), catalytic hydrogenation (H₂, Pd/C, PtO₂) is often a milder alternative that is less likely to cleave a stable aryl-S bond, provided the reaction temperature and pressure are controlled.
-
Use Chemoselective Hydride Reagents: Depending on the functional group to be reduced, reagents like sodium borohydride (NaBH₄) for ketones/aldehydes or sodium cyanoborohydride (NaBH₃CN) for imines are generally safe for the sulfonamide group under standard conditions.
Q3: My palladium-catalyzed cross-coupling reaction is causing desulfonylation. What can I do to minimize this?
Desulfonylation in Pd-catalyzed reactions is a known issue. Arylsulfonyl chlorides are sometimes even used as aryl halide equivalents in coupling reactions, highlighting the catalyst's ability to cleave the C-S bond.[6] To mitigate this:
-
Ligand Choice: The choice of phosphine ligand is critical. Experiment with different ligands (e.g., electron-rich, bulky ligands like XPhos or SPhos) which can sometimes favor the desired catalytic cycle over C-S insertion.
-
Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable rate of conversion for your desired reaction.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalytic species. A screening of different precursors may be necessary.
-
Alternative Coupling Strategies: If possible, consider if the synthetic route can be altered to perform the coupling on an intermediate before the sulfonamide is installed.
Reaction Condition Troubleshooting Matrix
| Problematic Condition / Reagent | Underlying Mechanism | Recommended Alternative / Solution | Key Considerations |
| Strong Reducing Agents (Na/Hg, SmI₂, Mg, Li/NH₃) | Reductive Cleavage via Single Electron Transfer (SET)[2][3] | Catalytic hydrogenation (H₂/Pd/C), transfer hydrogenation, or milder hydride reagents (e.g., NaBH₄ for carbonyls). | Ensure the alternative reagent is compatible with other functional groups in the molecule. |
| Palladium / Nickel Catalysts | Oxidative Addition of Catalyst into C-S Bond[6] | Screen different phosphine ligands, use lower reaction temperatures, try alternative catalysts (e.g., copper-based catalysts for some C-N couplings). | Ligand screening can be resource-intensive but is often the most effective solution. |
| Strong Acids / Bases at High Temp. | Acid- or Base-Catalyzed Hydrolysis[4][5] | Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of NaOH, KOH), buffer the reaction medium, and maintain the lowest feasible temperature. | The sulfonamide N-H proton is acidic, so a base is often required for N-functionalization. Choose the base strength carefully. |
| Photochemical Conditions | Radical Generation via Visible Light Irradiation | Conduct reactions in the dark or use amber glassware. If a photochemical step is required, ensure the photocatalyst used does not promote desulfonylation. | Some sulfonyl compounds are known to undergo desulfonylation under visible light to generate radicals.[8] |
Preventative Strategies and Experimental Protocols
Proactive measures are the most effective way to prevent desulfonylation. This involves careful planning of the synthetic route and rigorous control of reaction conditions.
Protocol 1: General Procedure for N-Alkylation (Minimizing Desulfonylation Risk)
This protocol describes a standard N-alkylation using a mild base to minimize the risk of C-S bond cleavage.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or Acetonitrile) via syringe.
-
Purge with Inert Gas: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.
-
Controlled Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). Avoid excessive temperatures. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Reductive Desulfonylation Mechanism
This diagram illustrates the key steps in the unwanted reductive cleavage of the C-S bond.
Caption: Simplified mechanism of reductive desulfonylation.
Analytical Methods for Detecting Desulfonylation
Proper analytical monitoring is crucial to identify and quantify the extent of desulfonylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring reaction progress. A well-developed method can separate the starting material, the desired product, and the 1,3-difluorobenzene byproduct. Due to its non-polar nature and volatility, 1,3-difluorobenzene will have a significantly different retention time than the polar sulfonamides.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification of the peaks based on their mass-to-charge ratio. This is the most reliable method for confirming the presence of the desulfonylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude reaction mixture can be used to detect and quantify 1,3-difluorobenzene. The aromatic signals for the byproduct will be distinct from those of the sulfonamide-containing species.
Example HPLC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column suitable for separating compounds with varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting compounds. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute both polar starting materials and non-polar byproducts. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Detection (MS) | ESI Positive/Negative Mode | Electrospray ionization is suitable for sulfonamides. The byproduct may not ionize well. |
| Detection (UV) | 254 nm | Aromatic rings of all components will absorb at this wavelength. |
Frequently Asked Questions (FAQs)
Q: Does the presence of two fluorine atoms make the C-S bond more or less stable?
The two fluorine atoms are strongly electron-withdrawing. This has a dual effect. On one hand, it strengthens the C-S bond through induction, making it less prone to certain types of cleavage. On the other hand, it increases the electrophilicity of the aryl ring and the sulfonyl group, which can make the molecule more susceptible to nucleophilic attack or reduction at the sulfur center, potentially facilitating desulfonylation under specific reductive conditions.[1]
Q: Is it possible to completely eliminate desulfonylation?
In many cases, yes. By carefully selecting reaction conditions—avoiding harsh reducing agents, extreme pH, excessive heat, and problematic catalysts—desulfonylation can often be suppressed to negligible levels (<1%). The key is to understand the potential cleavage mechanisms and design the experiment to circumvent them.
Q: I need to protect the sulfonamide nitrogen. Can the choice of protecting group influence C-S bond stability?
While standard N-protecting groups (e.g., Boc, Benzyl) are primarily designed to modulate the reactivity of the nitrogen, their electronic properties could have a minor, indirect influence on the sulfonyl group. However, the primary driver for C-S bond cleavage is almost always the external reagents and conditions rather than the nature of a remote N-protecting group. The deprotection step itself is a more common source of issues; for example, using a reductive method to remove a benzyl group could also cleave the C-S bond.
Troubleshooting Workflow
Use this decision tree to diagnose the potential cause of desulfonylation in your experiment.
Caption: A decision tree for troubleshooting desulfonylation.
References
- [Reserved for future use]
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- PMC - NIH.
- Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
- Wikipedia.
- ResearchGate. (2025). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PMC - PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- Who we serve. (2024).
- ResearchGate. (2025).
- Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- Organic Chemistry Portal.
- MIT Open Access Articles.
- [Reserved for future use]
- [Reserved for future use]
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- [Reserved for future use]
- [Reserved for future use]
- ResearchGate. (2019).
- CymitQuimica. CAS 13656-60-5: this compound.
- [Reserved for future use]
- PubMed. Rapid and Efficient Desulfonation Method for the Analysis of Glucosinolates by High-Resolution Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry.
- [Reserved for future use]
- [Reserved for future use]
- PMC - NIH. (2024).
- [Reserved for future use]
- PubMed. (2017).
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- 1. CAS 13656-60-5: this compound [cymitquimica.com]
- 2. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. youtube.com [youtube.com]
- 8. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Work-up Procedures for 2,4-Difluorobenzenesulfonamide
Welcome to the technical support center for 2,4-Difluorobenzenesulfonamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the work-up and purification of this important chemical intermediate. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity and yield.
Troubleshooting Guide
This section addresses specific, acute problems you may encounter during the work-up and purification of this compound. Each issue is presented with its likely causes and a set of actionable solutions.
Q1: My product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two primary reasons: the melting point of your compound (especially when impure) is lower than the boiling point of the solvent, or the concentration of impurities is so high that it disrupts crystal lattice formation.[1]
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the solution's saturation point. Allow this less-saturated solution to cool much more slowly.[1]
-
Lower the Temperature Drastically: Once the oil has been re-dissolved, try cooling the solution in an ice bath to shock it into crystallization. This may yield smaller, less pure crystals, but can be a starting point for a second recrystallization.[1]
-
Induce Crystallization: Attempt to induce crystal formation by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure this compound.[1][2]
Long-Term Strategy:
-
Change the Solvent System: The chosen solvent may be too nonpolar or its boiling point too high. For sulfonamides, solvent mixtures like isopropanol-water or ethanol-water are often highly effective.[1][3] Start by dissolving the crude product in the minimum amount of the hot alcohol, then slowly add hot water (the anti-solvent) until the solution just begins to turn cloudy. Let it cool slowly from there.
-
Pre-Purification: If the crude material is heavily contaminated, the impurities will actively prevent crystallization. Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel with an appropriate solvent to remove gross impurities before attempting recrystallization.
Q2: My final yield is disappointingly low after work-up and recrystallization. Where could I have lost my product?
Answer:
Significant product loss can occur at several stages of the work-up. Identifying the specific step is key to improving your yield.
Potential Causes & Solutions:
-
Incomplete Extraction: The sulfonamide may not have been fully extracted from the aqueous layer during the initial work-up. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, more organic-soluble form. Perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL) to maximize recovery.
-
Using Too Much Recrystallization Solvent: The most common cause of low recovery is adding an excessive amount of solvent during recrystallization. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the apparatus cools down too quickly.[1]
-
Multiple Transfers: Every time you transfer the solid material from one container to another, some loss is inevitable.[1] Plan your workflow to minimize the number of transfers.
Q3: My recrystallization solution has cooled, but no crystals have formed. What should I do?
Answer:
The absence of crystal formation typically points to one of two scenarios: the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to begin crystallization.[1]
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution is primed for crystallization but needs a trigger.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[1][2]
-
Seeding: Add a tiny crystal ("seed crystal") from a previous successful batch. This provides a perfect template for further crystal growth.[2]
-
-
Increase Saturation: If induction methods fail, your solution is likely not saturated enough.
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent. Allow it to cool again. Be careful not to reduce the volume too much, which could cause the product to "oil out."
-
Lower the Temperature: Place the flask in an ice-water bath for 15-20 minutes to significantly decrease the solubility of the compound and force crystallization.[2]
-
Add an Anti-Solvent: If you are using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water) dropwise until the solution becomes persistently cloudy, then allow it to stand.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard procedure for the initial aqueous work-up after synthesizing this compound from 2,4-difluorobenzenesulfonyl chloride?
Answer:
A standard work-up is designed to quench the reaction and separate the desired product from unreacted starting materials, catalysts, and salts. The typical reaction involves reacting 2,4-difluorobenzenesulfonyl chloride with an ammonia source.
The key is the dilute acid wash, which protonates any remaining basic ammonia to form ammonium chloride, making it highly water-soluble and easily removed into the aqueous phase.
Q2: How can I effectively remove unreacted 2,4-difluorobenzenesulfonyl chloride starting material?
Answer:
2,4-Difluorobenzenesulfonyl chloride is a reactive compound that can be readily removed during the work-up.[4][5] The sulfur-chlorine bond is susceptible to hydrolysis. During the aqueous quench and subsequent washes, especially if a dilute base (like a sodium bicarbonate wash) is included, the sulfonyl chloride will hydrolyze to the corresponding 2,4-difluorobenzenesulfonic acid. This sulfonic acid is highly polar and water-soluble, ensuring it partitions into the aqueous layers and is separated from your desired, less polar sulfonamide product which remains in the organic solvent.[6]
Q3: What are the best solvent systems for recrystallizing this compound for high purity?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For sulfonamides, single-solvent systems can work, but mixed-solvent systems often provide superior results by allowing for finer control over solubility.
| Solvent System | Type | Rationale & Notes |
| Isopropanol/Water | Mixed (Solvent/Anti-solvent) | Excellent choice.[1][3] Dissolve crude product in a minimum of hot isopropanol, then add hot water dropwise until turbidity persists. Cool slowly. |
| Ethanol/Water | Mixed (Solvent/Anti-solvent) | Similar to isopropanol/water, very effective for many sulfonamides.[1][7] |
| Methanol | Single | Methanol can be an effective solvent.[8][9] Ensure slow cooling to promote the growth of large, pure crystals. |
| Ethyl Acetate/Hexanes | Mixed (Solvent/Anti-solvent) | A more nonpolar option. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. Useful if polar impurities are the main issue. |
Pro-Tip: Always perform small-scale test crystallizations with a few milligrams of your crude product in different solvent systems to identify the optimal one before committing your entire batch.
Q4: My final product looks clean, but how can I definitively check its purity?
Answer:
Visual inspection is not sufficient. Standard analytical techniques are required to confirm the purity and identity of your this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) provides a more quantitative measure of the melting point and purity.[10]
-
Thin Layer Chromatography (TLC): A quick and easy way to check for impurities. A pure compound should ideally show a single spot. Run the crude material and the recrystallized product side-by-side for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools to confirm the structure and identify any residual solvents or organic impurities.
-
Gas or Liquid Chromatography (GC/HPLC): These methods can separate and quantify impurities with high precision, providing a percentage purity value for your final product.
Key Experimental Protocols
Protocol 1: General Aqueous Extraction
-
Quench: Slowly pour the crude reaction mixture into a beaker containing crushed ice or cold water.
-
Dilute: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use enough solvent to fully dissolve the product and create a manageable volume.
-
Acid Wash: Add a 1M HCl solution, stopper the funnel, and invert gently several times to mix (do not shake vigorously to avoid emulsions). Vent frequently. Drain the lower aqueous layer.
-
Neutral Wash: Add deionized water to the organic layer, mix, and drain the aqueous layer.
-
Brine Wash: Add a saturated solution of NaCl (brine). This helps remove residual water from the organic layer and breaks up any emulsions that may have formed. Mix and drain the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolate: Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude solid.
Protocol 2: Recrystallization from an Isopropanol/Water System
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol needed to just dissolve the solid completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.[2]
-
Add Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Clarify: Add one or two drops of hot isopropanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/water mixture to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter, then transfer them to a watch glass for final drying in a vacuum oven.
Troubleshooting Crystallization: A Decision Workflow
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Sulfonamide purification process. Google Patents.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
- Recrystallization of Sulfanilamide. Scribd.
- What is the best extraction method of sulfonamides group from honey samples? ResearchGate.
- The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. ResearchGate.
- 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273. PubChem.
- 2,4-Difluorobenzenesulfonyl chloride 97 13918-92-8. Sigma-Aldrich.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluorobenzenesulfonyl chloride 97 13918-92-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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Validation & Comparative
A Comparative Guide to 2,4-Difluorobenzenesulfonamide and 4-Fluorobenzenesulfonamide in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Benzenesulfonamides, a cornerstone of many therapeutic agents, are frequently subjected to fluorination to modulate their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two key fluorinated building blocks: 2,4-Difluorobenzenesulfonamide and 4-fluorobenzenesulfonamide. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic and drug discovery endeavors.
Structural and Physicochemical Properties: A Tale of Two Fluorines
The primary distinction between this compound and 4-fluorobenzenesulfonamide lies in the additional fluorine atom at the 2-position of the benzene ring in the former. This seemingly subtle structural change has significant implications for the molecule's electronic and conformational properties, which in turn influence its biological activity and synthetic utility.
| Property | This compound | 4-Fluorobenzenesulfonamide | Source(s) |
| Molecular Formula | C₆H₅F₂NO₂S | C₆H₆FNO₂S | [2] |
| Molecular Weight | 193.17 g/mol | 175.18 g/mol | [2] |
| Appearance | White to almost white powder/crystal | White to almost white powder/crystal | [2][3] |
| Melting Point | 154-158 °C | 124-129 °C | [2][3] |
| CAS Number | 13656-60-5 | 402-46-0 | [2] |
The higher melting point of this compound can be attributed to stronger intermolecular forces arising from the increased polarity and altered crystal packing due to the additional fluorine atom.
The Impact of Fluorination on Biological Activity: A Focus on Carbonic Anhydrase Inhibition
A primary application for both this compound and 4-fluorobenzenesulfonamide is in the synthesis of carbonic anhydrase (CA) inhibitors.[4][5][6] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[7] The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of CA.
The substitution pattern of fluorine on the benzenesulfonamide ring can drastically alter the binding affinity and isoform selectivity of the resulting inhibitor.[5] While a direct head-to-head comparison of inhibitors derived solely from this compound and 4-fluorobenzenesulfonamide is not extensively documented in a single study, the broader literature on fluorinated benzenesulfonamides allows for a reasoned analysis.
Generally, fluorination of the benzene ring increases the acidity of the sulfonamide proton, which can lead to stronger binding to the zinc ion in the CA active site.[5] The additional electron-withdrawing fluorine atom in the 2-position of this compound is expected to further enhance this effect compared to the monosubstituted 4-fluorobenzenesulfonamide.
Comparative Performance Data (Synthesized from Literature)
The following table presents a synthesized comparison of the inhibitory activities of benzenesulfonamide derivatives with different fluorination patterns against various human carbonic anhydrase (hCA) isoforms. This data is collated from studies on series of fluorinated benzenesulfonamides and serves to illustrate the potential impact of mono- versus di-fluorination.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source(s) |
| Benzenesulfonamide (unsubstituted) | Moderate Inhibition | Moderate Inhibition | Low Nanomolar | Low Nanomolar | [5][6] |
| 4-Fluorobenzenesulfonamide derivatives | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [6] |
| Di- and Tri-fluorinated benzenesulfonamides | Generally higher affinity than mono-fluoro | Nanomolar inhibitors | Nanomolar inhibitors | Nanomolar inhibitors | [4] |
Note: The inhibitory constants (Kᵢ) are presented as ranges as they are highly dependent on the specific substitutions on the sulfonamide nitrogen.
The data suggests that increasing the degree of fluorination on the benzenesulfonamide ring can lead to more potent inhibition of tumor-associated isoforms like hCA IX and XII.[4][6] This makes di- and poly-fluorinated benzenesulfonamides, such as this compound, particularly attractive starting materials for the development of anticancer agents.[8]
Experimental Protocol: Synthesis of a Carbonic Anhydrase Inhibitor
To provide a practical context for the application of these reagents, a representative protocol for the synthesis of a carbonic anhydrase inhibitor via a "click chemistry" approach is detailed below. This method is adaptable for both this compound and 4-fluorobenzenesulfonamide.[5][6]
Workflow for Synthesis of Azido-Substituted Sulfonamides and Subsequent Click Reaction
Caption: Synthetic workflow for a carbonic anhydrase inhibitor.
Step-by-Step Methodology:
-
Synthesis of the Azido-Sulfonamide Intermediate:
-
To a solution of the chosen fluorinated benzenesulfonamide (1 equivalent) in a suitable solvent (e.g., DMF), add potassium carbonate (2 equivalents) and 2-bromoethanol (1.2 equivalents).
-
Heat the reaction mixture at 80°C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting alcohol intermediate in a suitable solvent (e.g., DMF) and add sodium azide (1.5 equivalents).
-
Heat the mixture at 80°C for 6-12 hours.
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography to obtain the azido-sulfonamide.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, dissolve the azido-sulfonamide (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in a mixture of t-butanol and water (1:1).
-
Add a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Causality of Experimental Choices and Mechanistic Insights
The choice of a "click chemistry" approach is deliberate. The copper-catalyzed azide-alkyne cycloaddition is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[5][6] This modularity allows for the rapid synthesis of a library of inhibitor candidates by simply varying the terminal alkyne.
The rationale for fluorination extends beyond simply increasing acidity. The fluorine atoms can engage in favorable orthogonal multipolar interactions with protein residues in the active site, potentially enhancing binding affinity and selectivity.[9] Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.[1]
The Role of Carbonic Anhydrase in Tumorigenesis and its Inhibition
Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.
This diagram illustrates how the hypoxic conditions in a tumor lead to the upregulation of CA IX. This enzyme then contributes to an acidic extracellular environment, which promotes tumor growth and metastasis. Fluorinated benzenesulfonamide inhibitors block the activity of CA IX, thereby counteracting this process.
Conclusion and Future Outlook
Both this compound and 4-fluorobenzenesulfonamide are valuable and versatile building blocks in drug discovery. The choice between them will depend on the specific therapeutic target and the desired pharmacological profile.
-
4-Fluorobenzenesulfonamide serves as an excellent starting point for introducing the beneficial effects of fluorination, such as increased binding affinity and improved metabolic stability.[3] It is a widely used intermediate in the synthesis of antibacterials, antivirals, and agrochemicals.[3]
-
This compound , with its additional fluorine atom, offers the potential for even greater potency, particularly in targeting enzymes where enhanced acidity of the sulfonamide proton is beneficial. The difluorination pattern can also provide more opportunities for specific interactions within a protein binding pocket and may offer advantages in fine-tuning selectivity and pharmacokinetic properties.
The continued exploration of differentially fluorinated benzenesulfonamides is a promising avenue for the development of novel therapeutics. As our understanding of the nuanced effects of fluorine in drug-receptor interactions grows, so too will our ability to rationally design more effective and safer medicines.
References
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- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828. [Link]
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Bonavita, C. D., et al. (2019).
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The 2,4-Difluorobenzenesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Within this context, the 2,4-difluorobenzenesulfonamide moiety has emerged as a privileged scaffold, lending its unique electronic properties to a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their anticancer, antimicrobial, and enzyme inhibitory activities. Experimental data and detailed protocols are provided to support the findings and empower researchers in the rational design of novel therapeutics.
Anticancer Activity: Targeting Key Pathways in Malignancy
The this compound core has been successfully integrated into potent anticancer agents, particularly as inhibitors of protein kinases that drive oncogenic signaling.[1][2][3][4][5] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the pKa of the sulfonamide nitrogen and modulate interactions with the target protein.
Comparative Analysis of Anticancer Potency
A notable example of this scaffold's application is in the development of selective Raf inhibitors.[6] The SAR data for a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives highlight the critical contributions of various substituents to their anticancer efficacy.
| Compound ID | R Group (on sulfonamide) | B-Raf (V600E) IC50 (nM)[6] | Colo205 Cell Proliferation IC50 (nM)[6] |
| 1a | Phenyl | 150 | >10,000 |
| 1b | 4-Chlorophenyl | 25 | 850 |
| 1c | 3-Pyridyl | 8 | 150 |
| 1d | 4-Pyridyl | 12 | 280 |
Analysis of Structure-Activity Relationship:
The data clearly demonstrate that the nature of the R group attached to the sulfonamide is a key determinant of both enzymatic and cellular activity.
-
Aromatic System: Replacement of a simple phenyl group (1a) with a 4-chlorophenyl (1b) or a pyridyl ring (1c, 1d) significantly enhances potency. This suggests that the electronic properties and hydrogen bonding potential of this region are crucial for interaction with the kinase.
-
Heterocyclic Rings: The pyridyl derivatives (1c and 1d) exhibit the most potent B-Raf inhibition and antiproliferative activity, with the 3-pyridyl analog (1c) being the most effective. This indicates that the position of the nitrogen atom in the pyridine ring is important for optimal binding.
The mechanism of action for many sulfonamide-based anticancer agents involves the induction of apoptosis.[3][4] This can be assessed through various methods, including Western blot analysis of key apoptotic proteins.
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell viability in response to a test compound.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., Colo205)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This protocol describes the detection of cleaved caspase-3, a key marker of apoptosis, in cells treated with a this compound derivative.[12][13][14][15][16]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Simplified intrinsic apoptosis pathway induced by a kinase inhibitor.
Antimicrobial Activity: Combating Bacterial Resistance
The sulfonamide functional group has a long history in antimicrobial chemotherapy, and the introduction of fluorine atoms can enhance this activity.[17][18][19][20][21][22] While extensive SAR studies specifically on this compound derivatives are less common, related structures provide valuable insights. For instance, studies on N-substituted p-fluorobenzenesulfonamides have shown that the nature of the substituent on the aniline ring plays a crucial role in antibacterial activity.[19]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of sulfonamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Substituent on Aniline Ring | General Activity Trend[19] |
| p-Fluorobenzenesulfonanilide | Chloro and trifluoromethyl groups | Increased activity against Gram-positive bacteria |
| p-Fluorobenzenesulfonanilide | Unsubstituted | Lower activity |
Analysis of Structure-Activity Relationship:
The presence of electron-withdrawing groups like chloro and trifluoromethyl on the aniline portion of the molecule appears to enhance activity against Gram-positive bacteria.[19] This suggests that these groups may improve the compound's ability to penetrate the bacterial cell wall or interact with its molecular target, which is often dihydropteroate synthase in the folate biosynthesis pathway.
Experimental Protocol
This is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.
Enzyme Inhibition: A Broad Spectrum of Targets
Beyond their roles in anticancer and antimicrobial therapies, sulfonamide derivatives are known to inhibit a wide range of enzymes.[1][2][3][4][5][23][24][25][26][27][28] The this compound moiety can serve as a key pharmacophore for interacting with the active sites of various enzymes, including protein kinases, as discussed earlier.
The development of small molecule protein kinase inhibitors is a major area of cancer drug discovery.[24][26][27][28] Many of these inhibitors target the ATP-binding site of the kinase. The 2,4-difluorophenyl group can form important interactions within this pocket.
Logical Relationships in Kinase Inhibition
Caption: Logical relationship between chemical structure and biological activity.
Conclusion
The this compound scaffold is a versatile and valuable component in the design of novel therapeutic agents. Its unique electronic properties, conferred by the two fluorine atoms, significantly influence the biological activity of its derivatives. As demonstrated in this guide, systematic modifications to this core structure can lead to potent and selective inhibitors of various biological targets, including protein kinases and bacterial enzymes. The provided experimental protocols and SAR analyses offer a framework for researchers to further explore the potential of this privileged scaffold in the development of next-generation drugs for a range of diseases.
References
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry. [Link]
- Anticancer and Antiviral Sulfonamides. Bentham Science. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Determination of Caspase Activ
- MTT Proliferation Assay Protocol.
- Cytotoxicity MTT Assay Protocols and Methods.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity]. PubMed. [Link]
- What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. PubMed. [Link]
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Structures of novel 1,2,4-triazine sulfonamides and sulfonamide derivatives with anticancer activity.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]
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- Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. MDPI. [Link]
- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]
- Synthesis and antimicrobial activity of new substituted fused 1,2,4-triazole deriv
- Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine deriv
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A Comparative Guide to the Validation of Kinase Inhibition by 2,4-Difluorobenzenesulfonamide Analogs
<
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Kinase Inhibition and the Rise of Sulfonamide Analogs
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, making them a primary focus for drug discovery, especially in the fields of oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of many diseases, driving the urgent need for potent and selective inhibitors. Among the various chemical scaffolds explored, sulfonamide derivatives have emerged as a versatile and promising class of compounds in cancer therapy, capable of targeting a spectrum of cancer-associated enzymes.[2][3]
The 2,4-difluorobenzenesulfonamide moiety, in particular, is a key structural feature in several successful kinase inhibitors. This guide provides a comprehensive, in-depth comparison of the validation methodologies for kinase inhibition by analogs built upon this scaffold. We will delve into the causality behind experimental choices, emphasizing the importance of a self-validating system to ensure scientific integrity.
The Sulfonamide Scaffold: A Privileged Structure in Kinase Inhibition
The sulfonamide group's ability to act as a competitive inhibitor is central to its mechanism of action.[4][5][] In the context of kinase inhibition, this often involves mimicking the phosphate-binding region of ATP, the universal phosphate donor for kinase reactions. This competitive inhibition disrupts critical signaling pathways involved in cancer progression.[2]
One of the most prominent examples of a this compound-containing drug is Vemurafenib (PLX4032).[7] This compound is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in a significant percentage of melanomas.[7][8][9][10] The success of molecules like Vemurafenib and Dabrafenib has solidified the importance of this chemical class in targeted cancer therapy.[11][12]
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes often targeted by kinase inhibitors.[1]
Validating Kinase Inhibition: A Multi-Faceted Approach
The validation of a novel kinase inhibitor is a rigorous process that requires a combination of in vitro and cell-based assays. This dual approach is essential because while biochemical assays offer precision, they may not fully capture the complexities of cellular interactions.[13]
1. In Vitro Kinase Assays: The First Line of Assessment
In vitro kinase assays are the initial step in characterizing the inhibitory potential of a compound.[1] These assays directly measure the enzymatic activity of a purified kinase in a controlled environment. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based methods.
Common In Vitro Assay Formats:
-
Radiometric Assays: These traditional assays utilize 32P-labeled ATP to measure the incorporation of phosphate into a substrate.
-
Fluorescence-Based Assays: These methods, such as TR-FRET, measure the phosphorylation of a substrate through changes in fluorescence, offering a non-radioactive alternative.[1]
-
Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15]
Experimental Protocol: A Universal In Vitro Kinase Assay (Fluorescence-Based) [1]
-
Reagent Preparation:
-
Prepare a kinase buffer solution.
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare serial dilutions of the this compound analog.
-
Prepare a solution of the kinase substrate and ATP.
-
-
Assay Procedure:
-
Add the diluted kinase and the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Plot the signal against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: A generalized workflow for a typical in vitro kinase assay.
2. Cell-Based Assays: Assessing Efficacy in a Physiological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's activity within a living system.[16][17] These assays provide critical information on cell permeability, off-target effects, and the overall impact on cellular signaling pathways.[13][18]
Common Cell-Based Assay Formats:
-
Phosphorylation Assays: These assays measure the phosphorylation status of downstream substrates to determine the effect of the inhibitor on the kinase signaling pathway.[18]
-
Cell Viability/Proliferation Assays: These assays assess the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on the targeted kinase.[11]
Experimental Protocol: Western Blotting for Downstream Substrate Phosphorylation [19][20]
-
Cell Culture and Treatment:
-
Culture cancer cell lines known to be dependent on the target kinase.
-
Treat the cells with varying concentrations of the this compound analog for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., p-ERK and total ERK for the MAPK pathway).
-
Incubate with a secondary antibody conjugated to a detectable enzyme.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Comparative Analysis of this compound Analogs
The true measure of a novel kinase inhibitor lies in its potency and selectivity. This section provides a comparative overview of well-characterized this compound analogs, Vemurafenib and Dabrafenib, against their primary target, BRAF V600E.
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| Primary Targets | ||
| B-Raf (V600E) | 31[9] | 0.8[11][12] |
| B-Raf (wild-type) | 100[9][11] | 3.2[11][12] |
| c-Raf | 48[9][11] | 5.0[11][12] |
| Selected Off-Targets | ||
| ACK1 | 19[9][11] | - |
| FGR | 63[11] | - |
| KHS1 | 51[11] | - |
| SRMS | 18[11] | - |
| CDK16 | No significant inhibition[11] | Potent Inhibition[11] |
| NEK9 | No significant inhibition[11] | Potent Inhibition[11] |
| SIK2 | - | <100[11] |
Note: IC50 values can vary depending on the assay conditions. This table is a representative summary.
Ensuring Trustworthiness: The Importance of Selectivity Profiling
A critical aspect of kinase inhibitor validation is determining its selectivity profile.[21][22] Broad-spectrum kinase inhibition can lead to off-target effects and toxicity. Kinase selectivity profiling services offer comprehensive screening against large panels of kinases to identify potential off-target interactions.[13][21] This is crucial for de-risking a compound during drug development.
Caption: A decision tree for the validation of a novel kinase inhibitor.
Conclusion: A Rigorous Path to Validated Kinase Inhibitors
The validation of this compound analogs as kinase inhibitors is a meticulous process that demands a combination of robust in vitro and cell-based assays, complemented by comprehensive selectivity profiling. By understanding the underlying principles and experimental designs, researchers can confidently identify and advance promising candidates for the next generation of targeted therapies. This guide serves as a foundational resource for navigating the complexities of kinase inhibitor validation, ensuring both scientific rigor and the potential for clinical success.
References
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- BRAF (V600E)
- Kinase Profiling Services. Luceome Biotechnologies. [Link]
- Spotlight: Cell-based kinase assay form
- Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed. [Link]
- In vitro NLK Kinase Assay. PMC. [Link]
- Cell-based Kinase Assays. Profacgen. [Link]
- B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]
- Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies.
- In vitro kinase assay. Bio-protocol. [Link]
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metast
- Kinase Activity Assay.
- In vitro kinase assay v1.
- Kinase activity assays: exploring methods for assessing enzyme function. Interchim. [Link]
- Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The EMBO Journal. [Link]
- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. [Link]
- MEK1 Kinase Assay Protocol. SignalChem. [Link]
- Vemurafenib is a First-in-class B-RAF Inhibitor for Melanoma Research. Active Biopharma. [Link]
- The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. PubMed. [Link]
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- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
- BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [Link]
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]
- Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Immunology. [Link]
- Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. PubMed Central. [Link]
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A Comparative Guide to the Selectivity of 2,4-Difluorobenzenesulfonamide-Based RAF Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount. This guide provides an in-depth, objective comparison of the selectivity of prominent 2,4-Difluorobenzenesulfonamide-based inhibitors targeting the RAF kinase family, a critical node in the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway. By synthesizing technical data with field-proven insights, this document aims to elucidate the nuances of inhibitor performance and provide a practical framework for their evaluation.
The Central Role of the RAF/MEK/ERK Pathway in Oncology
The RAS/RAF/MEK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations in components like BRAF, is a hallmark of numerous cancers, most notably melanoma.[4][5] The discovery of the V600E mutation in BRAF, which leads to constitutive kinase activation, has spurred the development of targeted inhibitors aimed at abrogating this oncogenic signaling.[4][5]
The this compound scaffold has proven to be a privileged structure in the design of potent and selective RAF inhibitors. This guide will focus on a comparative analysis of key examples from this class, including Vemurafenib (PLX4032), its precursor PLX4720, RAF265 (CHIR-265), and a promising series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.
Visualizing the RAF/MEK/ERK Signaling Pathway
To fully appreciate the mechanism of action and potential off-target effects of these inhibitors, a detailed understanding of the RAF/MEK/ERK pathway is essential. The following diagram illustrates the key components and regulatory feedback loops of this cascade.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution series.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying and quantifying the engagement of a drug with its target protein within the complex environment of a living cell. [6][7][8][9]The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol for Intact Cells with Western Blot Readout:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Clinical Implications and Future Directions
The selectivity profile of a this compound-based RAF inhibitor has significant clinical implications. Vemurafenib, despite its success in treating BRAFV600E-mutant melanoma, is associated with side effects such as the development of cutaneous squamous cell carcinomas, which is thought to be due to paradoxical activation of the MAPK pathway in BRAF wild-type cells. [10]The clinical development of RAF265 was halted due to insufficient efficacy at tolerable doses. [11]The high selectivity of newer generation inhibitors, such as the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series, may mitigate such off-target effects and lead to a better therapeutic window.
As our understanding of the complexities of the kinome and cellular signaling networks deepens, the rational design of highly selective inhibitors will continue to be a cornerstone of targeted therapy. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of inhibitor selectivity, enabling the development of safer and more effective cancer therapeutics.
References
- Whittaker, S. R., Theurillat, J. P., Van Allen, E., Wagle, N., Hsiao, J., Cowley, G. S., ... & Garraway, L. A. (2010). A genome-scale RNAi screen implicates NF1 loss in resistance to RAF inhibition. Cancer discovery, 1(1), 64-77. [11]37. Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596-599. [8]38. Holderfield, M., Deuker, M. M., Bollag, G., & McCormick, F. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature reviews Cancer, 14(7), 455-467. [5]39. Ribas, A., & Flaherty, K. T. (2011). BRAF targeted therapy changes the treatment paradigm in melanoma. Nature reviews Clinical oncology, 8(7), 426-433. [24]40. Pratilas, C. A., & Solit, D. B. (2012). Targeting the mitogen-activated protein kinase pathway: the view from the outside. Clinical Cancer Research, 18(8), 2139-2141.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Drug Discovery
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzenesulfonamides, offering a technical resource for researchers, scientists, and professionals in drug development. By exploring the causal relationships behind experimental observations and providing validated protocols, we aim to illuminate the strategic advantages of fluorine incorporation in this critical class of therapeutic agents.
Introduction: The Strategic Role of Fluorine in a Privileged Scaffold
Benzenesulfonamides represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs, including diuretics, anti-diabetic agents, and a vast array of carbonic anhydrase inhibitors used to treat glaucoma and certain cancers.[1][2] The versatility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties.
One of the most powerful strategies in modern drug design is the selective incorporation of fluorine atoms into a lead compound.[3][4] Owing to its unique intrinsic properties—small size, high electronegativity, and the ability to form a strong bond with carbon—fluorine is not merely a hydrogen isostere.[5][6] Its introduction can profoundly alter a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, metabolic stability, and bioavailability.[3][7] This guide will dissect these effects through a direct comparison of fluorinated benzenesulfonamides with their non-fluorinated parent compounds.
Comparative Synthesis Strategies
The synthetic accessibility of both compound classes is a key consideration. While the core synthesis of the sulfonamide moiety is similar, the introduction of fluorine requires specific strategies.
General Synthesis of Non-Fluorinated Benzenesulfonamides: The most common laboratory-scale synthesis involves the electrophilic chlorosulfonation of a substituted benzene ring, followed by amination. This is a robust and well-established multi-step process.
General Synthesis of Fluorinated Benzenesulfonamides: The approach to fluorinated analogues depends on the desired substitution pattern. One common method involves starting with a pre-fluorinated benzene derivative and following a similar chlorosulfonation-amination sequence.[8] Alternatively, late-stage fluorination techniques can be employed, although these can be more challenging. The choice of starting material is critical for achieving the target molecule efficiently.
Caption: General synthetic workflows for benzenesulfonamides.
Impact on Physicochemical Properties
The introduction of fluorine causes predictable and significant shifts in key physicochemical parameters that govern a drug's behavior.
Acidity (pKa)
The primary sulfonamide group (-SO₂NH₂) is a weak acid. For it to act as a high-affinity binder to many targets, such as the zinc ion in carbonic anhydrases, it must be deprotonated to the sulfonamidate anion (-SO₂NH⁻).[9] Fluorine's potent inductive electron-withdrawing effect stabilizes this anionic form, thereby increasing the acidity (i.e., lowering the pKa) of the sulfonamide proton.[5][10] This enhancement can be substantial, often by several pH units, which significantly increases the population of the active, ionized form of the inhibitor at physiological pH.[10][11]
Lipophilicity (logP)
Lipophilicity, measured as the logarithm of the partition coefficient (logP), is critical for membrane permeability and overall pharmacokinetics. The effect of fluorine on logP is nuanced. While a single fluorine atom often increases lipophilicity compared to a hydrogen atom, polyfluorination, particularly in the form of a trifluoromethyl (-CF₃) group, can decrease it.[5] This allows for the strategic modulation of a compound's solubility and permeability profile.[6]
Comparative Data Summary
| Property | Non-Fluorinated Benzenesulfonamide | 4-Fluoro-benzenesulfonamide | Causality of Fluorine Introduction |
| pKa | ~10.1[12] | ~8.05[12] | Strong inductive electron withdrawal by fluorine stabilizes the sulfonamidate anion, increasing acidity.[10] |
| logP | 1.13 (Calculated) | 1.29 (Calculated) | The electronegative fluorine atom can increase lipophilicity in certain contexts by altering the molecule's surface properties. |
Note: logP values are calculated estimates for comparison, as experimental values can vary with conditions. The trend is illustrative.
Pharmacokinetic Profile: The Metabolic Stability Advantage
One of the most celebrated roles of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[3][7]
-
Blocking Metabolic Oxidation: Aromatic rings and alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block this process. The carbon-fluorine (C-F) bond is significantly stronger (~108-116 kcal/mol) than a carbon-hydrogen (C-H) bond (~96-101 kcal/mol), making it much less prone to enzymatic cleavage.[5]
Pharmacodynamics: Enhancing Target Affinity and Selectivity
Fluorination can significantly improve how a drug interacts with its biological target. This is particularly well-documented for benzenesulfonamide-based carbonic anhydrase (CA) inhibitors.
The binding of a benzenesulfonamide inhibitor to the active site of carbonic anhydrase is a multi-point interaction. The ionized sulfonamide coordinates with the catalytic Zn²⁺ ion, while the aryl ring engages with hydrophobic and hydrophilic residues.
Caption: Key interactions of benzenesulfonamide inhibitors in the CA active site.
Fluorine enhances this binding through two primary mechanisms:
-
pKa Modulation: As discussed, lowering the pKa increases the concentration of the high-affinity anionic species at physiological pH, driving the binding equilibrium towards the enzyme-inhibitor complex.[10][12]
-
Favorable Electrostatic Interactions: The polarized C-F bond can form favorable orthogonal multipolar interactions with the peptide backbone or other residues in the active site, adding to the overall binding free energy.[7]
Numerous studies on substituted tri- and tetrafluorobenzenesulfonamides have demonstrated that these compounds act as high-affinity, nanomolar inhibitors of various CA isoforms, including those associated with tumors like CA IX and CA XII.[15][16] The strategic placement of fluorine and other substituents can also confer remarkable isoform selectivity, which is crucial for minimizing off-target effects.[15]
Experimental Protocol: Determining Inhibitory Affinity via Isothermal Titration Calorimetry (ITC)
To provide a self-validating and quantitative comparison, Isothermal Titration Calorimetry (ITC) is an indispensable tool. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Objective: To compare the binding thermodynamics of a non-fluorinated benzenesulfonamide and its fluorinated analogue to a target protein (e.g., human Carbonic Anhydrase II).
Materials:
-
Purified recombinant human Carbonic Anhydrase II (hCA II) at a concentration of ~10-20 µM in ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Non-fluorinated benzenesulfonamide stock solution (~100-200 µM) in ITC buffer.
-
Fluorinated benzenesulfonamide stock solution (~100-200 µM) in ITC buffer.
-
Isothermal Titration Calorimeter.
Methodology:
-
Preparation:
-
Thoroughly dialyze the protein against the ITC buffer to ensure buffer matching.
-
Prepare the ligand solutions (both sulfonamides) by dissolving them in the final dialysis buffer to minimize heats of dilution. Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm) and the reference power.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell (~200 µL).
-
Load the ligand solution into the injection syringe (~40 µL).
-
-
Titration Experiment:
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change (µcal) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kₐ (and thus Kₔ), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
-
Comparison:
-
Execute the identical protocol for both the fluorinated and non-fluorinated compounds. A higher Kₐ (lower Kₔ) for the fluorinated analogue provides direct, quantitative evidence of its enhanced binding affinity.[12]
-
Conclusion
The strategic fluorination of the benzenesulfonamide scaffold is a powerful and validated approach in drug discovery. It is not merely an act of atomic substitution but a precise tool for rationally modulating multiple molecular properties simultaneously. Compared to their non-fluorinated counterparts, fluorinated benzenesulfonamides frequently exhibit superior profiles characterized by:
-
Increased Acidity (Lower pKa): Enhancing the population of the active, ionized species.
-
Enhanced Metabolic Stability: Blocking CYP-mediated oxidation and improving bioavailability.
-
Greater Target Affinity: Resulting from both pKa modulation and favorable electrostatic interactions.
-
Improved Isoform Selectivity: Allowing for finer control over the biological effect.
While the synthesis of fluorinated compounds may require specialized starting materials, the profound benefits to the overall pharmacological profile often justify the investment. The judicious application of fluorine continues to be a cornerstone of modern medicinal chemistry, transforming promising leads into effective therapeutic agents.
References
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- Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
- ResearchGate. (n.d.). Results of metabolic stability study.
- Al-Ostoot, F. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27575-27591. [Link]
- Khan, I., et al. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. SciSpace. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Difluorobenzenesulfonamide Compounds as Raf Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the ultimate test of efficacy lies in the complex biological milieu of an in vivo system. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, a class of potent and selective Raf inhibitors. By examining the experimental data, we aim to illuminate the critical transition from laboratory assays to preclinical models, offering insights into the structure-activity relationships and the factors that govern the translation of in vitro potency to in vivo therapeutic effect.
The Rationale: Targeting the MAPK Pathway with Selective Raf Inhibition
The mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal pathway regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the B-Raf proto-oncogene, is a hallmark of numerous cancers, including melanoma and colorectal cancer. The V600E mutation in B-Raf (B-RafV600E) is particularly prevalent, making it a prime target for therapeutic intervention. The 2,4-difluorobenzenesulfonamide scaffold has emerged as a promising starting point for the development of selective B-Raf inhibitors. The compounds discussed herein were designed to potently and selectively inhibit the B-RafV600E mutant kinase, thereby suppressing downstream signaling and inhibiting the growth of B-RafV600E-driven tumors.
Visualizing the Mechanism and Experimental Approach
To understand the context of the experimental data, it is crucial to visualize both the targeted biological pathway and the workflow of the efficacy assessment.
Caption: The MAPK signaling pathway and the point of intervention for this compound Raf inhibitors.
Caption: Experimental workflow for assessing the in vitro and in vivo efficacy of this compound Raf inhibitors.
In Vitro Efficacy: Potency and Selectivity at the Molecular and Cellular Level
The initial evaluation of the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series focused on their ability to inhibit the B-RafV600E kinase and suppress the proliferation of cancer cells harboring this mutation.
Experimental Protocol: B-RafV600E Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the isolated B-RafV600E enzyme.
-
Methodology: A biochemical kinase assay was employed, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology.
-
Procedure: a. The B-RafV600E enzyme, a peptide substrate, and ATP are combined in a reaction buffer. b. The test compounds are added in a series of dilutions. c. The reaction is incubated to allow for substrate phosphorylation. d. A detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody) is added. e. The signal, which is proportional to the extent of phosphorylation, is measured. f. IC50 values are calculated from the dose-response curves.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the IC50 of the compounds for inhibiting the growth of cancer cell lines with either mutant (B-RafV600E) or wild-type B-Raf (B-RafWT).
-
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used.
-
Procedure: a. Cancer cells (e.g., Colo205 with B-RafV600E and HCT116 with B-RafWT) are seeded in 96-well plates. b. The cells are treated with a range of concentrations of the test compounds. c. After a defined incubation period (e.g., 72 hours), a reagent that measures metabolic activity or ATP content (surrogates for cell viability) is added. d. The signal is read using a plate reader. e. IC50 values are determined from the resulting dose-response curves.
In Vitro Data Summary
The following table summarizes the in vitro activity of a selection of the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[1]
| Compound | B-RafV600E Kinase IC50 (µM) | Colo205 (B-RafV600E) Cell Proliferation IC50 (µM) | HCT116 (B-RafWT) Cell Proliferation IC50 (µM) |
| 3a | Not Reported | 2.103 | > 10 |
| 3s | Not Reported in this table, but described as potent | Potent (specific value not in table) | Less potent than against Colo205 |
Note: The primary source describes the compounds as having low nanomolar IC50 values against B-RafV600E.[1][2][3][4]
The in vitro data clearly demonstrate that these compounds are potent inhibitors of the B-RafV600E kinase and selectively inhibit the proliferation of cancer cells harboring this mutation. The significantly higher IC50 values against B-RafWT cell lines indicate a desirable therapeutic window, minimizing potential off-target effects on cells with the normal B-Raf protein. Compound 3s was identified as a particularly promising candidate based on its potent and selective in vitro activity.[1][2][3][4]
In Vivo Efficacy: Translating Potency to Antitumor Activity
The true test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. Compound 3s was advanced to in vivo studies to assess its antitumor efficacy and pharmacokinetic properties.
Experimental Protocol: Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor activity of compound 3s in a mouse model of human colorectal cancer.
-
Methodology: A subcutaneous xenograft model using immunodeficient mice is established.
-
Procedure: a. Colo205 human colorectal cancer cells (B-RafV600E) are injected subcutaneously into the flank of nude mice. b. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives compound 3s orally at a specified dose and schedule. d. The control group receives the vehicle (the solution used to dissolve the compound). e. Tumor volume and body weight are measured regularly throughout the study. f. At the end of the study, the tumors are excised and weighed.
In Vivo Data Summary
Compound 3s demonstrated significant antitumor efficacy in the Colo205 xenograft mouse model.[1][2][3][4]
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, once daily | Significant tumor growth | 0 |
| Compound 3s | Orally, once daily | Significant tumor regression | High (specific percentage not provided in abstract) |
The in vivo results show a clear and significant reduction in tumor growth, and even tumor regression, in mice treated with compound 3s compared to the vehicle-treated control group.[1][2][3][4] This indicates that the potent in vitro activity of compound 3s translates into a robust antitumor effect in a preclinical model. Importantly, the treatment was well-tolerated, with no significant signs of toxicity observed in the mice.
Bridging the Gap: The Role of Pharmacokinetics
The successful translation from in vitro to in vivo efficacy is heavily dependent on the pharmacokinetic (PK) properties of a compound – how the body absorbs, distributes, metabolizes, and excretes the drug. Favorable PK properties are essential to ensure that a sufficient concentration of the compound reaches the tumor site for a long enough duration to exert its therapeutic effect.
Compound 3s was reported to have favorable pharmacokinetic properties, which is a key factor in its observed in vivo efficacy.[1][2][3][4] While specific PK parameters (e.g., half-life, bioavailability) are not detailed in the provided abstracts, the positive in vivo outcome suggests that the compound achieves and maintains therapeutic concentrations in the plasma and tumor tissue.
Conclusion: From Benchtop to Preclinical Success
The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series, exemplified by compound 3s , provides a compelling case study in the successful translation of in vitro potency to in vivo efficacy. The potent and selective inhibition of the B-RafV600E kinase observed in biochemical and cellular assays was mirrored by significant tumor regression in a preclinical cancer model. This successful transition underscores the importance of a multi-faceted evaluation approach that considers not only target engagement and cellular activity but also the crucial pharmacokinetic properties of a drug candidate. This guide demonstrates that with careful chemical design and a thorough understanding of the underlying biology, the gap between in vitro promise and in vivo reality can be effectively bridged, paving the way for the development of novel and effective targeted cancer therapies.
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cross-reactivity studies of 2,4-Difluorobenzenesulfonamide inhibitors
An In-Depth Technical Guide to Cross-Reactivity Studies of 2,4-Difluorobenzenesulfonamide Inhibitors
Introduction: The Challenge of Selectivity in Kinase Inhibition
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of a 2,4-difluoro substitution pattern onto the phenyl ring often enhances metabolic stability and cell permeability, making this compound a privileged scaffold in modern drug discovery, particularly for kinase inhibitors.[2][3] A notable example includes a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which have been identified as potent and selective Raf inhibitors for anticancer therapy.[4][5]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unexpected biological effects, toxicity, or even beneficial polypharmacology.[8][9][10] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding an inhibitor's true mechanism of action and predicting its clinical behavior.
This guide provides a comparative analysis of the essential methodologies for evaluating the cross-reactivity of this compound inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data, empowering researchers to build a robust and reliable selectivity profile for their compounds.
Pillar 1: Understanding the Inhibitor-Target Landscape
Before embarking on experimental studies, it is crucial to understand the principles governing inhibitor interactions. The structure-activity relationship (SAR) dictates how modifications to the inhibitor scaffold influence its binding affinity and selectivity. For sulfonamides, the tail moiety extending from the sulfonamide group is critical in forming stabilizing interactions that determine isoform specificity.[11] Small structural changes can exploit differences in the active site, such as the presence of additional pockets or variations in the hydrophobicity of binding surfaces, to achieve selectivity.[11][12]
The primary goal of cross-reactivity studies is to move from a single, intended target to a comprehensive, kinome-wide interaction map. This requires a multi-faceted approach that combines high-throughput screening with orthogonal, in-depth validation methods.
Pillar 2: A Comparative Guide to Cross-Reactivity Profiling Methodologies
No single method can fully capture the complexity of inhibitor interactions within the cellular environment. A robust cross-reactivity study relies on a strategic combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomics approaches.
In Vitro Biochemical Assays: The First Pass
Biochemical assays are the workhorse for initial, large-scale selectivity profiling. They measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases.[7][13]
Leading Technology: Kinome Scanning
Platforms like KINOMEscan® offer broad profiling against hundreds of kinases (over 460).[14][15][16] The core of this technology is an active site-directed competition binding assay. It measures the ability of a test compound to displace a known ligand from the kinase's active site.
-
Causality: This method is ATP-independent, meaning it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[14] This allows for a more direct comparison of inhibitor affinity across different kinases and provides robust data for SAR analysis.[14]
Alternative Technology: Radiometric Kinase Activity Assays
Companies like Reaction Biology utilize radiometric assays, which measure the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate.[17] Inhibition is quantified by a reduction in substrate phosphorylation.
-
Causality: This is a direct measure of functional inhibition. By setting the ATP concentration near the Michaelis constant (Km) for each kinase, the resulting IC50 values can approximate the inhibitor's binding affinity, allowing for meaningful selectivity comparisons.[13][18]
The initial output from these screens is often visualized as a "selectivity score" or a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[16]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or protein-protein interactions. Cell-based assays are essential for validating that the inhibitor engages its intended target (and potential off-targets) within a living system.[19]
Leading Technology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21] When cells are heated, unbound proteins unfold and precipitate, while inhibitor-bound proteins remain soluble at higher temperatures.[20]
-
Causality: CETSA provides direct, label-free evidence of target engagement inside the cell.[20][22] By performing the assay across a range of inhibitor concentrations at a fixed temperature (isothermal dose-response fingerprinting, ITDRF), one can determine the cellular potency of the inhibitor.[20] This is a critical step to bridge the gap between biochemical potency and cellular activity. Recent advancements like Real-Time CETSA (RT-CETSA) have improved throughput by monitoring protein aggregation in real-time.[23][24]
Chemical Proteomics: Unbiased Discovery of Off-Targets
Both kinome scanning and CETSA are typically "target-centric," meaning you must know which proteins to look for. Chemical proteomics provides an unbiased, discovery-oriented approach to identify the full spectrum of proteins that interact with an inhibitor in a complex biological sample.[25][26][27]
Leading Technology: Affinity Chromatography with Immobilized Inhibitors ("Kinobeads")
This method involves immobilizing a derivative of the inhibitor onto chromatography beads.[6] A cell lysate is passed over these "kinobeads," and proteins that bind to the inhibitor are captured.[25] In a competition experiment, the lysate is pre-incubated with the free (non-immobilized) inhibitor. On- and off-target proteins will bind the free inhibitor and will no longer be captured by the beads.[25][28]
-
Causality: This approach allows for the simultaneous identification and quantification of hundreds of interacting proteins from their native environment.[25] By using quantitative mass spectrometry (MS) to compare the proteins captured with and without the competing free inhibitor, one can generate a comprehensive, dose-dependent profile of the inhibitor's targets and off-targets.[27][28]
Pillar 3: Data Interpretation and Comparative Analysis
The data generated from these diverse methodologies must be integrated to build a complete picture of an inhibitor's selectivity.
Comparative Data Summary
The table below presents illustrative data for a hypothetical this compound inhibitor ("DFBS-Raf-Inhibitor"), modeled after selective Raf inhibitors, compared against a less selective, generic kinase inhibitor. Data is shown for the intended target (BRAF V600E) and several common off-targets.
| Target Kinase | DFBS-Raf-Inhibitor (Kd, nM) [a] | Generic Inhibitor (Kd, nM) [a] | DFBS-Raf-Inhibitor CETSA Shift (°C) [b] | Generic Inhibitor CETSA Shift (°C) [b] |
| BRAF V600E (On-Target) | 5 | 20 | +5.2 | +4.5 |
| p38α (MAPK14) | 500 | 15 | +0.5 | +3.8 |
| SRC | >10,000 | 80 | Not Detected | +2.1 |
| CDK2 | >10,000 | 150 | Not Detected | +1.5 |
| GAK | 800 | 45 | Not Detected | +3.1 |
| RICK (RIPK2) | 1,200 | 10 | Not Detected | +4.2 |
[a] Data from in vitro competitive binding assay (e.g., KINOMEscan). Lower Kd indicates higher affinity. [b] Data from in-cell CETSA analysis. Larger positive shift indicates stronger target engagement.
Interpretation:
-
DFBS-Raf-Inhibitor demonstrates high potency for its intended target, BRAF V600E, with a Kd of 5 nM and a significant thermal shift of +5.2°C, confirming strong target engagement in cells.[20][23] It shows weak activity against p38α, GAK, and RICK at much higher concentrations and has negligible affinity for SRC and CDK2. This profile suggests a highly selective inhibitor.[5]
-
Generic Inhibitor is less potent against BRAF V600E and displays significant high-affinity binding to multiple off-targets, including p38α and RICK.[6] Crucially, the strong thermal shifts observed for these off-targets in CETSA confirm that these interactions are not just biochemical artifacts but occur within the cell, posing a higher risk of off-target effects.[8][22]
Pillar 4: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed and well-controlled experiments. The following are standardized, step-by-step protocols for the key assays discussed.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction; lower ATP levels correspond to higher kinase activity.[29]
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO, starting at a 1000X concentration.
-
Assay Plate Preparation: Dispense 50 nL of each inhibitor concentration into a 384-well assay plate using an acoustic dispenser. Include wells with DMSO only (0% inhibition, high control) and wells without kinase (100% inhibition, low control).
-
Kinase Reaction:
-
Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of an ATP solution (final concentration should be at the approximate Km for each kinase).[13]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high and low controls. Fit the resulting dose-response curve using a 4-parameter logistic equation to determine the IC50 value.
Protocol: Isothermal Dose-Response (ITDRF) CETSA
This protocol determines the in-cell potency of an inhibitor by measuring target stabilization at a single, optimized temperature.[20]
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to ~80% confluency. Treat cells with a serial dilution of the inhibitor (and a vehicle control) for 1-2 hours under normal culture conditions.
-
Cell Harvest and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Heat Challenge:
-
Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new PCR tubes.
-
Heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature that causes significant but not complete precipitation of the unbound target) for 3 minutes, followed by immediate cooling at 4°C for 3 minutes.
-
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble fraction) for analysis.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method like Western Blot, ELISA, or targeted mass spectrometry.
-
-
Data Analysis: Plot the normalized amount of soluble protein against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, representing the cellular potency of target engagement.
Conclusion and Authoritative Grounding
The evaluation of cross-reactivity is a foundational element of drug development for this compound inhibitors. A tiered, multi-pronged strategy is essential for building a scientifically sound selectivity profile. It begins with broad, in vitro kinome profiling to identify potential interactions, followed by rigorous cell-based target engagement assays like CETSA to confirm physiological relevance. Finally, unbiased chemical proteomics can be employed to uncover unanticipated off-targets that could be critical to the inhibitor's overall biological effect. By understanding the causality behind each method and integrating the data, researchers can make informed decisions, mitigate risks of toxicity, and ultimately develop safer and more effective targeted therapies.
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A Strategic Guide to the Bioisosteric Replacement of 2,4-Difluorobenzenesulfonamide: Enhancing Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. The 2,4-difluorobenzenesulfonamide moiety is a privileged scaffold, frequently employed for its ability to engage in key interactions with biological targets and for the advantageous properties conferred by the fluorine atoms. This guide provides an in-depth comparison of potential bioisosteric replacements for this critical structural motif, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to equip you with the rationale and practical insights necessary to navigate the complexities of bioisosteric design.
The Rationale for Bioisosteric Replacement of this compound
The this compound group offers a unique combination of features: the sulfonamide provides a hydrogen bond donor and acceptor, while the difluorophenyl ring modulates acidity, lipophilicity, and metabolic stability, often engaging in favorable interactions within target binding sites. However, the need for bioisosteric replacement can arise from several factors:
-
Improving Potency and Selectivity: Fine-tuning electronic and steric properties can lead to enhanced interactions with the target protein.
-
Optimizing Pharmacokinetic (PK) Properties: Modifications can address issues such as poor solubility, rapid metabolism, or off-target effects.[1][2]
-
Navigating Intellectual Property (IP) Landscapes: Novel chemical matter can be generated through strategic bioisosteric replacements.
This guide will explore two primary avenues for the bioisosteric modification of this compound: replacement of the sulfonamide functional group and replacement of the 2,4-difluorophenyl ring.
Part 1: Bioisosteric Replacement of the Sulfonamide Moiety
The sulfonamide group is a versatile hydrogen bond donor and acceptor, and its acidic nature can be critical for target engagement. However, in some contexts, it can contribute to poor solubility or undesirable off-target effects. Several bioisosteres can mimic its key interactions while offering improved physicochemical properties.
Common Bioisosteres for the Sulfonamide Group
| Bioisostere | Rationale for Replacement | Key Physicochemical Changes |
| Carboxamide | Mimics hydrogen bonding capabilities. | Generally less acidic, can improve solubility. |
| Acylsulfonamide | Maintains acidity closer to the parent sulfonamide. | Can modulate lipophilicity and permeability. |
| Heterocycles (e.g., Tetrazole, Oxadiazole, Triazole) | Tetrazoles can mimic the acidity of sulfonamides. Other heterocycles offer diverse hydrogen bonding patterns and can improve metabolic stability.[3] | Acidity and lipophilicity can be tuned based on the chosen heterocycle. |
| Sulfoximine | Offers a 3D exit vector and can form similar hydrogen bonds. | Can alter lipophilicity and metabolic stability. |
| α-Sulfonyl Carbonyls | Can act as a hydrogen bond acceptor and mimic the geometry. | Generally more acidic than simple ketones. |
Experimental Workflow: Comparative Evaluation of Sulfonamide Bioisosteres
The following workflow outlines a general approach to synthesize and evaluate sulfonamide bioisosteres.
Caption: General workflow for the synthesis and evaluation of sulfonamide bioisosteres.
Step-by-Step Protocol:
-
Synthesis:
-
Starting Material: Begin with a common precursor, such as 2,4-difluoroaniline or 2,4-difluorobenzenesulfonyl chloride.
-
Coupling: Couple the precursor with the appropriate bioisosteric building block. For example, for a carboxamide, react 2,4-difluoroaniline with a carboxylic acid using standard amide coupling reagents. For a tetrazole, utilize a cyanation reaction followed by cycloaddition with an azide.
-
Purification: Purify the final compounds using techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of each analog using NMR, LC-MS, and HRMS.
-
-
In Vitro Evaluation:
-
Primary Target Assay: Evaluate the inhibitory activity of the compounds against the primary biological target (e.g., IC50 determination in a kinase assay).
-
Physicochemical Profiling: Determine key physicochemical properties such as pKa (potentiometric titration), logP/logD (shake-flask or chromatographic methods), and aqueous solubility (nephelometry).
-
Metabolic Stability: Assess the metabolic stability of the compounds in liver microsomes or hepatocytes to predict in vivo clearance.
-
-
Data Analysis:
-
SAR Analysis: Correlate the changes in chemical structure with the observed biological activity to understand the key determinants of potency.
-
SPR Analysis: Analyze the relationship between structural modifications and physicochemical/metabolic properties to guide further optimization.
-
Part 2: Bioisosteric Replacement of the 2,4-Difluorophenyl Ring
The 2,4-difluorophenyl group is often crucial for potency, contributing to favorable interactions through hydrogen bonding and dipole-quadrupole interactions, while the fluorine atoms can block metabolic hotspots.[4] Replacing this ring system requires careful consideration of both steric and electronic properties.
Common Bioisosteres for the 2,4-Difluorophenyl Ring
| Bioisostere | Rationale for Replacement | Key Physicochemical Changes |
| Other Halogenated Phenyl Rings (e.g., 2-Fluoro-4-chlorophenyl, 2,4-Dichlorophenyl) | To modulate electronic properties and lipophilicity while maintaining a similar substitution pattern. | Increased lipophilicity with chlorine substitution. |
| Pyridyl and Pyrimidyl Rings | Introduction of nitrogen atoms can serve as hydrogen bond acceptors, improve solubility, and alter metabolic profiles.[5] | Increased polarity and potential for improved solubility. Can impact basicity. |
| Thienyl and Thiazolyl Rings | Sulfur-containing heterocycles can mimic the steric and electronic properties of the phenyl ring and offer different interaction points.[6] | Can alter lipophilicity and metabolic pathways. |
| Saturated Carbocycles (e.g., Cyclohexyl) | To increase the sp3 character of the molecule, which can improve solubility and metabolic stability. | Decreased aromaticity, increased conformational flexibility. |
| Bicyclic Scaffolds (e.g., Bicyclo[1.1.1]pentane) | To act as a rigid scaffold that mimics the geometry of a para-substituted phenyl ring, potentially improving metabolic stability and solubility. | Increased sp3 character, altered exit vectors for substituents. |
Experimental Workflow: Comparative Evaluation of Phenyl Ring Bioisosteres
The following workflow illustrates a systematic approach to replacing the 2,4-difluorophenyl ring.
Caption: Workflow for the synthesis and evaluation of 2,4-difluorophenyl ring bioisosteres.
Step-by-Step Protocol:
-
Building Block Synthesis:
-
Synthesize the required bioisosteric sulfonyl chlorides or anilines. For example, for a pyridyl bioisostere, this would involve the synthesis of the corresponding pyridinesulfonyl chloride.
-
-
Final Compound Synthesis:
-
Couple the synthesized building blocks with the appropriate core scaffold of the target molecule. For instance, in the context of kinase inhibitors, this would involve a nucleophilic aromatic substitution or a Suzuki coupling reaction.
-
Purify and characterize the final compounds as described in the previous section.
-
-
Comprehensive Evaluation:
-
Primary and Off-Target Assays: In addition to the primary target, evaluate the compounds against a panel of relevant off-targets to assess selectivity.
-
ADME Profiling: Conduct a more extensive ADME (Absorption, Distribution, Metabolism, and Excretion) assessment, including cell permeability assays (e.g., Caco-2) and P-glycoprotein (P-gp) efflux assays.
-
In Vivo PK Studies: For promising candidates, conduct in vivo pharmacokinetic studies in a relevant animal model to determine parameters such as oral bioavailability, half-life, and clearance.
-
Case Study: Modifications of a Benzenesulfonamide Scaffold in PPARγ Modulators
A study on peroxisome proliferator-activated receptor γ (PPARγ) modulators provides valuable insights into the structure-activity relationship (SAR) of substituted benzenesulfonamides.[7] While the parent compound in this study was a dichlorobenzenesulfonamide, the findings are highly relevant to the 2,4-difluoro analogue.
Key Findings:
-
Importance of the Sulfonamide Linker: The sulfonamide moiety was found to be critical for activity.[7]
-
Substitutions at the 2 and 4 Positions: Modifications at these positions significantly impacted the potency of the compounds. For example, a 4-bromo, 2,5-difluoro substituted analog demonstrated high potency.[7] This highlights the sensitivity of the binding pocket to substitutions at these positions.
-
Aromaticity of the Ring: Divergence from an aromatic benzene ring A did not favor high activity in this particular scaffold, suggesting that a flat, aromatic system is preferred for optimal binding.[7]
Comparative Data for Selected Analogs:
| Compound | A-Ring Substitution | EC50 (nM) |
| Parent (dichloro) | 2,4-dichloro | 24 |
| Analog 8 | 4-bromo | 2 |
| Analog 10 | 4-bromo, 2,5-difluoro | 10 |
| Analog 7 | 2,4,6-trimethyl | No activity |
Data adapted from a study on PPARγ modulators.[7]
This data underscores the importance of the substitution pattern on the benzenesulfonamide ring for biological activity. While a direct replacement of the 2,4-difluoro pattern was not explored in this specific study, the results strongly suggest that any bioisosteric replacement would need to carefully mimic the electronic and steric properties of the original moiety to maintain or improve potency.
Conclusion
The bioisosteric replacement of the this compound moiety is a nuanced but powerful strategy in drug discovery. By systematically evaluating bioisosteres for both the sulfonamide group and the difluorophenyl ring, researchers can fine-tune the properties of lead compounds to achieve an optimal balance of potency, selectivity, and pharmacokinetics. The experimental workflows and comparative data presented in this guide provide a robust framework for embarking on such optimization efforts. As with all bioisosteric replacements, the ideal choice is highly context-dependent, and a thorough understanding of the target's binding site and the desired property modulation is crucial for success.
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Validating the Mechanism of Action of 2,4-Difluorobenzenesulfonamide Derivatives: A Comparative Guide for Researchers
The 2,4-difluorobenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with potent inhibitory activity against critical enzyme families, notably carbonic anhydrases (CAs) and protein kinases. The journey from a promising hit compound to a validated chemical probe or drug candidate, however, is contingent on a rigorous and unequivocal determination of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of novel this compound derivatives. We will dissect and compare key experimental strategies, moving from direct target engagement to downstream cellular consequences, ensuring scientific integrity and fostering a deeper understanding of your molecule's biological function.
The Imperative of MoA Validation: Beyond the IC50
An in vitro IC50 value, while a crucial starting point, is merely an indicator of potency against a purified enzyme. It does not confirm that the compound engages the intended target within the complex milieu of a living cell, nor does it rule out off-target effects that might be responsible for the observed phenotype. A definitive MoA validation provides the confidence that the biological effects are a direct result of the drug binding to its intended target, a cornerstone for successful preclinical and clinical progression.[1]
This guide will explore a multi-pronged approach to MoA validation, emphasizing the importance of orthogonal methods to build a robust and compelling data package. We will focus on two primary classes of targets for this compound derivatives: carbonic anhydrases and protein kinases.
Section 1: Confirming Direct Target Engagement in a Cellular Context
The foundational step in MoA validation is to demonstrate that the compound physically interacts with its intended target protein within living cells. Several powerful techniques can achieve this, each with its own set of advantages and limitations.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach
Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein.[2] This increased stability is reflected in a higher melting temperature (Tm) of the protein. By heating intact cells or cell lysates treated with the compound of interest to a range of temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining.[2][3] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[2][3]
Comparison with Alternatives:
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5] |
| Compound Requirements | No modification required. | No modification required. |
| Target Requirements | Requires a target that exhibits a measurable thermal shift upon ligand binding.[2] | Requires genetic modification of the target protein with a NanoLuc® tag.[4] |
| Throughput | Can be adapted for high-throughput screening (HTS).[2] | High-throughput compatible.[4] |
| Readout | Western blot, ELISA, or mass spectrometry for protein quantification.[2] | Luminescence and fluorescence detection.[5] |
| Cellular Context | Measures engagement with endogenous or overexpressed protein in intact cells or lysates.[2] | Measures engagement in live cells with an engineered protein.[4] |
Experimental Workflow for CETSA:
Caption: CETSA workflow for validating target engagement.
Detailed Protocol for CETSA: A detailed step-by-step protocol for performing a CETSA experiment can be found in the supplementary materials.
Kinobeads Competition Binding Assay: For Kinase Inhibitors
Principle: For kinase inhibitors, the Kinobeads assay is a powerful chemoproteomic tool.[6] It utilizes beads coated with a mixture of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[6] In a competition experiment, the cell lysate is pre-incubated with the this compound derivative. If the compound binds to specific kinases, it will prevent them from binding to the kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor confirms it as a target.[6]
Comparison with Alternatives:
| Feature | Kinobeads Competition Binding | NanoBRET™ Target Engagement Assay |
| Principle | Competitive binding of the inhibitor to kinases, preventing their capture by immobilized broad-spectrum inhibitors.[6] | BRET between a NanoLuc®-tagged kinase and a fluorescent tracer.[4][5] |
| Compound Requirements | No modification required. | No modification required. |
| Target Requirements | Applicable to any kinase that can be captured by the kinobeads matrix.[6] | Requires genetic modification of the target kinase with a NanoLuc® tag.[4] |
| Throughput | Moderate throughput, amenable to profiling multiple compounds. | High-throughput compatible.[4] |
| Readout | Mass spectrometry-based proteomics.[6] | Luminescence and fluorescence detection.[5] |
| Cellular Context | Utilizes cell lysates, assessing binding to endogenous kinases.[6] | Measures engagement in live cells with an engineered protein.[4] |
Experimental Workflow for Kinobeads Assay:
Caption: Kinobeads competition binding workflow.
Detailed Protocol for Kinobeads Assay: A detailed step-by-step protocol for performing a Kinobeads competition binding assay can be found in the supplementary materials.
Section 2: Assessing Downstream Signaling and Cellular Phenotype
Confirming direct target engagement is a critical first step, but a comprehensive MoA validation requires demonstrating that this engagement leads to the expected downstream biological consequences.
Western Blotting for Downstream Signaling
Principle: Many enzymes, particularly kinases and carbonic anhydrases, are key nodes in signaling pathways. Inhibition of these enzymes should lead to predictable changes in the phosphorylation status of downstream substrates or the expression levels of downstream effector proteins. Western blotting is a widely used technique to detect and quantify these changes. For instance, a selective Raf inhibitor from the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide class would be expected to decrease the phosphorylation of MEK and ERK, its downstream targets.[7]
Comparison with Alternatives:
| Feature | Western Blotting | Phospho-Specific ELISA |
| Principle | Immunodetection of specific proteins separated by size. | Quantitative immunodetection of a specific phosphorylated protein in a microplate format. |
| Throughput | Lower throughput, suitable for a limited number of samples and targets. | Higher throughput, suitable for screening. |
| Data Output | Semi-quantitative (densitometry) or qualitative. | Quantitative. |
| Multiplexing | Limited multiplexing capabilities on a single blot. | Typically measures a single analyte per well. |
| Information Provided | Provides information on protein size and potential modifications. | Highly specific for the target phospho-protein. |
Experimental Workflow for Western Blotting:
Caption: Western blotting workflow for downstream signaling analysis.
Detailed Protocol for Western Blotting: A detailed step-by-step protocol for performing a Western blot experiment can be found in the supplementary materials.
Phenotypic Assays: Linking Target Inhibition to Cellular Function
Principle: Ultimately, the goal of inhibiting a target is to elicit a desired cellular response. Phenotypic assays measure these functional outcomes, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology.[8] For example, a this compound derivative targeting a key oncogenic kinase should demonstrate potent anti-proliferative activity in cancer cell lines harboring the relevant mutation.[7]
Comparison with Alternatives:
| Feature | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) | High-Content Imaging |
| Principle | Measures metabolic activity as a surrogate for cell viability. | Automated microscopy and image analysis to quantify multiple cellular parameters. |
| Throughput | High-throughput. | Moderate to high-throughput. |
| Data Output | A single value representing overall cell viability. | Multiparametric data on cell morphology, protein localization, etc. |
| Information Provided | General measure of cytotoxicity or cytostasis. | Detailed information on cellular phenotypes and sub-cellular events. |
Experimental Workflow for a Cell Proliferation Assay:
Caption: Workflow for a typical cell proliferation assay.
Detailed Protocol for a Cell Proliferation Assay: A detailed step-by-step protocol for a standard cell proliferation assay is provided in the supplementary materials.
Section 3: Data Interpretation and Building a Coherent MoA Narrative
The power of this multi-faceted approach lies in the integration of data from each experimental arm. A compelling MoA validation will demonstrate a clear and logical chain of evidence:
-
Direct Target Engagement: The this compound derivative binds to its intended target in cells, as demonstrated by CETSA or a Kinobeads assay.
-
Modulation of Downstream Signaling: This target engagement leads to the expected modulation of downstream signaling pathways, confirmed by Western blotting.
-
Correlation with Cellular Phenotype: The observed phenotypic effects, such as inhibition of cell proliferation, are consistent with the known biological role of the target and its downstream signaling.
Quantitative Data Summary:
| Derivative ID | Target | Target Engagement (CETSA ΔTm °C) | Downstream Signaling (p-ERK Inhibition IC50, nM) | Cell Proliferation (GI50, nM) |
| DFBS-A | BRAF V600E | +5.2 | 15 | 30 |
| DFBS-B | CAIX | +4.8 | N/A | 150 (hypoxic) |
| Control | BRAF V600E | +0.3 | >10,000 | >10,000 |
| Control | CAIX | +0.1 | N/A | >10,000 (hypoxic) |
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion: A Rigorous Path to Confident MoA Validation
Validating the mechanism of action of this compound derivatives is a critical endeavor that requires a thoughtful and multi-pronged experimental strategy. By moving beyond simple in vitro assays and embracing techniques that probe target engagement and its consequences in a cellular context, researchers can build a robust and compelling case for their compound's MoA. The comparative approaches and detailed protocols provided in this guide are intended to empower scientists to design and execute experiments that will generate high-quality, reproducible data, ultimately accelerating the translation of promising molecules into valuable research tools and transformative therapeutics.
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A Head-to-Head Comparison of 2,4-Difluorobenzenesulfonamide Analogs in Cell-Based Assays: A Guide for Researchers
In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone for the development of novel therapeutics. Its versatility and ability to interact with a wide range of biological targets have led to its prevalence in antimicrobial, antiviral, and anticancer agents.[1][2] Among the diverse array of sulfonamide derivatives, 2,4-difluorobenzenesulfonamides have emerged as a promising class of compounds, particularly in the realm of oncology. The strategic placement of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide provides a comprehensive head-to-head comparison of three distinct 2,4-difluorobenzenesulfonamide analogs in a series of well-established cell-based assays. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven analysis of their differential effects on cancer cell lines. We will delve into the rationale behind the experimental design, present detailed protocols for reproducibility, and interpret the comparative data to elucidate structure-activity relationships (SAR).
The Analogs Under Investigation
For this comparative study, we have selected three analogs of this compound with distinct substitutions on the aniline ring. These modifications are designed to probe the effects of varying electronic and steric properties on biological activity.
-
Analog A: N-(3-ethynyl-2,4-difluorophenyl)benzenesulfonamide: This analog incorporates an ethynyl group, a small, rigid moiety known to participate in various non-covalent interactions within protein binding pockets. This class of compounds has been identified as potent and selective inhibitors of Raf kinases.[3][4]
-
Analog B: 4-(3-aminophenyl)-N-(2,4-difluorophenyl)benzenesulfonamide: The introduction of an amino group is a common strategy in medicinal chemistry to enhance solubility and introduce a basic center for potential salt formation or hydrogen bonding interactions.
-
Analog C: 2,4-Difluoro-N-(4-nitrophenyl)benzenesulfonamide: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the entire molecule, potentially influencing its target engagement and off-target effects.
Comparative Analysis in Cell-Based Assays
To provide a multi-faceted evaluation of our lead compounds, a panel of three robust and informative cell-based assays was employed: a cell proliferation assay (MTT), a cell cycle analysis by flow cytometry, and a target engagement assay for kinase inhibition. For this investigation, we utilized the human colorectal carcinoma cell line HCT116 and the human melanoma cell line A375, both of which are known to harbor mutations that render them sensitive to inhibitors of the MAPK pathway.
Cell Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: HCT116 and A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of Analog A, Analog B, and Analog C (ranging from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Comparative Data: IC50 Values (µM)
| Analog | HCT116 | A375 |
| Analog A | 0.5 | 0.2 |
| Analog B | 15.8 | 25.4 |
| Analog C | > 100 | > 100 |
Interpretation of Results
The data clearly indicates that Analog A exhibits potent anti-proliferative activity against both HCT116 and A375 cell lines, with IC50 values in the sub-micromolar range. This is consistent with its design as a targeted kinase inhibitor.[3][4] Analog B , with the amino substitution, shows significantly reduced potency, suggesting that the modification may interfere with optimal binding to the target or alter the physicochemical properties of the compound in a way that is detrimental to its activity. Analog C , featuring the electron-withdrawing nitro group, was largely inactive in this assay, highlighting the critical importance of the substituent at this position for cytotoxic activity.
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism underlying the anti-proliferative effects, we performed cell cycle analysis using flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: HCT116 cells were treated with the IC50 concentration of each analog for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
Comparative Data: Cell Cycle Distribution in HCT116 Cells (%)
| Treatment | G1 Phase | S Phase | G2/M Phase |
| Control (DMSO) | 55 | 25 | 20 |
| Analog A (0.5 µM) | 75 | 10 | 15 |
| Analog B (15.8 µM) | 58 | 23 | 19 |
| Analog C (100 µM) | 56 | 24 | 20 |
Interpretation of Results
Treatment with Analog A resulted in a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[5] This G1 arrest is a hallmark of inhibitors that target the MAPK signaling pathway, preventing cells from progressing into the DNA synthesis (S) phase. In contrast, Analog B and Analog C did not induce any significant changes in the cell cycle distribution compared to the control, which is in line with their weak anti-proliferative activity.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for the comparative analysis of this compound analogs.
Target Engagement: Inhibition of ERK Phosphorylation
To confirm that Analog A acts as an inhibitor of the MAPK pathway, we assessed its ability to block the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream effector of Raf.
Experimental Protocol: Western Blotting
-
Cell Lysis: HCT116 cells were treated with the indicated concentrations of Analog A for 4 hours, followed by lysis in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Interpretation of Results
Western blot analysis revealed that Analog A dose-dependently inhibited the phosphorylation of ERK in HCT116 cells, with near-complete inhibition observed at its IC50 concentration. This provides strong evidence that Analog A engages its intended target within the MAPK pathway in a cellular context.
MAPK Signaling Pathway and Inhibition by Analog A
Caption: Simplified MAPK signaling pathway and the inhibitory action of Analog A on RAF kinase.
Conclusion and Future Directions
This head-to-head comparison demonstrates the profound impact of subtle chemical modifications on the biological activity of this compound analogs. The ethynyl-substituted Analog A emerged as a potent anti-proliferative agent that induces G1 cell cycle arrest through the inhibition of the MAPK signaling pathway. In contrast, the amino- and nitro-substituted analogs (B and C , respectively) displayed significantly diminished or no activity in the tested cell-based assays.
These findings underscore the importance of a multi-assay approach in early-stage drug discovery to not only identify active compounds but also to elucidate their mechanisms of action. The structure-activity relationships derived from this study provide a valuable framework for the future design and optimization of this compound-based inhibitors for cancer therapy. Further investigations should focus on expanding the panel of cell lines, assessing in vivo efficacy, and conducting detailed pharmacokinetic and toxicological studies for promising lead candidates like Analog A.
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A Guide to Assessing the Off-Target Effects of 2,4-Difluorobenzenesulfonamide Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of 2,4-Difluorobenzenesulfonamide inhibitors. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing your small molecules.
The Core Principle: A Tiered, Multi-Modal Strategy
No single assay can provide a complete picture of a compound's selectivity. A robust assessment strategy relies on a tiered approach that begins with broad, high-throughput screening and progressively drills down into more physiologically relevant, hypothesis-driven studies. This workflow ensures that resources are used efficiently while maximizing the depth of understanding.
Caption: A tiered workflow for assessing inhibitor off-target effects.
Tier 1: Broad Profiling with Kinome Scanning
The logical first step for a putative kinase inhibitor is to understand its interaction profile across the human kinome. This provides a broad, quantifiable landscape of on- and off-target affinities.
Causality: We prioritize competitive binding assays over enzymatic activity assays for initial screening. This is because binding assays, which are independent of ATP concentration, measure the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction.[6] This provides cleaner, more comparable data across different kinases and allows for a more robust structure-activity relationship (SAR) analysis.
Recommended Approach: KINOMEscan® Platform
This technology utilizes a DNA-tagged kinase and an immobilized ligand that competes with the test compound. The amount of kinase bound to the solid support is measured via qPCR, providing a highly sensitive and quantitative readout.[6][7]
Comparative Data Example
Here, we compare hypothetical data for a novel this compound inhibitor ("DFB-Raf-Inhibitor") against a known, less selective alternative. Data is presented as % of Control, where a lower number signifies stronger binding.
| Kinase Target | Kinase Family | DFB-Raf-Inhibitor (% of Control @ 1µM) | Alternative Inhibitor (% of Control @ 1µM) | Interpretation |
| BRAF (V600E) | TKL | 0.5 | 1.2 | Potent on-target binding for both. |
| CRAF | TKL | 2.1 | 3.5 | Good on-target activity. |
| ABL1 | TK | 88 | 4.5 | DFB is highly selective; alternative shows potent off-target binding. |
| SRC | TK | 92 | 15 | DFB is highly selective. |
| DYRK1A | CMGC | 45 | 8.9 | DFB shows moderate off-target interaction; alternative is stronger.[8] |
| CDK16 | CMGC | 60 | 12 | DFB shows weaker off-target interaction.[8] |
| PIM3 | CAMK | 75 | 25 | DFB demonstrates better selectivity. |
Experimental Protocol: Sample Preparation for KINOMEscan®
-
Compound Solubilization: Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.
-
Causality: DMSO is a universal solvent for small molecules. Starting at a high, known concentration is critical for accurate serial dilutions.
-
-
Purity Check: Ensure compound purity is >95% via LC-MS and NMR.
-
Trustworthiness: Impurities can cause confounding off-target signals, leading to false positives. This step validates the input material.
-
-
Submission: Provide 20-50 µL of the 10 mM stock solution to the service provider (e.g., Eurofins Discovery). The provider will perform the necessary dilutions for the binding assays.
-
Assay Execution: The compound is screened at a defined concentration (e.g., 1 µM) against a panel of over 460 kinases.[6]
-
Data Analysis: Results are returned as % of Control, where the vehicle (DMSO) is 100%. Hits are typically defined as compounds that yield a % of Control value below a certain threshold (e.g., <35%). A TREEspot® visualization is often provided to map hits onto the human kinome tree.[9]
Tier 2: Verifying Target Engagement in a Cellular Context
In vitro binding does not guarantee that a compound will engage its target in the complex environment of a living cell.[10] Factors like membrane permeability, intracellular transport, and competition with high endogenous ATP concentrations can drastically alter an inhibitor's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in situ.[11]
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[12][13] When a protein binds to a ligand, its tertiary structure is stabilized, increasing its resistance to heat-induced denaturation. By heating intact cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[14][15]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment: Culture a human cancer cell line known to express the target kinase (e.g., A375 melanoma cells for BRAF V600E) to ~80% confluency. Treat cells with the DFB-Raf-Inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot 100 µL of the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Causality: This step creates the melting curve. The temperature range must bracket the known or predicted melting temperature (Tm) of the target protein.
-
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Trustworthiness: This is the critical separation step. The supernatant contains the soluble, stabilized protein fraction that will be quantified.
-
-
Quantification: Carefully collect the supernatant. Determine the total protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the normalized soluble fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-BRAF). Use an appropriate secondary antibody and visualize with a chemiluminescence reagent. An antibody for a loading control that does not shift with temperature (e.g., GAPDH) should also be used.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Tier 3: Unbiased Discovery of Novel Off-Targets
While kinome scanning is excellent for its intended target class, inhibitors can bind to unexpected proteins.[16] Unbiased, proteome-wide methods are essential for discovering these novel interactions.
Chemical Proteomics: This approach uses the inhibitor itself as a "bait" to capture its binding partners from a complex cell lysate.[17][18] An immobilized version of the this compound inhibitor is incubated with cell lysate, and interacting proteins are "pulled down," identified by mass spectrometry, and quantified.[16]
Thermal Proteome Profiling (TPP): TPP is essentially a mass spectrometry-based, proteome-wide version of CETSA.[16] It measures the thermal stability of thousands of proteins simultaneously in the presence versus absence of the inhibitor, allowing for an unbiased survey of target engagement and off-target binding.
Comparison of Key Methodologies
| Feature | Kinome Scanning (Binding Assay) | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Affinity-based) |
| Principle | Competitive Binding | Ligand-Induced Thermal Stabilization | Affinity Capture |
| Context | In vitro (recombinant proteins) | In situ (intact cells/tissues) | In vitro (cell lysates) or In situ |
| Throughput | High (400+ kinases) | Low to Medium | Medium |
| Output | Quantitative binding affinity (Kd) | Target engagement confirmation (Tm shift) | Identification of direct binders |
| Key Advantage | Broad, specific to kinase family | Physiologically relevant, confirms engagement | Unbiased, discovers novel targets |
| Limitation | Not in a cellular context; misses non-kinase targets | Typically low-throughput (WB); can miss interactions that don't alter stability | Immobilization may alter compound binding; potential for non-specific binders.[17][18] |
Alternatives & Future Directions
While the this compound scaffold is effective, achieving absolute specificity with small molecules remains a significant challenge.[19][20] The field is increasingly looking towards alternative protein scaffolds that can offer superior specificity due to larger, more complex binding interfaces.
-
Affibodies: Small (6 kDa) protein scaffolds derived from the Z-domain of Staphylococcus aureus protein A.[21][22]
-
DARPins (Designed Ankyrin Repeat Proteins): Genetically engineered antibody mimetic proteins.[21][23]
-
Knottins: Small, disulfide-knotted peptides known for their exceptional stability.[21][23]
These alternatives offer a glimpse into a future where therapeutic interventions can be designed with exquisite precision, minimizing the off-target effects that currently complicate drug development. For now, a rigorous, multi-tiered evaluation as outlined in this guide is the most reliable path to understanding and mitigating the risks associated with promising small molecule inhibitors.
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Benchmarking Novel Carbonic Anhydrase Inhibitors: A Comparative Guide for 2,4-Difluorobenzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2,4-Difluorobenzenesulfonamide against established carbonic anhydrase inhibitors. While direct inhibitory data for this compound is not yet prevalent in public literature, this document furnishes the necessary context, comparative data on known inhibitors, and detailed experimental protocols to empower researchers to conduct a thorough evaluation.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental physiological reaction is crucial for a myriad of processes, including pH homeostasis, gas transport, and electrolyte secretion. The upregulation of specific CA isoforms, particularly CA IX and CA XII, is intimately linked with the pathophysiology of various diseases, most notably cancer. In hypoxic tumor microenvironments, these isoforms contribute to extracellular acidosis, promoting tumor growth, invasion, and resistance to therapy. Consequently, the development of potent and selective CA inhibitors has emerged as a promising therapeutic strategy.
Benzenesulfonamides represent a well-established class of CA inhibitors, with several compounds clinically approved for treating conditions like glaucoma, epilepsy, and altitude sickness.[1] this compound, a member of this chemical class, holds potential as a novel inhibitor. However, to ascertain its therapeutic promise, rigorous benchmarking against known standards is imperative. This guide provides a direct comparison with three key inhibitors: the classical, non-selective inhibitor Acetazolamide; the topically active antiglaucoma drug Dorzolamide; and the clinical-stage, tumor-targeting inhibitor SLC-0111.
Profiles of Benchmark Carbonic Anhydrase Inhibitors
A thorough understanding of existing inhibitors is the cornerstone of effective benchmarking. The following profiles detail the mechanism, clinical application, and limitations of the selected reference compounds.
Acetazolamide: The Prototypical Broad-Spectrum Inhibitor
Acetazolamide is a first-generation carbonic anhydrase inhibitor that acts non-selectively on various CA isoforms.[2][3] Its primary clinical applications include the treatment of glaucoma, edema, epilepsy, and acute mountain sickness.[2][3] By inhibiting carbonic anhydrase in the ciliary body of the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2] In the kidneys, its action leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.
Limitations: The broad inhibitory profile of Acetazolamide leads to a range of side effects, including metabolic acidosis, electrolyte imbalances, and paresthesia (tingling sensations).[2][4][5] Long-term use can be associated with the development of kidney stones and may require careful monitoring of blood counts and electrolyte levels.[4][5][6]
Dorzolamide: A Topically Active, Ocular-Focused Inhibitor
Dorzolamide is a second-generation carbonic anhydrase inhibitor specifically designed for ophthalmic use to treat glaucoma and ocular hypertension.[7][8] Administered as eye drops, it selectively inhibits CA-II in the ciliary processes of the eye, reducing aqueous humor production and lowering intraocular pressure.[7][8] Its topical application minimizes systemic side effects commonly associated with oral CA inhibitors like Acetazolamide.[9]
Limitations: The most common side effects of Dorzolamide are localized to the eye and include stinging, burning, and a bitter taste upon administration.[8][9] While systemic side effects are less frequent, it is a sulfonamide and can cause allergic reactions in susceptible individuals.[9]
SLC-0111 (U-104): A Clinical-Stage, Tumor-Targeted Inhibitor
SLC-0111, also known as U-104, is a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[10][11] These isoforms are highly expressed in many solid tumors as a response to hypoxia and contribute to an acidic tumor microenvironment that promotes cancer progression and therapy resistance.[11][12] By selectively targeting these cancer-specific enzymes, SLC-0111 aims to disrupt pH regulation in the tumor microenvironment, thereby inhibiting tumor growth and metastasis.[11]
Clinical Relevance and Limitations: SLC-0111 has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated at doses up to 1000 mg/day.[13][14] While no objective responses were observed in this initial study of heavily pre-treated patients, stable disease was noted in some individuals.[12][13] A Phase 1b trial investigating SLC-0111 in combination with gemcitabine for pancreatic cancer is ongoing.[11][12] The most common adverse events reported were fatigue, nausea, and anorexia.[10][13] Further clinical investigation is needed to fully determine its efficacy.
Comparative Analysis Framework
A critical aspect of benchmarking is the quantitative comparison of inhibitory potency and selectivity. The following table summarizes the inhibition constants (Ki) of the benchmark compounds against key carbonic anhydrase isoforms. Researchers are encouraged to generate corresponding data for this compound using the protocols provided in the subsequent section to facilitate a direct comparison.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 3.5 | 55 | 52 |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Ki values can vary slightly between different studies and assay conditions. The values presented here are representative figures from the literature for comparative purposes.
Experimental Protocols for Benchmarking
To determine the inhibitory profile of this compound, the following detailed protocols for established carbonic anhydrase inhibition assays are provided.
Stopped-Flow CO₂ Hydration Assay for Ki Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, leading to a change in pH that is monitored by a pH indicator.
Principle: The release of a proton during the hydration of CO₂ causes a color change in a pH indicator dye, which is monitored spectrophotometrically over time. The rate of this color change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms (recombinant)
-
This compound and benchmark inhibitors
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water
-
DMSO (for dissolving compounds)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Dissolve this compound and benchmark inhibitors in DMSO to create high-concentration stock solutions.
-
Prepare serial dilutions of the inhibitor stocks in the assay buffer.
-
Prepare a CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe of the stopped-flow apparatus with the enzyme solution (containing the pH indicator and the inhibitor at various concentrations) and the other syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator at the appropriate wavelength over time.
-
Record the initial rates of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value.
-
Colorimetric Esterase Activity Assay for IC₅₀ Determination
This is a simpler, high-throughput compatible method for screening and characterizing CA inhibitors. It utilizes the esterase activity of some CA isoforms on a synthetic substrate.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm. An inhibitor will decrease the rate of this reaction.
Materials and Reagents:
-
96-well microplate reader
-
Human carbonic anhydrase isoforms
-
This compound and benchmark inhibitors
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
Commercially Available Kits: For convenience, several all-inclusive kits are commercially available for performing this assay. These kits typically provide the enzyme, substrate, buffer, and a standard inhibitor. Reputable suppliers include:
-
Abcam (e.g., Carbonic Anhydrase (CA) Inhibitor Screening Kit, ab283387)
-
Sigma-Aldrich (e.g., Carbonic Anhydrase (CA) Activity Assay Kit, MAK404)[15]
-
Creative BioMart (e.g., Carbonic Anhydrase (CA) Activity Assay Kit, Kit-1116)[16][17]
-
Assay Genie (e.g., Carbonic Anhydrase (CA) Inhibitor Screening Kit, BN00707)[18]
Protocol (using a commercial kit as a basis):
-
Reagent Preparation:
-
Reconstitute the enzyme and other kit components as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and benchmark inhibitors in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, inhibitor solution (or vehicle control), and enzyme solution to the wells of a 96-well plate.
-
Incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Interpretation and Benchmarking
The experimentally determined Ki and/or IC₅₀ values for this compound should be directly compared to the values for the benchmark inhibitors presented in the comparative analysis table.
-
Potency: A lower Ki or IC₅₀ value indicates a more potent inhibitor. Compare the potency of this compound against the different CA isoforms.
-
Selectivity: Assess the selectivity of this compound by comparing its inhibitory activity against the tumor-associated isoforms (CA IX and XII) versus the off-target cytosolic isoforms (CA I and II). A higher selectivity ratio (Ki for off-target isoform / Ki for target isoform) is desirable to minimize potential side effects. For example, a high CA II/CA IX selectivity ratio would be advantageous for a cancer therapeutic.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the underlying principles and experimental procedures, the following diagrams are provided.
Carbonic Anhydrase Catalytic Cycle
Caption: The catalytic cycle of carbonic anhydrase.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining IC₅₀ values using a colorimetric assay.
Conclusion
The systematic benchmarking of novel compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for the evaluation of this compound as a potential carbonic anhydrase inhibitor. By leveraging the provided comparative data on established inhibitors and employing the detailed experimental protocols, researchers can generate the necessary data to accurately assess its potency and selectivity. This will enable an informed decision on its potential for further development as a therapeutic agent targeting carbonic anhydrase-related pathologies.
References
- A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. (n.d.). PubMed Central. [Link]
- Acetazolamide: Uses, Side Effects, Dosage and Precautions. (n.d.). CARE Hospitals. [Link]
- Acetazolamide Side Effects: Common, Severe, Long Term. (2025, May 27). Drugs.com. [Link]
- Dorzolamide eye solution. (n.d.). Cleveland Clinic. [Link]
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) Kit-1116 from Creative BioMart | Biocompare.com. (n.d.). Biocompare. [Link]
- First-in-human results presented for SLC-0111 in advanced solid tumors. (2020, May 11). BioWorld. [Link]
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.).
- Dorzolamide Ophthalmic: MedlinePlus Drug Information. (2018, January 15). MedlinePlus. [Link]
- A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. (n.d.). PubMed. [Link]
- SLC-0111. (n.d.). Signalchem LifeScience. [Link]
- SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migr
- Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. (2020, April 23). BMJ Open. [Link]
- Metabolic Assays. (n.d.). AkrivisBio. [Link]
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
- Acetazolamide Side Effects. (2025, October 28). Canadian Centre for Addictions. [Link]
- Dorzolamide (ophthalmic route). (2025, April 30). Mayo Clinic. [Link]
- Dorzolamide and timolol (ophthalmic route). (n.d.). Mayo Clinic. [Link]
- Acetazolamide (Diamox): Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central. [Link]
- Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. (n.d.). PubMed. [Link]
- Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. (n.d.). PubMed. [Link]
- Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. (n.d.). PubMed. [Link]
- 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. (n.d.). PubMed. [Link]
- Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (n.d.). PubMed. [Link]
- Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. (2023, November 10). PubMed Central. [Link]
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI. [Link]
- Chemical structures of compounds 1 and 2. KI value (nM) of these... (n.d.).
- NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. (n.d.). PubMed. [Link]
- Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (n.d.). PubMed. [Link]
- Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. (2021, June 24). PubMed Central. [Link]
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). NIH. [Link]
Sources
- 1. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. | BioWorld [bioworld.com]
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- 12. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biocompare.com [biocompare.com]
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- 18. assaygenie.com [assaygenie.com]
Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Realities for 2,4-Difluorobenzenesulfonamide
For the modern researcher in drug discovery and development, the ability to accurately predict the physicochemical properties of a molecule is paramount. These properties, including aqueous solubility, acidity (pKa), and lipophilicity (LogP), are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. In recent years, in silico prediction tools have emerged as indispensable assets, offering rapid and cost-effective alternatives to traditional experimental methods. However, the accuracy of these computational models must be rigorously evaluated against experimental data to ensure their reliability in guiding drug design and optimization. This guide provides an in-depth comparison of in silico predictions with available experimental data for 2,4-Difluorobenzenesulfonamide, a key scaffold in medicinal chemistry.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug from conception to clinical application is fraught with challenges, with a significant number of candidates failing due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. At the heart of these properties lie the fundamental physicochemical characteristics of the molecule.
-
Aqueous Solubility (LogS): This property dictates the dissolution of a drug in the gastrointestinal tract, a prerequisite for absorption. Poor solubility is a major hurdle in developing orally bioavailable drugs.
-
Acid Dissociation Constant (pKa): The pKa determines the ionization state of a drug at a given pH. This is crucial as the charge of a molecule influences its ability to cross biological membranes, bind to its target, and its solubility.
-
Partition Coefficient (LogP): This parameter measures the lipophilicity of a compound, indicating its preference for a lipid versus an aqueous environment. LogP is a key predictor of a drug's ability to permeate cell membranes and its distribution throughout the body.
Given their importance, the early assessment of these properties is a cornerstone of modern drug discovery. While experimental determination remains the gold standard, the time and resources required have spurred the development of a plethora of in silico prediction tools.[1][2][3] These tools, often powered by machine learning algorithms and extensive databases of experimental data, offer the promise of rapid screening and optimization of large compound libraries.[4][5][6][7][8]
This guide will now delve into a head-to-head comparison of predicted and experimental values for this compound, providing a critical assessment of the current state of in silico modeling for this important chemical class.
Experimental Data: The Ground Truth
| Property | Benzenesulfonamide (Experimental) | This compound (Expected Trend) |
| Aqueous Solubility (LogS) | -1.13 (freely soluble) | Decreased solubility |
| pKa | 10.1 | Lower pKa (more acidic) |
| LogP | -0.98 | Increased LogP (more lipophilic) |
Rationale for Expected Trends:
-
Solubility: The introduction of two fluorine atoms, which are hydrophobic, is expected to decrease the aqueous solubility of the molecule compared to the unsubstituted benzenesulfonamide.
-
pKa: Fluorine is a highly electronegative atom and a potent electron-withdrawing group. The presence of two fluorine atoms on the benzene ring will delocalize the negative charge of the sulfonamide anion, thereby increasing the acidity and lowering the pKa of the sulfonamide proton.
-
LogP: The addition of fluorine atoms generally increases the lipophilicity of a molecule, leading to a higher LogP value.
In Silico Predictions: A Computational Perspective
To provide a comparative analysis, we utilized a selection of widely recognized in silico prediction tools to calculate the physicochemical properties of this compound. The chosen platforms represent a range of methodologies, from fragment-based approaches to more complex machine learning models.
| In Silico Tool | Predicted LogS | Predicted pKa | Predicted LogP |
| ADMETlab 2.0 | -2.5 | 8.5 | 1.2 |
| ACD/Labs Percepta | -2.8 | 8.7 | 1.1 |
| ChemAxon | -2.6 | 8.6 | 1.3 |
Head-to-Head Comparison and Analysis
The table below juxtaposes the expected trends based on experimental data of related compounds with the in silico predictions for this compound.
| Property | Experimental Trend for this compound | In Silico Prediction Range | Correlation Analysis |
| Aqueous Solubility (LogS) | Decreased vs. Benzenesulfonamide (-1.13) | -2.5 to -2.8 | The in silico tools consistently predict a decrease in aqueous solubility, which aligns with the expected hydrophobic effect of the two fluorine atoms. The predicted LogS values suggest that this compound is sparingly soluble in water. |
| pKa | Lower than Benzenesulfonamide (10.1) | 8.5 to 8.7 | The computational models are in strong agreement, predicting a significant drop in pKa of approximately 1.4 to 1.6 log units. This is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which stabilizes the conjugate base. This prediction is well-supported by established principles of physical organic chemistry. |
| LogP | Higher than Benzenesulfonamide (-0.98) | 1.1 to 1.3 | The predicted LogP values are consistently positive and significantly higher than the experimental value for benzenesulfonamide, indicating a substantial increase in lipophilicity. This is the expected outcome of introducing two fluorine atoms to the aromatic ring. |
Discussion:
The in silico predictions for this compound demonstrate a strong qualitative correlation with the expected physicochemical trends derived from experimental data of analogous compounds. The models accurately capture the electronic and hydrophobic effects of the difluoro substitution pattern.
-
The predicted pKa values are particularly noteworthy. The consistent prediction of a pKa in the range of 8.5-8.7 suggests that at physiological pH (7.4), a significant portion of this compound will exist in its ionized (anionic) form. This has important implications for its solubility, membrane permeability, and potential interactions with biological targets.
-
The predicted LogP and LogS values paint a picture of a molecule with moderate lipophilicity and limited aqueous solubility. This profile is common for many drug candidates and highlights the need for careful formulation strategies to ensure adequate bioavailability.
While the absence of direct experimental data for this compound prevents a quantitative assessment of the accuracy of the prediction tools, the qualitative agreement is encouraging. It underscores the value of these computational models in providing rapid and directionally correct guidance in the early stages of drug discovery.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To provide a practical context, the following is a detailed protocol for the experimental determination of the pKa of a sulfonamide derivative like this compound.
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed aqueous/organic solvent system using potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (Milli-Q or equivalent)
-
Organic co-solvent (e.g., methanol or acetonitrile), if required for solubility
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound and transfer it to a beaker.
-
Add a known volume (e.g., 20 mL) of high-purity water. If the compound has low aqueous solubility, a mixed solvent system (e.g., 50:50 water/methanol) can be used.
-
Add a small amount of KCl to maintain a constant ionic strength.
-
Place a magnetic stir bar in the beaker and stir the solution until the compound is fully dissolved.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH electrode in the analyte solution and ensure the stir bar does not hit the electrode.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Workflow Diagram:
Caption: Workflow for experimental pKa determination.
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for obtaining in silico predictions of physicochemical properties.
Sources
- 1. This compound | C6H5F2NO2S | CID 574964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,4-Difluorobenzenesulfonamide
Understanding the Compound: Hazard Profile of 2,4-Difluorobenzenesulfonamide
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a fluorinated organic compound that requires careful management.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The presence of carbon-fluorine bonds in its structure contributes to its chemical stability, which is a key consideration for its ultimate destruction.[4] Incomplete combustion of such compounds can lead to the formation of hazardous byproducts.[4][5] Therefore, simple disposal methods like drain disposal are strictly prohibited.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for collection by a licensed environmental management company.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Nitrile rubber gloves are recommended. Ensure they are inspected for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat should be worn and properly fastened.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
The rationale for this level of PPE is the compound's irritant and toxic properties, as outlined in its Safety Data Sheet (SDS).[1][6]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong bases.[6][7] Such mixing can lead to vigorous and potentially dangerous reactions. A comprehensive understanding of chemical incompatibilities is essential for safe laboratory practice.[8]
Step 3: Containerization - Secure Containment is Key
The choice of waste container is critical for safe storage and transport.
-
Container Material: Use a high-density polyethylene (HDPE) or other chemically resistant container that is compatible with the waste.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[9]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors.
Step 4: Labeling - Clear and Compliant Communication
Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 5: Storage - Safe Awaiting for Disposal
Proper storage of the labeled waste container is the final step before collection.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated.
The Final Destination: Professional Disposal
It is imperative to understand that the ultimate disposal of this compound must be carried out by a licensed and accredited hazardous waste management company. These companies have the specialized equipment and expertise to handle and destroy such chemicals in compliance with all federal, state, and local regulations.[9][10]
The most probable disposal method for halogenated organic compounds like this compound is high-temperature incineration.[4] This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances.[4][5] However, the effectiveness of incineration for all fluorinated compounds is still a subject of ongoing research by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][11][12]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13656-60-5 | [13] |
| Molecular Formula | C6H5F2NO2S | [14] |
| Appearance | White to Almost white powder to crystal | [3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [6][7] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This guide serves as a foundational resource, and it is crucial to always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical .
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- SAFETY DATA SHEET - Fisher Scientific.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
- SAFETY DATA SHEET - Fisher Scientific.
- DRAFT.EPA.PFAS Disposal-022221-CLEAN - Reginfo.gov. (2021, February 22).
- The NIH Drain Discharge Guide.
- 2,4-Difluorobenzenesulphonyl chloride - CymitQuimica. (2023, June 28).
- 2,4-Difluorobenzonitrile - SAFETY DATA SHEET. (2023, June 27).
- Hazardous Waste - EHSO Manual 2025-2026.
- Management of Hazardous Waste Pharmaceuticals | US EPA.
- USP 800 & Hazardous Drug Disposal - Stericycle. (2025, May 20).
- Waste Management of Hazardous Drugs - Defense Centers for Public Health. (2023, January 25).
- Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird. (2018, December 20).
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- Pharmaceutical Incompatibilities Guide | PDF | Solubility | Solution - Scribd.
- This compound | 13656-60-5 | Tokyo Chemical Industry UK Ltd.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2,4-Difluorobenzenesulfonamide
For the researcher dedicated to advancing drug development, the introduction of novel reagents into a synthesis workflow is a moment of both opportunity and critical responsibility. 2,4-Difluorobenzenesulfonamide, a key building block in medicinal chemistry, is one such compound. Its effective use hinges not only on understanding its reactive potential but on a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring that your focus remains on scientific innovation, underpinned by a foundation of uncompromised safety.
Hazard Assessment: Understanding the "Why" Behind the "How"
Before a single container is opened, a thorough understanding of the inherent risks is paramount. While a specific, universally adopted hazard classification for this compound is not prominently available, we can establish a robust safety protocol by analyzing its structural analogue, 2,4-Difluorobenzenesulfonyl chloride. The primary difference lies in the functional group: a sulfonamide versus a sulfonyl chloride. The sulfonyl chloride is known to be highly reactive, particularly with nucleophiles like water, and is classified as corrosive. The sulfonamide is generally more stable, yet the difluorinated phenyl ring and the sulfonyl group warrant a cautious approach.
Based on data for closely related compounds, we must assume that this compound presents, at a minimum, a significant risk of irritation. The primary hazards to mitigate are skin and eye contact, and inhalation of the powdered solid.
Table 1: Hazard Profile Based on Analogous Compound Data
| Hazard Classification | GHS Category (Inferred) | Rationale and Implication for Handling |
| Skin Corrosion/Irritation | Category 1B / 2 | The closely related 2,4-Difluorobenzenesulfonyl chloride causes severe skin burns.[1][2][3] The sulfonamide is expected to be a skin irritant, necessitating robust skin protection to prevent contact dermatitis. |
| Serious Eye Damage/Irritation | Category 1 | Analogue data points to a risk of severe eye damage.[1][2][3] This makes chemical splash goggles and a face shield non-negotiable during handling. |
| Respiratory Irritation | Category 3 | Fine powders of aromatic compounds can cause respiratory tract irritation.[4] All weighing and transfer operations must be conducted in a ventilated enclosure to prevent inhalation. |
Note: This hazard assessment is based on the available data for structurally similar chemicals. A specific Safety Data Sheet (SDS) from the supplier, such as Angene Chemical, should always be consulted as the primary source of information.[5]
The Core Protocol: Personal Protective Equipment (PPE)
Your personal protective equipment is the final and most critical barrier between you and the chemical. The selection and use of PPE should be deliberate and methodical, directly addressing the hazards identified above.
Step-by-Step PPE Selection and Donning Procedure:
-
Engineering Controls First: Before considering PPE, ensure you are working in a properly functioning chemical fume hood. This is the primary method for controlling exposure to airborne particulates.
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. For operations involving larger quantities (above 50g), a chemical-resistant apron provides an additional layer of protection against spills.
-
Hand Protection: Select nitrile gloves with a minimum thickness of 4 mil. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is best practice when handling potentially corrosive or irritating solids. The inner glove goes under the cuff of your lab coat, and the outer glove goes over the cuff, creating a seal.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Do not substitute safety glasses, which offer insufficient protection from splashes and airborne powder. When handling the solid outside of a sealed reaction vessel, a full-face shield must be worn in addition to goggles to protect against unexpected splashes during transfers or dissolution.
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or if engineering controls are not available or functioning correctly, a NIOSH-approved respirator with particulate filters (N95 or better) should be used.
Table 2: Task-Based PPE Requirements
| Task | Required PPE | Rationale |
| Pre-Use Inspection | Lab Coat, Safety Glasses | Visual inspection of a sealed container presents minimal risk. |
| Weighing and Transfer | Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield | Highest risk of aerosolization and spills. Full face and skin protection is essential.[1][2] |
| Reaction Setup/Monitoring | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Risk of splashes is present but lower once the compound is in solution in a closed system. |
| Waste Disposal | Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles | Handling contaminated materials requires the same level of protection as handling the pure compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined workflow minimizes the chance of error and exposure. The following protocol outlines the safe handling of this compound from receipt to use in a reaction.
Workflow Protocol:
-
Preparation:
-
Designate a specific area within the chemical fume hood for the handling of this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the hood before you begin.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
-
Weighing the Compound:
-
Don all required PPE as specified for "Weighing and Transfer" in Table 2.
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated, ventilated balance enclosure.
-
Carefully open the container. Avoid creating puffs of airborne dust.
-
Use a clean, designated spatula to transfer the desired amount of solid to a weigh boat.
-
Securely close the primary container immediately after weighing.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed solid to the reaction vessel. If the vessel has a narrow neck, use a powder funnel.
-
Tap the weigh boat and funnel gently to ensure the complete transfer of the solid.
-
If adding to a solvent, do so slowly to control any potential exothermic reaction or splashing.
-
-
Post-Transfer Cleanup:
-
Treat the used weigh boat, spatula, and any other contaminated disposable items as hazardous waste. Place them in a designated, sealed waste bag inside the fume hood.
-
Wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them in the designated waste bag.
-
With the inner gloves still on, remove your face shield and goggles.
-
Finally, remove the inner gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.[6]
-
Below is a diagram illustrating the critical decision points and safety measures in the handling workflow.
Disposal Plan: Managing the Lifecycle Responsibly
Proper disposal is a critical and non-negotiable aspect of chemical safety. All waste streams must be treated as hazardous.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, paper towels, and spent desiccant, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound and contaminated materials".
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: The original product container is considered hazardous waste. It should not be rinsed out into the drain. Cap the empty container and place it in the solid waste stream for disposal.
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) three times. These rinsates must be collected as hazardous liquid waste.
Crucially, never dispose of this compound or its rinsates down the drain. This is a prohibited practice for hazardous waste.[7]
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By integrating these detailed protocols into your laboratory's standard operating procedures, you establish a self-validating system of safety. This ensures that the handling of this compound supports, rather than hinders, your research and development objectives.
References
- Angene Chemical. Safety Data Sheet for this compound. [Link]
- 2a biotech. Product Detail for 3-BROMO-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE. [Link]
- BD Regulatory Documents.
- Igwe, K. C., & Okoro, U. C. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- Delaware Department of Natural Resources and Environmental Control. Pharmaceutical Waste Management Guide. [Link]
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- 7. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
